N,N-Diacetyl Des-4-fluorobenzyl Mosapride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O5/c1-4-26-17-8-16(21-11(2)23)15(19)7-14(17)18(25)20-9-13-10-22(12(3)24)5-6-27-13/h7-8,13H,4-6,9-10H2,1-3H3,(H,20,25)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSVQOSYYSRMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)C(=O)C)Cl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434736 | |
| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170799-32-3 | |
| Record name | 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170799-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structure Elucidation of N,N-Diacetyl Des-4-fluorobenzyl Mosapride
Abstract
The rigorous identification and characterization of pharmaceutical impurities and metabolites are fundamental to ensuring drug safety and quality. This guide provides an in-depth, multi-faceted analytical strategy for the complete structure elucidation of N,N-Diacetyl Des-4-fluorobenzyl Mosapride, a potential process-related impurity or metabolite of the gastroprokinetic agent, Mosapride. By integrating data from high-resolution mass spectrometry (HRMS), advanced nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy, we present a self-validating workflow. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the strategic selection of each analytical technique to achieve unambiguous structural confirmation.
Introduction: The Rationale for Impurity Profiling
Mosapride is a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.[1][2] Its primary metabolite is Des-4-fluorobenzyl Mosapride (M1), formed by N-debenzylation.[3][4] During synthesis or upon degradation, further modifications can occur, leading to various related substances. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, typically starting at 0.05% to 0.1%.[5][6][7][8][9]
The target molecule, This compound , represents a plausible derivative where the primary aromatic amine and the secondary piperidine amine of the M1 metabolite have undergone acetylation. Confirming the precise structure, including the exact sites of acetylation, is critical for understanding its toxicological potential and controlling its presence in the final drug product.[10][11]
Hypothesized Structure and Elucidation Strategy
The logical starting point is the structure of the known primary metabolite, Des-4-fluorobenzyl Mosapride.[12][13] Acetylation is hypothesized to occur at the two available nitrogen atoms: the primary aromatic amine (N-Ar) and the secondary amine within the morpholine ring (N-morpholine), leading to the proposed structure in Figure 1.
Figure 1: Hypothesized Structure of this compound

Our analytical strategy is a synergistic, multi-technique approach designed for orthogonal validation. Each technique provides a unique piece of the structural puzzle, and together, they build an irrefutable case for the final structure.
Caption: A logical workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
3.1. Rationale and Expected Results The first step is to determine the elemental composition. High-resolution mass spectrometry, particularly using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements (< 5 ppm error), allowing for the confident determination of the molecular formula.[14][15]
For the proposed structure (C18H24ClN3O5), the expected monoisotopic mass can be calculated. Tandem MS (MS/MS) experiments are then used to fragment the molecule. The resulting fragmentation pattern provides crucial clues about the molecule's substructures, such as the loss of acetyl groups (CH2=C=O, 42.01 Da), which would strongly support the diacetylation hypothesis.[16][17]
Table 1: Predicted HRMS Data for C18H24ClN3O5
| Ion Species | Calculated m/z | Key MS/MS Fragments | Calculated Fragment m/z |
|---|---|---|---|
| [M+H]+ | 398.1477 | [M+H - CH2CO]+ | 356.1371 |
| [M+H - 2(CH2CO)]+ | 314.1266 |
| [M+Na]+ | 420.1297 | | |
3.2. Experimental Protocol: LC-HRMS
-
Sample Preparation: Dissolve 100-200 µg of the isolated impurity in 1 mL of methanol or acetonitrile.
-
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). This separates the impurity from any residual matrix components.[18]
-
Mass Spectrometry:
-
Instrument: ESI-QTOF Mass Spectrometer.
-
Mode: Positive Ion Mode.
-
Scan Range: m/z 100-800.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal.
-
MS/MS: Perform targeted MS/MS on the precursor ion ([M+H]+) using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
4.1. Rationale and Expected Results FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[20][21] For our target compound, the key transformations from its precursor (Des-4-fluorobenzyl Mosapride) are the conversion of a primary and a secondary amine into two amide functionalities. This will result in the appearance of strong new absorption bands corresponding to amide C=O stretching.[22][23]
Table 2: Key Expected FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Amide (Ar-NH-CO) | N-H Stretch | ~3300-3200 | Confirms presence of secondary amide |
| Amide C=O | Carbonyl Stretch | ~1680-1640 (Amide I) | Crucial evidence for acetylation |
| Aromatic C=C | Ring Stretch | ~1600, ~1500 | Confirms aromatic ring presence |
| Ether (C-O-C) | C-O Stretch | ~1250-1050 | Confirms ethoxy and morpholine ether groups |
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid impurity directly onto the ATR crystal.
-
Data Acquisition:
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Processing: Perform a background scan (air) before the sample scan. The instrument software will automatically generate the absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR is the most powerful tool for the unambiguous elucidation of small molecule structures, providing detailed information about the carbon-hydrogen framework and atom-to-atom connectivity.[24][25][26] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.[27]
5.1. Rationale and Expected Results
-
¹H NMR: Will show distinct signals for all protons. Key indicators of diacetylation will be two new sharp singlets in the ~2.0-2.2 ppm region, corresponding to the two acetyl methyl groups. The proton on the aromatic amine will shift downfield significantly.
-
¹³C NMR: Will reveal all unique carbon atoms. Two new signals around ~168-172 ppm will confirm the presence of two amide carbonyl carbons. Signals for carbons adjacent to the newly acetylated nitrogens will also show a predictable shift.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is used to map out the spin systems, such as the ethyl group and the protons on the morpholine ring.[28]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond C-H correlation). This allows for the definitive assignment of carbon signals based on their attached, and more easily assigned, proton signals.[29][30]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for confirming the sites of acetylation. It reveals correlations between protons and carbons over 2-4 bonds. The key correlations to look for are from the acetyl methyl protons to the acetyl carbonyl carbons, and most importantly, from protons adjacent to the nitrogens to these same carbonyl carbons. These long-range correlations bridge the molecular fragments and lock down the structure.[31][32]
Caption: Key HMBC correlations confirming acetylation sites.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆, δ ppm)
| Position | Predicted ¹H Shift (Multiplicity, J) | Predicted ¹³C Shift | Key HMBC Correlations from H |
|---|---|---|---|
| Acetyl CH₃ (Ar) | ~2.2 (s, 3H) | ~24 | Acetyl C=O (~170) |
| Acetyl C=O (Ar) | - | ~170 | - |
| Acetyl CH₃ (Morph) | ~2.1 (s, 3H) | ~23 | Acetyl C=O (~171) |
| Acetyl C=O (Morph) | - | ~171 | - |
| Aromatic H₃ | ~7.8 (s, 1H) | ~128 | C₅, C₁, C=O (Amide) |
| Aromatic H₆ | ~7.5 (s, 1H) | ~115 | C₄, C₂, C-ethoxy |
| Ethoxy CH₂ | ~4.1 (q, 7.0 Hz, 2H) | ~65 | Aromatic C₂, Ethoxy CH₃ |
| Ethoxy CH₃ | ~1.4 (t, 7.0 Hz, 3H) | ~15 | Ethoxy CH₂ |
| Morpholine Protons | ~2.5-4.0 (m) | ~45-70 | Acetyl C=O (~171) from adjacent CH₂ |
5.2. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition:
-
Instrument: 500 MHz (or higher) NMR spectrometer, preferably with a cryoprobe for enhanced sensitivity.[25]
-
Experiments:
-
¹H: Standard proton experiment.
-
¹³C: Proton-decoupled carbon experiment (e.g., using the APT or DEPTq pulse sequence to determine CH, CH₂, and CH₃ multiplicities).
-
COSY: Standard gradient-selected COSY (gCOSY).
-
HSQC: Gradient-selected, sensitivity-enhanced HSQC.
-
HMBC: Gradient-selected HMBC, optimized for a long-range coupling constant of 8 Hz.[29]
-
-
-
Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak.
Data Synthesis and Conclusion
-
HRMS provides the molecular formula C18H24ClN3O5. MS/MS confirms the presence of two labile acetyl groups.
-
FTIR confirms the conversion of amines to amides via the appearance of strong C=O stretching bands.
-
NMR provides the complete picture:
-
¹H and ¹³C NMR show the correct number of protons and carbons, including two acetyl methyls and two amide carbonyls.
-
COSY and HSQC experiments allow for the complete assignment of the protonated carbon skeleton.
-
Crucially, HMBC spectra show unambiguous correlations from protons on the aromatic ring and the morpholine ring to their respective adjacent acetyl carbonyl carbons.
-
This collective, self-validating evidence leads to the unequivocal confirmation of the structure as 4-acetylamino-5-chloro-2-ethoxy-N-[(4-acetylmorpholin-2-yl)methyl]benzamide . This rigorous, evidence-based approach is essential for meeting the stringent requirements of regulatory bodies and ensuring the safety and quality of pharmaceutical products.[33]
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SGS INSTITUT FRESENIUS. (n.d.). Structural elucidation of unknown impurities. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Mosapride Citrate Hydrate?. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]
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Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
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AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119584, Mosapride. Retrieved from [Link]
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q3A Impurities in New Drug Substances. Retrieved from [Link]
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Neumann, J., et al. (2022). Mosapride stimulates human 5-HT4-serotonin receptors in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(5), 535-547. Retrieved from [Link]
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YouTube. (2024). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Mosapride: In Gastrointestinal Disorders. Retrieved from [Link]
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An In-depth Technical Guide to N,N-Diacetyl Des-4-fluorobenzyl Mosapride
CAS Number: 170799-32-3
This guide provides a comprehensive technical overview of N,N-Diacetyl Des-4-fluorobenzyl Mosapride, a key derivative in the study of the prokinetic agent Mosapride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical applications of this compound, offering field-proven insights into its role in pharmaceutical research.
Introduction: The Significance of a Protected Metabolite
Mosapride, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent used to enhance gastrointestinal motility.[1] Its metabolism in the body leads to various derivatives, with Des-4-fluorobenzyl Mosapride being a primary metabolite.[2][3] this compound is a chemically modified version of this metabolite, where both the primary amine on the morpholine ring and the aromatic amine have been acetylated. This "protection" of the amine groups with acetyl moieties serves a crucial purpose in research and development. It allows for more controlled studies of Mosapride's metabolic pathways and can serve as a stable reference compound or a synthetic intermediate for accessing other complex metabolites.
The IUPAC name for this compound is 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide.[4][5] Its molecular formula is C18H24ClN3O5, with a corresponding molecular weight of 397.85 g/mol .[4][6]
Physicochemical Properties and Specifications
A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 170799-32-3 | [4][6][7] |
| Molecular Formula | C18H24ClN3O5 | [4][6] |
| Molecular Weight | 397.85 g/mol | [4][6] |
| IUPAC Name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | [4][5] |
| Appearance | Typically a solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO | Inferred from structure |
| Storage Temperature | -20°C | [4][5] |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound originates from its precursor, Des-4-fluorobenzyl Mosapride. The following is a logical and detailed protocol for its preparation, based on standard chemical transformations.
Rationale for the Synthetic Strategy
The core of the synthesis is the acetylation of the two amine functionalities in Des-4-fluorobenzyl Mosapride. Acetic anhydride is a common and effective acetylating agent for both primary and secondary amines. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct. A polar aprotic solvent like dichloromethane or acetonitrile is suitable for this transformation.
Experimental Protocol: Step-by-Step Synthesis
-
Preparation of the Reaction Mixture: In a clean, dry round-bottom flask, dissolve Des-4-fluorobenzyl Mosapride (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (2.2 equivalents), to the solution and stir at room temperature.
-
Acetylation: Slowly add acetic anhydride (2.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Analytical Characterization: Ensuring Identity and Purity
Rigorous analytical testing is paramount to confirm the structure and purity of the synthesized compound. The following techniques are essential for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct singlets corresponding to the two acetyl groups. Other characteristic signals would include those for the ethoxy group, the aromatic protons, and the protons of the morpholine ring.
-
¹³C NMR: The carbon NMR spectrum should display two carbonyl signals from the acetyl groups, in addition to the signals corresponding to the aromatic and aliphatic carbons of the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The expected [M+H]⁺ ion for C18H24ClN3O5 would be approximately 398.1483. Tandem MS (MS/MS) can provide structural information through fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid) should be employed.
Visualization of the Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Applications in Drug Development and Research
This compound serves several important functions in the field of pharmaceutical sciences:
-
Reference Standard: It can be used as a well-characterized reference standard for the identification and quantification of its corresponding unprotected metabolite in various biological matrices during pharmacokinetic and drug metabolism studies.
-
Intermediate for Metabolite Synthesis: The acetyl groups can act as protecting groups, allowing for selective chemical modifications at other positions of the molecule. Subsequent deprotection would yield other desired metabolites.
-
Tool for Understanding Metabolic Pathways: By comparing the pharmacological activity and metabolic fate of the protected versus the unprotected metabolite, researchers can gain insights into the structure-activity relationships and the role of specific functional groups in the metabolism of Mosapride.
Conclusion
This compound, with the CAS number 170799-32-3, is more than just a chemical entity; it is a vital tool for advancing our understanding of the pharmacokinetics and metabolism of Mosapride. This guide has provided a detailed overview of its synthesis, characterization, and applications, underscoring its importance in drug development. The methodologies and insights presented herein are intended to empower researchers to utilize this compound effectively in their scientific endeavors.
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Unveiling a Process-Related Impurity: A Technical Guide to N,N-Diacetyl Des-4-fluorobenzyl Mosapride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of N,N-Diacetyl Des-4-fluorobenzyl Mosapride, a potential process-related impurity in the synthesis of the gastroprokinetic agent, mosapride. This document delves into the chemical identity, probable formation pathways, analytical strategies for detection and quantification, and the overarching principles for its control, all within the framework of pharmaceutical quality and regulatory compliance.
Introduction: The Critical Role of Impurity Profiling in Drug Safety
Mosapride, a selective 5-HT4 receptor agonist, is a widely used therapeutic agent for various gastrointestinal disorders.[1] As with any pharmaceutical active pharmaceutical ingredient (API), ensuring its purity is paramount to patient safety and therapeutic efficacy. The International Council for Harmonisation (ICH) has established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2] Understanding the impurity profile of an API is a critical aspect of drug development and manufacturing.
This guide focuses on a specific, potential impurity: this compound. While its direct pharmacological and toxicological data are not extensively published, its chemical structure, derived from a known major metabolite of mosapride, necessitates a thorough scientific evaluation.
Chemical Profile and Structural Elucidation
Chemical Name: 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-5-chloro-2-ethoxy-benzamide
Synonym: this compound
CAS Number: 170799-32-3
The structure of this impurity is characterized by the acetylation of two key nitrogen atoms of the "Des-4-fluorobenzyl Mosapride" moiety. The "Des-4-fluorobenzyl" portion indicates the absence of the 4-fluorobenzyl group, a primary metabolic transformation of mosapride. The "N,N-Diacetyl" prefix specifies the addition of two acetyl groups: one to the primary aromatic amine at the 4-position of the benzamide ring, and the second to the secondary amine within the morpholine ring.
Caption: Structure of this compound.
Probable Formation Pathways: A Process-Related Impurity
The presence of acetyl groups strongly suggests that this compound is a process-related impurity, likely arising from the synthetic route of mosapride. Several patented synthesis methods for mosapride utilize an acetyl protecting group for the 4-amino functionality of the 2-ethoxy-5-chlorobenzoic acid intermediate.[3][4]
Plausible Formation Scenarios:
-
Incomplete Deprotection: If the acetyl group used to protect the 4-amino group during the synthesis is not completely removed in the final deprotection step, it can lead to the formation of N-acetylated impurities.
-
Side Reaction with Acetylating Agents: Some synthetic routes for the morpholine intermediate of mosapride may involve the use of reagents like acetic anhydride.[3][4] If residual amounts of these acetylating agents are present during the coupling reaction with the benzamide moiety, they could react with the amino groups of "Des-4-fluorobenzyl Mosapride" (which could be a precursor or a co-impurity) to form the diacetylated compound.
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An In-Depth Technical Guide for the Characterization of Mosapride Related Compounds
Introduction: Beyond the Active Moiety
Mosapride, a selective 5-HT4 receptor agonist, is a widely utilized gastroprokinetic agent that enhances gastrointestinal motility by facilitating acetylcholine release in the enteric nervous system.[1][2] Its efficacy and safety are paramount, but the story of a drug product does not end with the active pharmaceutical ingredient (API). A comprehensive understanding and rigorous control of all related compounds—impurities, degradation products, and metabolites—are critical for ensuring patient safety, maintaining product stability, and meeting stringent regulatory requirements.[3][4]
This guide provides a holistic framework for the . We will move beyond simple procedural lists to explore the causality behind their formation, the strategic selection of analytical techniques, and the interpretation of data within a regulatory context. This document is designed for drug development professionals who require not just a method, but a robust, scientifically-grounded strategy.
Part 1: The Origin and Classification of Mosapride Related Compounds
Understanding the genesis of a related compound is the first step in its control. Mosapride related substances can be logically categorized into three primary groups, each with distinct origins and implications for drug development.
-
Synthesis-Related Impurities: These compounds arise during the manufacturing process of the mosapride drug substance.[1][5] They can be unreacted starting materials, intermediates, by-products from side reactions, or reagents and catalysts. For instance, common mosapride impurities available as reference standards include 3,5-Dichloro Mosapride and Des-chloro-Mosapride, suggesting potential side reactions during the chlorination steps of the benzamide ring synthesis.[1] Controlling these requires a deep understanding of the synthetic route and robust process optimization.[2]
-
Degradation Products: These compounds form during storage or upon exposure to stress conditions such as acid, base, oxidation, light, or heat.[1][6] Forced degradation studies are intentionally performed to predict the stability of mosapride and identify the likely degradation pathways.[6] For mosapride, studies have investigated its degradation under various stress conditions, particularly acid-induced degradation, to develop stability-indicating analytical methods.[6]
-
Metabolites: After administration, mosapride is metabolized in the body, primarily in the liver by CYP3A4 enzymes, into various other compounds.[7] Characterizing these metabolites is crucial for understanding the drug's pharmacokinetic profile, efficacy, and potential for adverse effects.[8] The principal metabolite of mosapride is the des-p-fluorobenzyl compound (often referred to as M1), which itself has pharmacological activity.[7][9] Other identified metabolic pathways include N-oxidation and morpholine ring cleavage.[8]
Caption: Logical relationship between the origins and types of mosapride related compounds.
Part 2: Regulatory Framework: The Imperative for Characterization
The characterization of impurities is not merely an academic exercise; it is a strict regulatory requirement. Global bodies like the International Council for Harmonisation (ICH) have established clear guidelines to ensure drug safety.[10][11] The ICH Q3A(R2) and Q3B(R2) guidelines are the cornerstones of this framework, defining thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[11]
Causality Behind Thresholds: These thresholds are based on the maximum daily dose of the drug and are designed to limit patient exposure to potentially harmful, uncharacterized substances. Any impurity exceeding the identification threshold must be structurally elucidated. If it exceeds the qualification threshold, its biological safety must be established through toxicological studies or robust scientific justification.[10]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Rationale & Implication |
| Reporting | ≥ 0.05% | The level at which an impurity must be reported in regulatory filings. Ensures transparency and tracking of all significant related substances.[10] |
| Identification | > 0.10% or 1.0 mg/day (whichever is lower) | The level at which structural characterization is mandatory. Prevents patient exposure to unknown chemical entities.[4][5] |
| Qualification | > 0.15% or 1.0 mg/day (whichever is lower) | The level at which the impurity must be assessed for biological safety. This is the highest bar, requiring toxicological data to justify the proposed specification limit.[10] |
| Table 1: Summary of ICH Impurity Thresholds for Drug Substances (≤ 2 g/day dose). |
Part 3: The Analytical Workflow: A Strategy for Identification and Elucidation
A multi-step, orthogonal analytical approach is essential for the robust . The strategy begins with detection and separation, moves to tentative identification, and concludes with definitive structural confirmation.
Caption: A typical experimental workflow for impurity identification and characterization.
Step 1: Separation and Quantification with HPLC
High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP) mode, is the foundational technique for impurity profiling.[12][13] Its purpose is to separate the main mosapride peak from all related compounds, allowing for their accurate quantification.
Expertise in Method Development: The choice of chromatographic conditions is critical. A C18 column is typically effective for a molecule like mosapride.[12] The mobile phase often consists of an organic solvent (like acetonitrile) and an aqueous buffer (like phosphate or acetate).[12][14] The buffer's pH is a key parameter; for mosapride, a slightly acidic pH (e.g., pH 3.0) is often used to ensure the molecule is in a consistent, protonated state, leading to sharp, symmetrical peaks.[12] A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data, which can help determine if a peak is pure or contains co-eluting components.
Protocol: Stability-Indicating RP-HPLC Method
-
Chromatographic System: HPLC with a PDA detector.
-
Column: Waters Symmetry C18 (or equivalent), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 0.024 M orthophosphoric acid (28:72, v/v), with the pH adjusted to 3.0 using triethylamine.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 276 nm.[12]
-
Column Temperature: Ambient or controlled at 40°C.[14]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Accurately weigh and dissolve the mosapride sample in a suitable diluent (e.g., mobile phase) to a final concentration of approximately 0.5-1.0 mg/mL.
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.
-
System Suitability: Verify parameters such as theoretical plates, tailing factor, and reproducibility to ensure the method is performing correctly before analyzing samples.
Step 2: Identification with Mass Spectrometry (LC-MS/MS)
When an unknown impurity is detected above the identification threshold, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the next logical step.[15] This technique provides the molecular weight of the impurity and, through fragmentation analysis (MS/MS), yields crucial clues about its chemical structure.[3][13]
Causality in Fragmentation: In the mass spectrometer, the molecule (precursor ion) is fragmented into smaller pieces (product ions). The pattern of fragmentation is not random; it is dictated by the molecule's structure. For example, the cleavage of the bond between the morpholinyl methyl group and the benzamide nitrogen is a likely fragmentation pathway for mosapride. By analyzing these fragments, a skilled scientist can piece together the structure of the unknown impurity. This was successfully used to identify a polar impurity of mosapride as 4-amino-5-chloro-2-ethoxy-N-[[(4-benzyl)-2-morphinyl] methyl] benzamide.[15][16]
Step 3: Definitive Structure Elucidation
While LC-MS/MS provides a tentative identification, definitive proof of structure for a novel impurity often requires Nuclear Magnetic Resonance (NMR) spectroscopy and confirmation via a reference standard.[1][13]
-
NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Techniques like 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) allow for the unambiguous assignment of the complete chemical structure.
-
Reference Standard Synthesis: The ultimate confirmation involves synthesizing the proposed impurity structure via an unambiguous chemical route.[15] The synthesized compound is then co-injected with the sample into the HPLC system. If the retention time and mass spectrum of the synthesized standard perfectly match those of the unknown impurity, its identity is confirmed. Many known mosapride impurities are commercially available, simplifying this process.[1][17][18]
Part 4: Characterizing Metabolites
The characterization of metabolites follows a similar analytical workflow but is performed on biological matrices (plasma, urine, feces, bile) rather than the drug substance itself.[8] The primary goal is to understand the metabolic fate of the drug.
Metabolic Pathway of Mosapride: Studies in rats and humans have elucidated the primary metabolic pathways for mosapride.[7][8] The main routes are:
-
Dealkylation: Cleavage of the p-fluorobenzyl group to form the major metabolite, des-p-fluorobenzyl mosapride (M1).[7]
-
N-Oxidation: Oxidation of the nitrogen atom in the morpholine ring to form Mosapride N-oxide.[8]
-
Ring Cleavage: Opening of the morpholine ring.[8]
-
Hydroxylation: Addition of a hydroxyl group to the benzene ring.[7]
-
Glucuronidation (Phase II): Conjugation with glucuronic acid to increase water solubility for excretion.[8]
Caption: Simplified metabolic pathway of mosapride.
It is noteworthy that some metabolites may be pharmacologically active. Mosapride's main metabolite, M1, has been shown to be a potent 5-HT3 receptor antagonist, a property not prominent in the parent drug, and it contributes to the overall pharmacological profile.[9][19]
| Known Related Compound | Chemical Name | Type | Typical Origin |
| M1 | des-p-fluorobenzyl mosapride | Metabolite | In-vivo dealkylation[7] |
| Mosapride N-Oxide | 4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-4-oxido-2-morpholinyl]methyl]benzamide | Metabolite, Degradant | In-vivo N-oxidation, potential oxidative degradation[1][8] |
| Mosapride Citric Amide | N/A | Synthesis Impurity | Reaction of mosapride with citric acid under certain conditions[1][18] |
| 3,5-Dichloro Mosapride | 4-Amino-3,5-dichloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide | Synthesis Impurity | Over-chlorination during synthesis[1] |
| Polar Impurity | 4-amino-5-chloro-2-ethoxy-N-[[(4-benzyl)-2-morphinyl] methyl] benzamide | Synthesis Impurity | Process-related impurity[15][16] |
| Table 2: Examples of Characterized Mosapride Related Compounds. |
Conclusion
The is a multifaceted discipline that integrates synthetic chemistry, analytical science, metabolism, and regulatory affairs. A proactive, science-driven approach to identifying and controlling these compounds is not a choice but a necessity for the development of a safe, effective, and stable drug product. By understanding the origins of these compounds and employing a robust, orthogonal analytical workflow, researchers and drug development professionals can navigate the complex landscape of pharmaceutical impurities with confidence and scientific integrity.
References
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Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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Sun, J., et al. (2009). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. Request PDF on ResearchGate. Retrieved from [Link]
-
Nageswara Rao, R., et al. (2004). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759-767. Retrieved from [Link]
-
Ravindra Kumar, Y., et al. (2003). Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 361-368. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]
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Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]
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Hegazy, M. A., et al. (2011). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. Drug Testing and Analysis. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Application of LC/MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. Retrieved from [Link]
-
Science.gov. (n.d.). degradation product formed: Topics. Retrieved from [Link]
-
Ali, A. A., & Sayed, O. M. (n.d.). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. ResearchGate. Retrieved from [Link]
-
Ali, A. A., & Sayed, O. M. (2011). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. PubMed. Retrieved from [Link]
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Ali, A. A., & Sayed, O. M. (2013). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. Pharmaceutical Development and Technology, 18(5). Retrieved from [Link]
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Yoshida, N., et al. (1993). Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals. Arzneimittelforschung, 43(10), 1078-1083. Retrieved from [Link]
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Semantic Scholar. (n.d.). Pharmacokinetics of the gastroprokinetic agent mosapride citrate after single oral administration in horses. Retrieved from [Link]
-
FDA Verification Portal. (n.d.). Mosapride Citrate. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins | Request PDF. Retrieved from [Link]
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Semantic Scholar. (n.d.). Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetics of mosapride citrate in patients with gastrectomy. Retrieved from [Link]
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Axios Research. (n.d.). Mosapride Impurity 10. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Mosapride-impurities. Retrieved from [Link]
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ResearchGate. (n.d.). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations | Request PDF. Retrieved from [Link]
-
Veeprho. (n.d.). Mosapride Impurities and Related Compound. Retrieved from [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). FORMULATION, DEVELOPMENT AND EVALUATION OF MODIFIED RELEASE FLOATING TABLETS OF MOSAPRIDE CITRATE. Retrieved from [Link]
-
Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
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Methodological & Application
A Comprehensive Guide to the HPLC-UV/MS Analysis of a Novel Mosapride Derivative
An Application Note for the Analytical Method of N,N-Diacetyl Des-4-fluorobenzyl Mosapride
Abstract
This document provides a detailed analytical methodology for the identification and quantification of this compound, a potential process-related impurity or metabolite of Mosapride. Mosapride is a gastroprokinetic agent, and controlling its impurity profile is critical for ensuring pharmaceutical quality and safety.[1] This application note outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Mass Spectrometric (MS) detection. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating framework grounded in established scientific principles and regulatory expectations.
Introduction: The Rationale for a Dedicated Analytical Method
Mosapride acts as a selective 5-HT4 receptor agonist to enhance gastrointestinal motility.[2][3] Its primary active metabolite is Des-4-fluorobenzyl Mosapride.[3][4] The subject of this note, "this compound," represents a further derivatization, likely through the acetylation of the primary and secondary amine groups. Such derivatives can arise from synthesis side-reactions or metabolic processes. The stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and control of impurities in drug substances and products.[5][6] Therefore, a specific and sensitive analytical method is paramount for the characterization and routine monitoring of this compound.
This guide provides a comprehensive protocol based on established chromatographic principles for Mosapride and its related substances, ensuring suitability for its intended purpose through a rigorous validation framework.[7][8]
Analyte Profile: this compound
-
Parent Compound: Mosapride (C₂₁H₂₅ClFN₃O₃, MW: 421.9 g/mol )[1]
-
Core Moiety: Des-4-fluorobenzyl Mosapride (C₁₄H₂₀ClN₃O₃, MW: 313.78 g/mol )[4][9]
-
Target Analyte: this compound
-
Predicted Molecular Formula: C₁₈H₂₄ClN₃O₅
-
Predicted Molecular Weight: 397.85 g/mol (Calculated by adding two acetyl groups, C₂H₂O, and removing two hydrogens from the parent amine and morpholine nitrogen).
-
The addition of two acetyl groups increases the lipophilicity of the molecule, which will influence its retention characteristics in reversed-phase chromatography.
Analytical Strategy: RP-HPLC with Dual Detection
A reversed-phase HPLC method is the gold standard for separating polar and non-polar compounds, making it ideal for analyzing Mosapride and its derivatives.
-
Causality of Choice: An RP-HPLC system using a C18 stationary phase provides excellent resolving power for the benzamide and morpholine structures present in the analyte. A gradient elution is proposed to ensure adequate separation of the more polar parent compounds from the less polar diacetylated derivative within a reasonable timeframe.
-
Dual Detection (UV and MS):
-
UV Detection: Serves as a robust and simple method for quantification, leveraging the chromophoric nature of the benzamide ring system.
-
Mass Spectrometry (MS) Detection: Provides definitive identification through mass-to-charge ratio (m/z) and fragmentation patterns, offering unparalleled specificity, which is crucial when dealing with novel or trace-level impurities. An electrospray ionization (ESI) source in positive mode is highly effective for this class of compounds.
-
Detailed Experimental Protocol
Instrumentation and Reagents
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV/Vis Diode Array Detector (DAD) |
| Mass Spectrometer | Single Quadrupole or Tandem MS (e.g., QQQ, Q-TOF) with an ESI source |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Reagents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade), Ultrapure Water |
| Reference Standards | This compound (if available), Mosapride, Des-4-fluorobenzyl Mosapride |
Chromatographic & Spectrometric Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization efficiency for MS. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting analytes from a C18 column. |
| Gradient Elution | See Table 1 below | To ensure separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35°C | Ensures reproducible retention times and reduces viscosity. |
| Injection Volume | 10 µL | Standard volume for good sensitivity without overloading the column. |
| UV Detection | 276 nm | Wavelength at which Mosapride and related substances show significant absorbance.[7][8] |
| MS Ionization | ESI Positive Mode | Amine groups are readily protonated. |
| MS Scan Range | m/z 100 - 500 | To cover the molecular weights of all expected compounds. |
| Targeted MS/MS | Precursor Ion: m/z 398.15; Product Ions: To be determined experimentally. | For highly selective quantification using Multiple Reaction Monitoring (MRM). |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Methanol and Water (Diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from the LOQ to approximately 150% of the expected sample concentration.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol (per ICH Q2(R1))
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[5][10][11]
Specificity
The ability to assess the analyte unequivocally in the presence of other components.
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze solutions of Mosapride and other known related substances to confirm they are well-separated from the analyte peak.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the drug substance. Analyze the stressed samples to ensure the analyte peak is resolved from any degradation products.
-
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare at least five concentrations of the analyte across the desired range (e.g., 0.1 to 10 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
The closeness of test results to the true value.
-
Protocol:
-
Prepare a sample matrix (e.g., a solution of the bulk drug) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
The degree of agreement among individual test results.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
The lowest amount of analyte that can be reliably quantified and detected, respectively.
-
Protocol:
-
Estimate LOQ and LOD from the linearity study based on the standard deviation of the response and the slope of the calibration curve.
-
Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD.
-
Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.
-
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
pH of Mobile Phase A (± 0.2 units)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ | Signal-to-Noise Ratio ≈ 10; Acceptable precision & accuracy. |
| Robustness | System suitability passes under varied conditions. |
Visualizations
Caption: Experimental workflow from sample preparation to final report.
Caption: Logical flow for the validation of the analytical method.
Conclusion
This application note details a specific, robust, and reliable RP-HPLC method for the analysis of this compound. The combination of UV and MS detection provides a comprehensive platform for both quantification and unambiguous identification. The outlined validation protocol, based on ICH guidelines, ensures that the method is fit-for-purpose and generates trustworthy data critical for regulatory submissions and quality assurance in the pharmaceutical industry.
References
-
Babu, J. M., Kumar, Y. R., Sarma, M. S., Seshidhar, B. S., Reddy, S. S., Reddy, G. S., & Vyas, K. (2003). Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 361–368. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Slideshare. (2018). ICH Q2 Analytical Method Validation. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
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Satyanarayana, P. V., & Rao, G. N. (2004). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759–767. [Link]
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Ingenta Connect. (n.d.). HPLC determination of related substances in mosapride citrate tablets. [Link]
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ElectronicsAndBooks. (n.d.). Application of LC /MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ResearchGate. (2002). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. [Link]
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Daicel Pharma Standards. (n.d.). Mosapride Impurities and Synthesis. [Link]
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Krishnaiah, Y. S. R., Murthy, T. K., Sankar, D. G., & Satyanarayana, V. (2002). A High Performance Liquid Chromatographic Assay for Mosapride Citrate in Bulk Drug and Pharmaceutical Formulations. Analytical Sciences, 18(11), 1269-1271. [Link]
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Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699–702. [Link]
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Pharmaffiliates. (n.d.). Mosapride-impurities. [Link]
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Li, K., Jiang, X., Xiong, Z., Qin, F., & Zhao, L. (2015). Simultaneous Determination of Mosapride and Its Active Des-P-Fluorobenzyl and 4'-N-oxide Metabolites in Rat Plasma Using UPLC-MS/MS: An Application for a Pharmacokinetic Study. Talanta, 137, 121–127. [Link]
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R Discovery. (2015). Simultaneous determination of mosapride and its active des-p-fluorobenzyl and 4′-N-oxide metabolites in rat plasma using UPLC–MS/MS: An application for a pharmacokinetic study. [Link]
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GSRS. (n.d.). DES-4-FLUOROBENZYL MOSAPRIDE. [Link]
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ResearchGate. (n.d.). A Structural formulae of serotonin, des-fluorobenzyl-mosapride and mosapride. [Link]
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Semantic Scholar. (2018). Simultaneous determination of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rat plasma using UPLC-MS/MS: an application for a pharmacokinetic study. [Link]
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MDPI. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. [Link]
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CDC Stacks. (n.d.). Method Development for the Determination of Diacetyl and Acetoin at a Microwave Popcorn Plant. [Link]
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A Robust, Stability-Indicating HPLC Method for the Separation and Quantification of Mosapride and Its Process-Related Impurities
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive, validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Mosapride and its associated impurities. Mosapride citrate, a potent gastroprokinetic agent, requires stringent quality control to ensure its safety and efficacy.[1][2] The method described herein provides excellent resolution between the active pharmaceutical ingredient (API) and its potential process-related impurities and degradation products. We will delve into the scientific rationale behind the method's development, provide a step-by-step protocol for its implementation, and discuss the validation parameters that ensure its trustworthiness and reliability, in alignment with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for Mosapride Purity
Mosapride, chemically known as 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl) morpholin-2-yl] methyl} benzamide, is a selective 5-HT₄ receptor agonist.[3][4] It enhances gastrointestinal motility and is primarily used in the treatment of conditions like chronic gastritis and gastroesophageal reflux disease.[5] As with any pharmaceutical compound, the presence of impurities, which can arise during synthesis or degradation upon storage, is a critical quality attribute that must be carefully controlled.[2]
Regulatory bodies mandate the identification and quantification of any impurity present at levels of 0.1% or higher. Therefore, a highly sensitive and specific analytical method is not merely a procedural requirement but a cornerstone of patient safety. This document provides a field-proven HPLC method designed for this purpose, offering both a practical workflow and an in-depth understanding of the chromatographic principles at play.
Method Development: A Rationale-Driven Approach
The development of a successful separation method is predicated on understanding the physicochemical properties of the target analytes. Mosapride is a moderately polar molecule containing basic nitrogen atoms, which dictates many of the chromatographic choices.
2.1. The Choice of Reversed-Phase Chromatography
Reversed-phase HPLC (RP-HPLC) is the technique of choice for its versatility and efficacy in separating compounds with a range of polarities. A non-polar stationary phase (like C18) is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. Mosapride and its likely impurities possess sufficient hydrophobicity to be well-retained and resolved on a C18 column.[6][7]
2.2. Optimizing the Separation: Stationary and Mobile Phase Causality
-
Stationary Phase: An octadecylsilyl (C18) bonded silica column is selected as the foundational component. Its long alkyl chains provide a high degree of hydrophobicity, enabling strong retention of the main analyte and offering a wide selectivity window for separating structurally similar impurities.
-
Mobile Phase Composition: The mobile phase is a carefully balanced mixture of an aqueous buffer and an organic modifier.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency, which translates to lower backpressure and a more stable baseline. The percentage of acetonitrile is a critical parameter; a higher concentration reduces retention time, while a lower concentration increases it. The selected ratio of 28:72 (Acetonitrile:Aqueous) provides the optimal balance of analysis time and resolution.[6]
-
Aqueous Phase and pH Control: The key to achieving sharp, symmetrical peaks for a basic compound like mosapride lies in controlling the pH of the mobile phase. By adjusting the pH to an acidic level (pH 3.0) with orthophosphoric acid, the secondary and tertiary amine functionalities in the mosapride molecule are fully protonated.[6] This prevents peak tailing that can occur from interactions with residual silanol groups on the stationary phase. The addition of a small amount of triethylamine (TEA) further masks these silanols, ensuring excellent peak shape.[3][6]
-
-
Detection Wavelength: Mosapride contains a benzamide chromophore, which exhibits strong UV absorbance. A review of its UV spectrum shows a maximum absorbance around 276 nm.[6][8] This wavelength provides high sensitivity for both the parent drug and any impurities containing the same chromophore. The use of a Photo Diode Array (PDA) detector is highly recommended as it allows for simultaneous monitoring across a range of wavelengths and can perform peak purity analysis.[6]
Logical Framework for Method Development
The following diagram illustrates the decision-making process and the causal relationships in developing this HPLC method.
Caption: Logic diagram of HPLC method development for mosapride.
Potential Impurities of Mosapride
An effective method must be able to separate the main component from a range of potential impurities. These can include starting materials, by-products of the synthesis, and degradation products.
| Impurity Name | Source |
| des-p-fluorobenzyl mosapride | Metabolite, Degradation Product[9] |
| Mosapride N-Oxide | Oxidative Degradation Product[2][9] |
| Mosapride Citric Amide | Process-Related[2] |
| N-((4-(3-Fluorobenzyl)morpholin-2-yl)methyl)acetamide | Process-Related[10][11] |
| 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | Process-Related[10] |
| 3,5-Dichloro Mosapride | Process-Related[2] |
| Des-chloro-Mosapride | Process-Related[2] |
Detailed Application Protocol
This protocol is designed to be directly implemented in a laboratory setting.
4.1. Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a PDA or variable wavelength UV detector.
-
Data System: Chromatography Data Software (CDS) for instrument control, data acquisition, and processing.
-
Column: Waters Symmetry C18, 4.6 x 250 mm, 5 µm (or equivalent L1 packing).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Triethylamine (TEA) (HPLC Grade)
-
Water (Milli-Q or HPLC Grade)
-
-
Standards: Mosapride Citrate Reference Standard, known impurity standards (if available).
4.2. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Waters Symmetry C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.024 M Orthophosphoric Acid (28:72, v/v). Adjust pH of aqueous phase to 3.0 with TEA. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 276 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 40 minutes (ensure elution of all impurities) |
4.3. Preparation of Solutions
-
Aqueous Mobile Phase (0.024 M Orthophosphoric Acid, pH 3.0):
-
Add 2.35 g of orthophosphoric acid to a 1000 mL volumetric flask.
-
Add approximately 900 mL of HPLC grade water and mix.
-
Adjust the pH to 3.0 ± 0.05 by adding TEA dropwise while stirring.
-
Make up the volume to 1000 mL with water.
-
Filter through a 0.45 µm membrane filter.
-
-
Mobile Phase:
-
Mix 280 mL of Acetonitrile and 720 mL of the prepared Aqueous Mobile Phase.
-
Degas the mixture by sonication or helium sparging before use.
-
-
Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL of Mosapride):
-
Accurately weigh about 25 mg of Mosapride Citrate Reference Standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
-
Spiked Sample Solution (for validation): Prepare by spiking the sample solution with known amounts of impurity standards to demonstrate separation.
-
Sample Solution (for bulk drug):
-
Accurately weigh about 25 mg of the Mosapride Citrate sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
4.4. Experimental Workflow
The following diagram outlines the step-by-step process for analyzing a sample using this method.
Caption: Experimental workflow for HPLC analysis of mosapride.
Method Validation: Ensuring Trustworthiness
A protocol is only as reliable as its validation. This method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is confirmed by injecting individual impurity standards and by conducting forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that all degradation products are resolved from the main mosapride peak.[12]
-
Linearity: Demonstrated by preparing a series of solutions of mosapride and its impurities at different concentrations and showing a linear relationship (correlation coefficient r² > 0.999) between peak area and concentration.[6][7]
-
Accuracy: Assessed by performing recovery studies. A known quantity of impurities is added (spiked) into a sample solution, and the percentage of the impurity recovered is calculated. Acceptance criteria are typically 98-102%.[6][7]
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval. It is assessed by performing at least six replicate injections of the same sample, with the Relative Standard Deviation (RSD) of the peak areas being the key metric (typically <2%).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration of an impurity that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected. These are crucial for quantifying trace-level impurities.[6][7]
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and the percentage of acetonitrile (±2%). The system suitability parameters should remain within acceptable limits.
Conclusion
The RP-HPLC method detailed in this application note is a robust, specific, and reliable tool for the quality control of mosapride citrate. By providing a sound scientific rationale for the chosen parameters, a clear step-by-step protocol, and a framework for validation, this guide empowers researchers and drug development professionals to accurately assess the purity of mosapride, ensuring it meets the highest standards of safety and quality.
References
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Nageswara Rao, R., Nagaraju, D., Alvi, S. N., & Bhirud, S. B. (2004). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759–767. [Link]
-
Veeprho. Mosapride citrate Impurities and Related Compound. [Link]
-
ResearchGate. A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. [Link]
-
El-Fatatry, H. M., Mabrouk, M. M., Hewala, I. I., & Emam, E. H. (2015). Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride. Bulletin of Faculty of Pharmacy, Cairo University, 53(1), 53-62. [Link]
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A High Performance Liquid Chromatographic Assay for the Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Formulations. (2002). Chemical and Pharmaceutical Bulletin, 50(10), 1365-1367. [Link]
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Shitole, S., Patel, R., & Bal, G. (2015). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RELATED SUBSTANCES OF S (-) PANTOPRAZOLE AND MOSAPRIDE CITRATE IN CAPSULE DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 6(1), 1000-1010. [Link]
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Krishnaiah, Y. S., Murthy, T. K., Sankar, D. G., & Satyanarayana, V. (2002). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(12), 814-816. [Link]
-
ResearchGate. Development and validation of RP-HPLC method for the simultaneous estimation of pantoprazole and mosapride in capsule dosage form. [Link]
-
Li, X., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 44(1), 46-57. [Link]
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Scribd. Japonea Ed. 18 Mosaprida. [Link]
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PubChem. Mosapride citrate dihydrate. [Link]
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Japanese Pharmacopoeia Database. Mosapride Citrate Hydrate. [Link]
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Kusuri-no-Shiori. MOSAPRIDE CITRATE TABLETS 2.5mg "DSEP". [Link]
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Application Note: A Robust UPLC-MS/MS Method for the Comprehensive Analysis of Mosapride and its Metabolites in Biological Matrices
Abstract
This document provides a detailed, field-proven guide for the quantitative and qualitative analysis of mosapride and its primary metabolites using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). Mosapride, a selective 5-HT₄ receptor agonist, is a vital gastroprokinetic agent.[1][2] A thorough understanding of its metabolic fate is paramount for pharmacokinetic assessments, drug safety evaluations, and clinical efficacy studies.[3] This application note details a complete workflow, from sample preparation to instrumental analysis, grounded in established scientific principles to ensure data integrity and reproducibility. We delve into the causality behind methodological choices, offering researchers a robust framework for implementation.
Introduction: The Scientific Imperative for Mosapride Metabolite Analysis
Mosapride citrate enhances gastrointestinal motility by acting as a selective agonist at serotonin 5-HT₄ receptors on cholinergic neurons in the enteric nervous system.[2][4] This action stimulates the release of acetylcholine, promoting smooth muscle contraction and accelerating gastric emptying.[2]
Upon administration, mosapride undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][4][5] The resulting metabolites can have varying degrees of pharmacological activity and contribute to the overall pharmacokinetic profile of the drug. Therefore, a highly sensitive and specific analytical method is not merely beneficial but essential for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of mosapride. UPLC-MS/MS stands as the gold standard for this purpose, offering unparalleled selectivity and sensitivity for complex biological samples.[3]
The Metabolic Landscape of Mosapride
The biotransformation of mosapride is complex, involving multiple Phase I and Phase II reactions. A recent study using UPLC-ESI-MS/MS has identified as many as 16 metabolites in humans, significantly expanding our understanding beyond the initially known compounds.[6]
Key Metabolic Pathways Include:
-
Dealkylation: The most prominent pathway is the removal of the p-fluorobenzyl group, leading to the formation of the main metabolite, des-p-fluorobenzyl mosapride (M-1).[2][5][7][8][9][10][11] This metabolite is found in significant concentrations in plasma and urine.[5][7]
-
N-Oxidation: Formation of mosapride N-oxide (M2) is another major pathway.[6][11][12]
-
Morpholine Ring Cleavage: The morpholine ring can be opened, leading to further metabolites.[6][12]
-
Hydroxylation: Addition of hydroxyl groups to the benzene ring is also observed.[5]
-
Phase II Conjugation: The parent drug and its Phase I metabolites can undergo conjugation with glucuronic acid, glucose, or sulfate to form more water-soluble compounds for excretion.[6][12]
The diagram below illustrates the primary metabolic transformations of mosapride.
Caption: Primary metabolic pathways of Mosapride.
Comprehensive Analytical Protocol
This section outlines a complete, step-by-step protocol for the analysis of mosapride and its metabolites. The choices presented are based on a synthesis of validated methods to provide a robust starting point for any research laboratory.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, that can suppress the MS signal and contaminate the analytical system. Protein precipitation is a rapid, effective, and widely used technique for this purpose.[3]
Protocol: Protein Precipitation for Plasma Samples
-
Thawing and Homogenization: Allow frozen plasma samples to thaw completely at room temperature. Vortex each sample for 15-30 seconds to ensure homogeneity.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard (IS) Addition: Add 20 µL of an internal standard working solution (e.g., Tamsulosin at 100 ng/mL in acetonitrile). The IS is crucial for correcting variations in extraction efficiency and instrument response.[3][13]
-
Precipitation: Add 300 µL of ice-cold acetonitrile. Acetonitrile is an effective precipitating agent that is compatible with reversed-phase chromatography.
-
Vortexing: Vortex the mixture vigorously for 2 minutes. This step ensures complete mixing and maximizes protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This pellets the precipitated proteins, leaving the analytes in the supernatant.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: The sample is now ready for injection into the UPLC-MS/MS system.
UPLC-MS/MS System Configuration and Parameters
The following parameters represent a validated starting point for the separation and detection of mosapride and its metabolites. Optimization may be necessary depending on the specific instrumentation used.
Table 1: UPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and speed necessary for complex metabolite mixtures. |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[13][14][15] | The C18 stationary phase offers excellent retention for moderately polar compounds like mosapride. The 1.7 µm particle size ensures high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength. |
| Flow Rate | 0.30 mL/min | A typical flow rate for 2.1 mm ID columns, balancing speed and pressure. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| Elution Gradient | Time (min) | %B |
| 0.0 | 10 | |
| 0.5 | 10 | |
| 3.0 | 90 | |
| 4.0 | 90 | |
| 4.1 | 10 | |
| 5.0 | 10 |
Table 2: Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[13][15] | Mosapride and its metabolites contain basic nitrogen atoms that are readily protonated. |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[13][14][15] | Provides superior selectivity and quantitative accuracy by monitoring specific precursor-to-product ion transitions. |
| Capillary Voltage | 3.0 kV | Optimized for stable ion generation. |
| Source Temp. | 150°C | Controls the desolvation process. |
| Desolvation Temp. | 400°C | Ensures efficient removal of solvent from the ionized droplets. |
| MRM Transitions | Compound | Precursor Ion (m/z) |
| Mosapride | 422.2 | |
| M-1 (des-p-fluorobenzyl) | 314.1 | |
| M-2 (N-oxide) | 438.2 | |
| Tamsulosin (IS) | 409.2 |
Note: Collision energies are instrument-dependent and must be optimized empirically.
Integrated Analytical Workflow
The entire process, from sample receipt to final data analysis, can be visualized as a systematic workflow. This ensures that all steps are logically connected and quality control is maintained throughout.
Caption: Integrated workflow for mosapride metabolite analysis.
Method Validation and Trustworthiness
To ensure the reliability of the data, any bioanalytical method must be validated according to guidelines from regulatory bodies like the FDA or EMA. This self-validating system ensures the trustworthiness of the results.
Key Validation Parameters:
-
Linearity: The method should demonstrate a linear relationship between concentration and response over a defined range. For mosapride, linearity is often established in the range of 0.17 - 68.00 ng/mL.[13]
-
Accuracy & Precision: The accuracy (closeness to the true value) and precision (reproducibility) are assessed at multiple concentration levels. Inter- and intra-day precision (RSD) should typically be less than 15%.[13][15]
-
Selectivity: The ability to differentiate and quantify the analytes in the presence of other matrix components.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. An LLOQ of 0.17 ng/mL has been reported for mosapride in plasma.[13][15]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Analyte stability is evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage) to ensure sample integrity.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and robust protocol for the comprehensive analysis of mosapride and its metabolites. By explaining the causality behind each step—from protein precipitation to the selection of MRM transitions—this guide equips researchers and drug development professionals with the necessary tools to generate high-quality, reliable data for pharmacokinetic and metabolic studies. The integration of a validated workflow ensures the scientific integrity required for regulatory submissions and advanced pharmacological research.
References
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- Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. ResearchGate.
- Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. ResearchGate.
- A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. PubMed.
- Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats. PubMed.
- Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. PubMed.
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- Mosapride citrate dihydrate discovery and development history. Benchchem.
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- 13. [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of N,N-Diacetyl Des-4-fluorobenzyl Mosapride Reference Standard
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of the N,N-Diacetyl Des-4-fluorobenzyl Mosapride reference standard. This compound is a potential impurity and metabolite of Mosapride, a gastroprokinetic agent. The availability of a well-characterized reference standard is crucial for the accurate identification, quantification, and control of this substance in drug manufacturing and metabolic studies, ensuring the safety and efficacy of Mosapride-containing pharmaceutical products. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in established chemical principles and analytical validation techniques.
Introduction: The Imperative for Characterized Impurity Standards
Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility.[1] During its synthesis and metabolism, various related substances can be formed. "Des-4-fluorobenzyl Mosapride" is a known major metabolite of Mosapride.[2][3] Further modification of this metabolite, such as acetylation, can lead to the formation of "this compound." The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product.
Regulatory bodies worldwide mandate the stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[4] The preparation of highly purified and thoroughly characterized reference standards for these impurities is a prerequisite for the development and validation of analytical methods used for their monitoring.[5][6][7] This application note addresses this need by providing a detailed, scientifically sound protocol for the preparation of the this compound reference standard.
Strategic Approach to Synthesis
The preparation of the target reference standard is approached in a two-step synthesis, commencing from the readily available Mosapride. The synthetic strategy is designed for efficiency and control, ensuring a high-purity final product.
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Pharmacokinetic Profiling of Mosapride and its Major Metabolite, Des-4-fluorobenzyl Mosapride, Utilizing a Novel Diacetylated Stable Isotope-Labeled Internal Standard
An Application Note and Protocol for the Pharmacokinetic Analysis of Mosapride and its Primary Metabolite using a Novel Stable Isotope-Labeled Internal Standard
Introduction: The Clinical Significance of Mosapride Pharmacokinetics
Mosapride is a potent gastroprokinetic agent that exerts its therapeutic effect by acting as a selective serotonin 5-HT4 receptor agonist. This mechanism enhances acetylcholine release from enteric cholinergic neurons, thereby stimulating gastrointestinal motility. It is widely prescribed for conditions such as functional dyspepsia and gastroesophageal reflux disease (GERD)[1]. A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its safe and effective clinical use.
Mosapride undergoes extensive first-pass metabolism, with its primary and pharmacologically active metabolite being des-4-fluorobenzyl mosapride (M-1)[2][3][4]. In some cases, the concentration of M-1 in plasma can be equivalent to or even higher than the parent drug, making the simultaneous quantification of both Mosapride and M-1 essential for a comprehensive pharmacokinetic assessment[3][5]. Furthermore, M-1 itself exhibits 5-HT3 receptor antagonistic activity, contributing to the overall pharmacological profile of Mosapride administration[6].
Accurate bioanalysis is the cornerstone of reliable pharmacokinetic data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its superior sensitivity, selectivity, and speed[7][8]. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.
The Rationale for a Diacetylated Stable Isotope-Labeled Internal Standard
While structurally similar analogs can be used as internal standards, the most reliable approach is the use of a stable isotope-labeled (SIL) version of the analyte[2][9]. A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This ensures that it co-elutes with the analyte and experiences nearly identical extraction recovery and ionization efficiency (or suppression/enhancement), thereby providing the most accurate correction for experimental variations[2][10][11].
This application note describes a validated method for the simultaneous quantification of Mosapride and its primary metabolite, M-1, in plasma. To ensure the highest level of accuracy in quantifying M-1, we propose the use of a novel, custom-synthesized SIL internal standard: N,N-Diacetyl Des-4-fluorobenzyl Mosapride-¹³C₂, ²H₄ .
The "N,N-Diacetyl" structure is conceptualized here for its utility as an internal standard. While N-acetylation is a known Phase II metabolic pathway for many xenobiotics, mediated by N-acetyltransferase (NAT) enzymes[12][13][14][15], the diacetylation of M-1 is not a reported major metabolic route. Instead, this synthetic modification provides stable, non-exchangeable positions to incorporate isotopes, creating a robust and reliable IS. The increased mass from both the acetyl groups and the isotopes ensures a clear mass difference from the analyte, preventing any potential cross-talk during MS/MS analysis.
Physicochemical Properties and Metabolic Pathway
A clear understanding of the structures is vital for developing specific MS/MS transitions.
| Compound Name | Structure | Chemical Formula | Molecular Weight ( g/mol ) |
| Mosapride (Parent Drug) | [Structure of Mosapride] | C₂₁H₂₅ClFN₃O₃ | 421.9 |
| Des-4-fluorobenzyl Mosapride (M-1) (Analyte) | [Structure of M-1] | C₁₄H₂₀ClN₃O₃ | 313.8 |
| This compound-¹³C₂, ²H₄ (Proposed SIL-IS) | [Structure of SIL-IS] | C₁₆¹³C₂H₁₈²H₄ClN₃O₅ | 405.9 |
Note: Structures would be depicted graphically in a formal document. The SIL-IS structure is based on the M-1 backbone with two acetyl groups attached to the primary and secondary amine, and isotopes incorporated into these acetyl groups.
The metabolic conversion of Mosapride to its primary metabolite M-1 is a crucial step in its pharmacokinetic profile.
Caption: Metabolic pathway of Mosapride to M-1.
Detailed Experimental Protocol
This protocol outlines a complete workflow for a preclinical pharmacokinetic study in rats, from sample collection to bioanalysis.
-
Reference Standards: Mosapride Citrate (≥98% purity), Des-4-fluorobenzyl Mosapride (M-1, ≥98% purity).
-
Internal Standard: Custom-synthesized this compound-¹³C₂, ²H₄ (SIL-IS, ≥98% purity, isotopic purity >99%).
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).
-
Biological Matrix: Drug-free rat plasma (K₂EDTA as anticoagulant).
-
Consumables: Polypropylene tubes, autosampler vials.
-
Species: Male Sprague-Dawley rats (n=6).
-
Dosing: Administer a single oral dose of Mosapride Citrate (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (~200 µL) from the tail vein into K₂EDTA tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C. Harvest the plasma supernatant and store at -80°C until analysis.
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with LC-MS analysis. It is suitable for analytes like Mosapride and M-1 that are soluble in organic solvents.
-
Label 1.5 mL polypropylene tubes for standards, QCs, and unknown samples.
-
To 50 µL of plasma in each tube, add 10 µL of the combined internal standard working solution (SIL-IS for M-1 and a suitable IS for Mosapride, e.g., Mosapride-d4).
-
Vortex briefly (5-10 seconds).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Causality: A gradient elution on a C18 column is used to separate the parent drug, its more polar metabolite, and the internal standards based on their hydrophobicity. The tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
| Parameter | Condition |
| LC System | UPLC or HPLC System |
| Column | ACQUITY UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |
| Column Temp. | 40°C |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mosapride | 422.1 | 198.0 | 25 |
| M-1 | 314.2 | 198.1 | 22 |
| SIL-IS | 406.2 | 204.1 | 24 |
Note: MRM transitions and collision energies must be optimized for the specific instrument used. The product ion for the SIL-IS is designed to retain the isotopic labels.
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability[16].
Caption: Bioanalytical workflow for pharmacokinetic studies.
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank samples <20% of LLOQ response. |
| Linearity | Define the concentration range of reliable quantification. | r² ≥ 0.99; back-calculated standards within ±15% (±20% at LLOQ). |
| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | S/N > 10; Accuracy within ±20%; Precision ≤20% RSD. |
| Accuracy & Precision | Determine closeness to true value and reproducibility. | Accuracy within ±15% (±20% at LLOQ); Precision ≤15% RSD (≤20% at LLOQ) for intra- and inter-day runs. |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible, but does not need to be 100%. |
| Matrix Effect | Assess ion suppression or enhancement from the matrix. | CV of matrix factor across different lots should be ≤15%. |
| Stability | Ensure analyte integrity under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration within ±15% of nominal concentration. |
Conclusion
This application note details a robust and highly selective LC-MS/MS method for the simultaneous quantification of Mosapride and its major active metabolite, Des-4-fluorobenzyl Mosapride (M-1), in plasma. The proposed use of a novel, stable isotope-labeled internal standard, This compound-¹³C₂, ²H₄ , for the quantification of M-1 represents a best-practice approach in modern bioanalysis. This method, once fully validated, is suitable for supporting preclinical and clinical pharmacokinetic studies, providing reliable data crucial for understanding the complete ADME profile of Mosapride and ensuring its safe and effective development.
References
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
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Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats. Arzneimittel-Forschung, 43(8), 867-872. [Link]
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Xiong, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 219-225. [Link]
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Li, K., et al. (2020). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 50(2), 115-124. [Link]
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Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys. Arzneimittel-Forschung, 43(8), 861-866. [Link]
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van Breemen, R. B., & De Leoz, M. L. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 581-595. [Link]
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ResearchGate. (n.d.). Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers. [Link]
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Zhao, L., et al. (2015). Simultaneous Determination of Mosapride and Its Active Des-P-Fluorobenzyl and 4'-N-oxide Metabolites in Rat Plasma Using UPLC-MS/MS: An Application for a Pharmacokinetic Study. Talanta, 137, 130-135. [Link]
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Grant, D. M., et al. (1992). Metabolism by N-acetyltransferase 1 in vitro and in healthy volunteers: a prototype for targeted inhibition. Clinical Pharmacology & Therapeutics, 52(4), 377-385. [Link]
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ResearchGate. (n.d.). Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. [Link]
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Pope, J., & Laing, N. (1990). Drug metabolising N-acetyltransferase activity in human cell lines. British Journal of Clinical Pharmacology, 30(2), 269-276. [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
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Rudraraju, A. V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Sun, X., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 44(1), 74-84. [Link]
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MedSimplified. (2024). Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. [Link]
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ResearchGate. (n.d.). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. [Link]
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Wikipedia. (n.d.). Drug metabolism. [Link]
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Kim, D., et al. (2022). Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. MDPI. [Link]
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R Discovery. (2015). Simultaneous determination of mosapride and its active des-p-fluorobenzyl and 4′-N-oxide metabolites in rat plasma using UPLC–MS/MS: an application for a pharmacokinetic study. [Link]
-
Rao, R. N., et al. (2004). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759-767. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Ruth, M., et al. (1998). The effect of mosapride, a novel prokinetic, on acid reflux variables in patients with gastro-oesophageal reflux disease. Alimentary Pharmacology & Therapeutics, 12(1), 35-40. [Link]
-
Inui, A., et al. (2007). Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats. Journal of Pharmacological Sciences, 104(3), 229-236. [Link]
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- 3. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Structural Elucidation of N,N-Diacetyl Des-4-fluorobenzyl Mosapride by Tandem Mass Spectrometry
Abstract
This application note details a comprehensive methodology for the structural characterization of N,N-Diacetyl Des-4-fluorobenzyl Mosapride, a potential metabolite or process-related impurity of the gastroprokinetic agent Mosapride. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we propose a detailed fragmentation pathway for this doubly acetylated derivative. The protocol establishes a robust framework for researchers in pharmaceutical development and quality control to identify and characterize modified forms of active pharmaceutical ingredients (APIs). Key diagnostic fragment ions and neutral losses are identified, providing a unique mass spectral fingerprint for this specific compound.
Introduction
Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility.[1] During its synthesis and metabolism, various related substances can be formed. One of the major metabolites of mosapride is Des-4-fluorobenzyl Mosapride (M3), formed via a dealkylation reaction.[2] Further modification of this metabolite, such as acetylation, can occur, leading to novel derivatives. The compound of interest, this compound, represents such a derivative where both the primary aromatic amine and the secondary morpholine amine of the M3 metabolite have been acetylated.
Characterizing these derivatives is critical for understanding the complete metabolic profile of a drug and for ensuring the purity and safety of the API. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, offering high sensitivity and profound structural insight through controlled fragmentation.[3][4] This note explains the causal choices behind the analytical strategy and provides a predictive framework for the compound's behavior under collision-induced dissociation (CID).
Principles of Analysis
The analytical approach is centered on electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS). ESI is a 'soft ionization' technique, ideal for generating intact protonated molecules ([M+H]⁺) of thermally labile compounds like the target analyte, thus preserving the molecular weight information.[5][6] Following ionization, the precursor ion of this compound is selectively isolated and subjected to collision-induced dissociation (CID). In this process, the ion's kinetic energy is increased, and upon collision with an inert gas, this energy is converted into internal energy, inducing fragmentation at the most labile chemical bonds.[7] By analyzing the resulting product ions, a detailed structural map can be constructed.
Proposed Fragmentation Pathway
The structure of this compound possesses several sites susceptible to fragmentation under CID, primarily the two amide functionalities and the ether linkages within the morpholine ring. Based on established fragmentation rules for benzamides[8][9][10], N-acetylated compounds[11][12], and the known fragmentation pattern of mosapride itself[13], a detailed pathway is proposed.
The analysis begins with the protonated molecule at a predicted m/z of 400.86 . Protonation is expected to occur at one of the amide oxygens or the morpholine nitrogen, which then directs the fragmentation cascade.
Two primary fragmentation routes are hypothesized:
-
Sequential Neutral Loss of Ketene: Acetylated amines and amides are well-known to undergo a characteristic neutral loss of ketene (CH₂=C=O, 42.01 Da).[12] We predict two sequential losses from the parent ion, corresponding to the cleavage of each acetyl group. This pathway is diagnostically crucial as it directly confirms the presence and number of acetyl modifications.
-
Amide Bond Cleavage: Cleavage of the central benzamide bond is a common and energetically favorable fragmentation pathway for this class of molecules.[10][14] This cleavage results in two major fragment ions: one representing the substituted benzoyl moiety and the other representing the substituted morpholine methylamine side chain.
These pathways are visualized in the diagram below.
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- 14. youtube.com [youtube.com]
Topic: A Comprehensive Protocol for the Isolation of Mosapride Impurities from Bulk Drug Substance
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity in Mosapride
Mosapride, a selective 5-HT4 receptor agonist, is a widely used gastroprokinetic agent for treating conditions like functional dyspepsia and gastroesophageal reflux disease.[1][2] Its therapeutic efficacy is intrinsically linked to the purity of the active pharmaceutical ingredient (API). During synthesis, storage, or formulation, various impurities can emerge, including process-related substances, degradation products, and residual solvents.[1][3] These impurities, even at trace levels, can impact the drug's safety, stability, and efficacy, making their identification and control a regulatory and scientific necessity.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate stringent control over impurities.[4][5][6] These guidelines establish thresholds for reporting, identification, and qualification, compelling manufacturers to develop robust analytical strategies.[7][8] The first step in this process is often the isolation of unknown impurities in sufficient quantities (typically in the milligram range) for definitive structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]
This application note provides a detailed, field-proven guide for isolating impurities from mosapride bulk drug. We will explore two powerful chromatographic techniques: the industry-standard Preparative High-Performance Liquid Chromatography (Prep-HPLC) and the modern, efficient Supercritical Fluid Chromatography (SFC). The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers to adapt and troubleshoot effectively.
Strategic Overview: A Dual-Pronged Approach to Isolation
The isolation of pharmaceutical impurities is a challenge of separating low-abundance compounds from a matrix dominated by the API. The choice of technique depends on factors like impurity polarity, required purity, speed, and environmental impact. We advocate for a dual-pronged strategy employing both reversed-phase preparative HPLC and orthogonal normal-phase SFC.
-
Preparative HPLC: As the workhorse of purification, preparative liquid chromatography is essential for isolating and purifying individual components from complex mixtures.[10] Its versatility and scalability make it a cornerstone of pharmaceutical development for preparing impurity reference standards.[9]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative, offering significant advantages in speed, reduced organic solvent consumption, and faster post-purification sample processing.[11][12][13] By using supercritical CO2 as the primary mobile phase, SFC provides an orthogonal, "green" separation mechanism compared to reversed-phase HPLC, which can be crucial for resolving co-eluting impurities.[14][15]
The logical flow of this process, from initial analysis to a fully characterized impurity standard, is outlined below.
Caption: High-level workflow for impurity isolation and characterization.
Profile of Known Mosapride Impurities
Understanding the potential impurities is crucial for developing a targeted isolation strategy. Impurities can originate from starting materials, synthetic byproducts, or degradation pathways.[3][16] A non-exhaustive list of known mosapride-related compounds is provided below.
| Impurity Name/Type | Potential Origin | Reference |
| Mosapride N-Oxide | Degradation (Oxidative) | [1][17] |
| Des-chloro-Mosapride | Synthesis Byproduct | [1] |
| 3,5-Dichloro Mosapride | Synthesis Byproduct | [1] |
| Mosapride Citric Amide | Reaction with Citrate | [1][17] |
| Defluorinated Mosapride | Synthesis Byproduct | [3][18] |
| 4-Amino-5-chloro-2-hydroxybenzamide derivative | Degradation (Hydrolysis) | [2] |
Part I: Protocol for Impurity Isolation using Preparative HPLC
This protocol details the use of a mass-directed reversed-phase HPLC system, which offers high specificity by collecting fractions based on the target impurity's mass-to-charge ratio (m/z).[19]
Principle & Causality
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Mosapride and its impurities will elute at different times based on their relative affinity for the two phases. Scaling a method from analytical to preparative scale involves increasing the column diameter and flow rate to handle higher sample loads.[10] The use of focused gradients, where the solvent composition changes more gradually around the elution time of the target impurity, is a key strategy to maximize resolution and loading capacity, ultimately leading to higher purity of the collected fraction.
Experimental Protocol
4.2.1 Materials & Instrumentation
-
Bulk Drug: Mosapride Citrate bulk drug containing detectable levels of the target impurity.
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.
-
Buffers/Additives: Formic acid or Ammonium acetate (for MS compatibility).
-
Instrumentation: A preparative HPLC system equipped with a high-pressure gradient pump, autosampler, column oven, Diode Array Detector (DAD), and a Mass Spectrometer (MS) for fraction triggering.[19]
4.2.2 Step-by-Step Methodology
-
Analytical Method Confirmation:
-
First, confirm the retention time and m/z of the target impurity using a validated analytical scale RP-HPLC-MS method. A previously reported method can be used as a starting point:
-
Column: Waters Symmetry C18 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.024 M Orthophosphoric acid, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient/Isocratic: Acetonitrile:Buffer (28:72, v/v).[20]
-
Note: For MS-directed purification, volatile buffers like formic acid or ammonium acetate must be substituted for non-volatile phosphate buffers.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 500 mg of mosapride citrate bulk drug.
-
Dissolve in a suitable volume of diluent (e.g., Methanol or DMSO) to achieve a high concentration (e.g., 50-100 mg/mL). Ensure complete dissolution; sonicate if necessary.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.
-
-
Preparative Chromatography & Fraction Collection:
-
Install the preparative column and equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a small "scouting" injection (e.g., 50 µL) to confirm the retention time of the API and the target impurity on the preparative scale.
-
Program the fraction collector to trigger collection based on the m/z of the target impurity, with a secondary trigger from the UV signal if desired.[19]
-
Inject a larger volume of the prepared sample (e.g., 1-5 mL, depending on column dimensions and loading capacity).
-
Repeat injections as necessary to accumulate sufficient material. Pool the corresponding fractions from each run.
Table of Preparative HPLC Conditions:
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 19 x 100 mm, 5 µm | Standard for preparative scale, good balance of capacity and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer, suitable for MS detection and lyophilization. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Strong organic solvent for elution in reversed-phase. |
| Flow Rate | 15-20 mL/min | Appropriate for the column dimension to maintain chromatographic integrity. |
| Gradient | Optimized focused gradient | A shallow gradient around the target impurity elution time improves separation. |
| Detection | UV at 276 nm & MS (Scan) | UV for general detection, MS for specific triggering of fraction collection.[19][20] |
| Column Temp | 40 °C | Improves peak shape and reduces mobile phase viscosity.[3] |
-
Post-Collection Processing & Purity Verification:
-
Combine the collected fractions containing the target impurity.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the isolated impurity as a solid.
-
Re-dissolve a small amount of the isolated solid and analyze its purity using the initial analytical HPLC method. The purity should ideally be >95% for structural elucidation.
-
Part II: Protocol for Impurity Isolation using SFC
SFC offers an orthogonal approach, particularly effective for less polar impurities or those that are difficult to separate by RP-HPLC.
Principle & Causality
SFC utilizes carbon dioxide in its supercritical state as the primary mobile phase component.[14] Supercritical CO2 has low viscosity and high diffusivity, which leads to faster separations and equilibration times compared to liquid chromatography.[13] Small amounts of organic co-solvents (modifiers), such as methanol, are added to modulate solvent strength. Because the mobile phase is primarily CO2, which becomes a gas at atmospheric pressure, solvent removal is significantly faster, reducing the risk of product degradation and accelerating the entire workflow.[11]
Caption: Experimental workflow for preparative SFC isolation.
Experimental Protocol
5.2.1 Materials & Instrumentation
-
Bulk Drug: Mosapride Citrate bulk drug.
-
Solvents: SFC-grade Methanol (MeOH), Ethanol (EtOH).
-
Gas: High-purity Carbon Dioxide (CO2).
-
Instrumentation: A preparative SFC system with capabilities for CO2 pumping and cooling, modifier pump, autosampler, column oven, UV detector, and a back-pressure regulator (BPR).
5.2.2 Step-by-Step Methodology
-
Method Development:
-
Develop an analytical scale SFC method first. Screen various columns (e.g., Diol, 2-Ethylpyridine) and co-solvents (e.g., Methanol, Ethanol) to achieve optimal separation between mosapride and the target impurity.
-
-
Sample Preparation:
-
Prepare a concentrated solution of the mosapride bulk drug in Methanol.
-
Causality: The choice of sample solvent is critical in SFC. The diluent must be miscible with the CO2/modifier mobile phase to prevent sample precipitation on the column, which can cause blockages and loss of product. Methanol is an excellent choice for this purpose.[13]
-
-
Preparative SFC & Fraction Collection:
-
Equilibrate the preparative SFC system.
-
Inject the sample onto the column.
-
Monitor the separation via the UV detector and collect the fraction corresponding to the impurity peak.
-
The collected fractions will be highly concentrated in the co-solvent, as the CO2 will have vaporized.[11]
Table of Preparative SFC Conditions:
-
| Parameter | Recommended Setting | Rationale |
| Column | Diol or 2-Ethylpyridine, 21 x 150 mm, 5 µm | Common stationary phases for achiral SFC, offering different selectivity. |
| Mobile Phase A | Supercritical CO2 | Primary mobile phase; environmentally benign and easily removed.[14] |
| Mobile Phase B | Methanol | Common organic modifier to increase mobile phase polarity and solvent strength. |
| Flow Rate | 60-80 g/min | Typical flow rate for this column dimension in SFC. |
| Gradient | 5% to 40% B over 10 min | A broad gradient is often used for initial screening and purification. |
| Back Pressure | 120 bar | Maintains the CO2 in a supercritical state, ensuring consistent chromatography. |
| Column Temp | 40 °C | Influences fluid density and can affect selectivity. |
-
Post-Collection Processing:
-
The collected fractions can often be taken directly for solvent evaporation using a vacuum centrifuge or nitrogen evaporator, due to the small volume of organic solvent present.
-
Perform a purity check on the resulting solid using an analytical HPLC or SFC method.
-
Conclusion
The successful isolation of impurities from mosapride bulk drug is a critical step in ensuring pharmaceutical quality and safety. Preparative HPLC remains a robust and reliable method, while preparative SFC offers a modern, high-throughput, and environmentally conscious alternative. By understanding the principles behind each technique and following a systematic protocol, researchers can effectively isolate impurities for structural identification and the generation of reference standards, thereby satisfying the stringent requirements of regulatory bodies like the FDA and EMA.[5][7]
References
- Title: Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography Source: Waters Corporation URL
- Title: Isolation of impurities using preparative liquid chromatography in pharmaceutical industry Source: LinkedIn URL
- Title: The Role of Impurity Standards in Pharmaceutical Quality Control Source: Pharmaffiliates URL
-
Title: Supercritical fluid chromatography (SFC) as an isolation tool for the identification of drug related impurities Source: ResearchGate URL: [Link]
- Title: Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography Source: Waters Corporation URL
- Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
-
Title: Quality: impurities Source: European Medicines Agency (EMA) URL: [Link]
- Title: Achieve high-throughput LC/MS purification of pharmaceutical impurities Source: Agilent URL
-
Title: Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals Source: PubMed URL: [Link]
- Title: Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC)
- Title: Impurity isolation and sample purification Source: Manufacturing Chemist URL
-
Title: Principles in preparative HPLC Source: University of Warwick URL: [Link]
- Title: Separating Impurities from Oligonucleotides Using Supercritical Fluid Chromatography Source: Chromatography Online URL
-
Title: Pharmaceutical Impurity Testing and Identification Source: Intertek URL: [Link]
-
Title: FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products Source: ECA Academy URL: [Link]
- Title: CN111505154B - Detection method for mosapride citrate and five key impurities in preparation thereof Source: Google Patents URL
-
Title: Mosapride Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: degradation product formed: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug Source: PubMed URL: [Link]
- Title: Achiral Supercritical Fluid Chromatography (SFC)
-
Title: Mosapride-impurities Source: Pharmaffiliates URL: [Link]
Sources
- 1. Mosapride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN111505154B - Detection method for mosapride citrate and five key impurities in preparation thereof - Google Patents [patents.google.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 9. Impurity isolation and sample purification [manufacturingchemist.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. degradation product formed: Topics by Science.gov [science.gov]
- 17. veeprho.com [veeprho.com]
- 18. Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 20. Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
application of "N,N-Diacetyl Des-4-fluorobenzyl Mosapride" in drug metabolism studies
Application Notes & Protocols
Topic: The Strategic Application of N,N-Diacetyl Des-4-fluorobenzyl Mosapride in Advanced Drug Metabolism Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Mosapride, a selective 5-HT4 receptor agonist, is a widely utilized gastroprokinetic agent.[1] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate, which is primarily governed by the cytochrome P450 enzyme CYP3A4.[2] The principal metabolic pathway involves the removal of the 4-fluorobenzyl group, yielding its main metabolite, Des-4-fluorobenzyl Mosapride (M1).[3][4] Accurate quantification of M1 in biological matrices is imperative for comprehensive pharmacokinetic analysis and to fulfill regulatory safety testing requirements.[5] This document details the synthesis and application of a novel analytical tool, This compound , as a superior internal standard for the robust, high-throughput quantification of Des-4-fluorobenzyl Mosapride using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We provide the scientific rationale for its use, detailed experimental protocols for both in vitro metabolite generation and bioanalysis, and guidelines for data interpretation.
Introduction: The Rationale for a Specialized Internal Standard
In drug metabolism studies, particularly those supporting regulatory submissions, the precise quantification of metabolites is non-negotiable. The FDA's "Metabolites in Safety Testing" (MIST) guidance underscores the need to understand the metabolic profile of a drug candidate early in development. The primary metabolite of Mosapride, Des-4-fluorobenzyl Mosapride (M1), while possessing some pharmacological activity, is significantly less potent than the parent compound.[6] However, its concentration relative to the parent drug in human circulation is a critical parameter for safety assessment.
LC-MS/MS is the gold standard for bioanalysis due to its sensitivity and selectivity.[7] A significant challenge in LC-MS/MS is the potential for variability arising from sample extraction, matrix effects, and instrument response. To control for this, an internal standard (IS) is incorporated into every sample. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. When a SIL-IS is unavailable or cost-prohibitive to synthesize, a close structural analog is the next best choice.[8]
Here, we propose This compound as an exemplary internal standard. The di-acetylation of the two nitrogen atoms on the M1 metabolite (the primary aromatic amine and the secondary amine in the morpholine ring) provides three key advantages:
-
Distinct Mass: It introduces a significant and predictable mass shift (+84 Da) from the analyte, preventing any mass spectral crosstalk.
-
Similar Physicochemical Properties: Its core structure remains identical to M1, ensuring similar chromatographic retention and extraction efficiency.
-
Chemical Stability: The acetylation of the amines enhances stability during sample processing and storage.
Metabolic Pathway of Mosapride
The metabolic conversion of Mosapride to its primary metabolite, M1, is a critical first step in its clearance. Understanding this pathway provides the context for why M1 quantification is essential.
Caption: Metabolic conversion of Mosapride to Des-4-fluorobenzyl Mosapride (M1).
Experimental Protocols
These protocols provide a framework for generating and quantifying the M1 metabolite using this compound as an internal standard.
Protocol 2.1: In Vitro Generation of M1 using Human Liver Microsomes (HLM)
Rationale: This protocol simulates the primary metabolism of Mosapride in the liver, providing a source of the M1 metabolite for analytical method development and validation. Cryopreserved hepatocytes are also an excellent system, but HLMs are a cost-effective choice for initial CYP450-mediated metabolism studies.[9]
Materials:
-
Mosapride Citrate
-
Human Liver Microsomes (pooled, mixed-gender)
-
NADPH Regeneration System (e.g., Corning Gentest™)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine 0.1 M phosphate buffer, the NADPH regeneration system, and HLM (final protein concentration of 0.5 mg/mL). Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add Mosapride (final concentration of 1 µM) to the mixture to start the metabolic reaction. Vortex gently.
-
Incubation: Incubate at 37°C in a shaking water bath for 60 minutes.
-
Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Centrifugation: Vortex the sample for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. This sample now contains the generated M1 metabolite.
Protocol 2.2: Sample Preparation and Extraction from Plasma
Rationale: This protein precipitation method is a rapid and effective technique for extracting the parent drug, its metabolite, and the internal standard from a complex biological matrix like plasma, preparing it for LC-MS/MS analysis.
Materials:
-
Plasma samples (human, rat, etc.) containing Mosapride and its metabolites
-
This compound (Internal Standard Stock Solution: 100 ng/mL in 50:50 ACN:Water)
-
Acetonitrile containing 0.1% formic acid
Procedure:
-
Aliquot Sample: Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the Internal Standard stock solution to the plasma sample. Vortex for 10 seconds.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (with 0.1% formic acid).
-
Vortex & Centrifuge: Vortex vigorously for 2 minutes to ensure complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer & Inject: Transfer 100 µL of the clear supernatant to an HPLC vial. Inject 5 µL onto the LC-MS/MS system.
Workflow for Bioanalytical Quantification
The following diagram outlines the complete workflow from sample preparation to final data analysis, illustrating the critical point at which the internal standard is introduced.
Caption: Step-by-step workflow for metabolite quantification using an internal standard.
Protocol 2.3: LC-MS/MS Quantitative Method
Rationale: This method utilizes the high selectivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to simultaneously detect and quantify Mosapride, its M1 metabolite, and the internal standard with high precision and accuracy.[10]
Instrumentation:
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
HPLC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometer Settings:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Mosapride | 422.1 | 198.0 | 50 | 35 |
| M1 (Analyte) | 314.2 | 198.1 | 50 | 30 |
| IS (Diacetyl-M1) | 398.2 | 198.1 | 50 | 32 |
Note: The precursor ion for the IS (m/z 398.2) is calculated from the molecular weight of M1 (313.8) + two acetyl groups (2 x 42.04) = 397.88, observed as the [M+H]+ ion. The product ion is chosen to be the same stable fragment as M1 for structural confirmation, while the collision energy is optimized separately.
Data Analysis and System Validation
Data Analysis:
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of M1 and a constant concentration of the IS.
-
Peak Area Ratios: For each standard and unknown sample, calculate the peak area ratio of the M1 analyte to the IS.
-
Linear Regression: Plot the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Quantification: Determine the concentration of M1 in unknown samples by interpolating their peak area ratios from the calibration curve.
Trustworthiness and Validation: For this protocol to be considered trustworthy and reliable for regulated studies, it must undergo validation according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess include:
-
Selectivity: No interference at the retention times of the analyte and IS.
-
Linearity: The calibration curve must have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy & Precision: Replicate measurements of quality control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value (±20% for the lower limit of quantification).
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Stability: Analyte stability in the matrix under various storage conditions (freeze-thaw, short-term, long-term).
References
- MOSAPRIDE CITRATE. (n.d.). FDA Verification Portal.
- BenchChem. (2025). Application Note: Identification and Characterization of Mosapride Citrate Dihydrate Metabolites using LC-MS/MS.
- Sun, X., et al. (2009). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. ResearchGate.
-
Sun, X., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 44(1), 74-84. Retrieved January 14, 2026, from [Link]
- Patsnap. (2024). What is the mechanism of Mosapride Citrate Hydrate? Patsnap Synapse.
- BenchChem. (n.d.). Mosapride citrate dihydrate discovery and development history.
- Wang, L., et al. (2009). HPLC-MS/MS quantitative determination of mosapride and its metabolite in human plasma. Journal of Pharmaceutical Analysis.
- Sun, X., et al. (2009). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. Semantic Scholar.
-
Ma, L., & Li, W. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 12(7), 640-650. Retrieved January 14, 2026, from [Link]
-
Kato, S., et al. (1995). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin, 43(4), 695-698. Retrieved January 14, 2026, from [Link]
-
XenoTech, LLC. (2020, February). Metabolite ID/Characterization Studies FAQ. YouTube. Retrieved January 14, 2026, from [Link]
-
Zang, X., et al. (2021). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry, 64(21), 15637-15650. Retrieved January 14, 2026, from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. Retrieved January 14, 2026, from [Link]
-
Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699-702. Retrieved January 14, 2026, from [Link]
-
Yoshida, N., et al. (1993). Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals. Arzneimittelforschung, 43(10), 1078-1083. Retrieved January 14, 2026, from [Link]
-
Domae, N., et al. (1998). Effects of 5-HT4-receptor agonists, cisapride, mosapride citrate, and zacopride, on cardiac action potentials in guinea pig isolated papillary muscles. Journal of Cardiovascular Pharmacology, 31(5), 754-759. Retrieved January 14, 2026, from [Link]
-
Katayama, S., et al. (1994). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5HT4 Receptors in Guinea Pig Ileum. Japanese Journal of Pharmacology, 65(1), 67-70. Retrieved January 14, 2026, from [Link]
-
Li, K., et al. (2020). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 50(2), 115-124. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]
- 3. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. fda.gov [fda.gov]
- 6. Effects of 5-HT4-receptor agonists, cisapride, mosapride citrate, and zacopride, on cardiac action potentials in guinea pig isolated papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC-MS/MS quantitative determination of mosapride and its metabo...: Ingenta Connect [ingentaconnect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Diacetyl Des-4-fluorobenzyl Mosapride
Welcome to the technical support center for the synthesis of Mosapride derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for improving the yield of N,N-Diacetyl Des-4-fluorobenzyl Mosapride .
Our approach is grounded in established reaction mechanisms and field-proven optimization strategies. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving higher yields and purity.
Overview of the Synthetic Pathway
The synthesis of this compound can be logically approached in a three-stage process. This involves the synthesis of a key intermediate, "Des-4-fluorobenzyl Mosapride," followed by a chemoselective diacetylation. The overall workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
The core of this synthesis lies in two critical transformations: the initial amide bond formation and the subsequent N,N-diacetylation. The majority of yield-related issues arise from these two steps.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part A: Amide Coupling (Stage 1)
The formation of the amide bond between 4-Amino-5-chloro-2-ethoxybenzoic acid and 2-(Aminomethyl)morpholine is the foundational step. Low yields here will critically impact the entire synthesis.
Question 1: My amide coupling reaction has a low or non-existent yield. What are the common causes?
Answer: This is a frequent challenge in amide synthesis. The primary causes typically involve inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to react with the amine. If your coupling reagent (e.g., HATU, EDC) is degraded, used in insufficient amounts, or the pre-activation time is too short, the reaction will fail.[1]
-
Amine Deactivation: The amine is the nucleophile. If it gets protonated by an acidic source in the reaction, it becomes non-nucleophilic. An acid-base reaction between your carboxylic acid starting material and the amine can occur, effectively taking both out of play.[1] This is why a non-nucleophilic base like DIPEA is crucial.
-
Steric Hindrance: While not extreme in this case, bulky groups near the reaction centers can slow down the coupling, requiring more forcing conditions or specialized reagents.[1][2]
-
Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water from wet solvents or reagents will quench the intermediate, reverting it to the carboxylic acid and halting the reaction. Always use anhydrous solvents.[1]
Question 2: How do I choose the right coupling reagent and conditions to maximize yield?
Answer: The choice of coupling reagent is critical. For this type of synthesis, modern uronium-based reagents are often superior to older carbodiimides like DCC, which can be difficult to remove byproducts from.[3]
| Reagent System | Key Advantages & Considerations | Typical Yield Range |
| HATU / DIPEA | High efficiency, fast reaction times, good for hindered substrates. Most reliable choice. | 70-95% |
| EDC / HOBt | More economical than HATU. HOBt suppresses side reactions. Water-soluble byproducts are easily removed. | 60-85% |
| T3P® (Propylphosphonic Anhydride) | Excellent for preventing racemization. Byproducts are water-soluble. | 70-90% |
| Acyl Chloride (via SOCl₂) | "Brute force" method. Can be effective if other methods fail, but often leads to more side products and requires careful handling of SOCl₂.[4] | 40-70% |
Recommendation: Start with HATU (1.1 eq) and DIPEA (2.2 eq) in anhydrous DMF or DCM . Pre-activate the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine.[1] This ensures the acid is fully activated before the nucleophile is introduced.
Part B: N,N-Diacetylation (Stage 2)
This step introduces the two acetyl groups. The key challenge is achieving complete diacetylation without generating mono-acetylated or other byproducts.
Question 3: My acetylation reaction is incomplete, giving me a mixture of mono- and di-acetylated products. How can I drive the reaction to completion?
Answer: Incomplete acetylation is usually a result of insufficient acetylating agent, inadequate base, or suboptimal temperature. The two nitrogen atoms (the aromatic amine and the morpholine secondary amine) have different nucleophilicities, which can lead to a mixture of products if conditions are not optimized.
-
Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride for controlled acetylations as it is less reactive and generates acetic acid as a byproduct, which is easier to manage than HCl.[5] Using a significant excess of acetic anhydride (e.g., 3-5 equivalents) can help drive the reaction to completion.
-
Role of the Base: A base is essential to neutralize the acidic byproduct (acetic acid or HCl), which would otherwise protonate and deactivate the unreacted amines.[6][7] Pyridine is an excellent choice as it can also act as a nucleophilic catalyst. Triethylamine (TEA) is also commonly used.
-
Reaction Temperature: Some acetylations may require gentle heating (e.g., 40-60 °C) to overcome the activation energy, especially for the second acetylation which may be slower due to steric or electronic effects from the first acetyl group.
Question 4: I am observing undesired O-acetylation on the carboxylic acid of my starting material. How can I prevent this?
Answer: This is a less common but possible side reaction if unreacted 4-Amino-5-chloro-2-ethoxybenzoic acid is carried over into the acetylation step. The best solution is to ensure the complete consumption of the carboxylic acid in Stage 1.
-
Purify the Intermediate: It is highly recommended to purify the "Des-4-fluorobenzyl Mosapride" intermediate after the amide coupling step to remove any unreacted starting materials before proceeding to acetylation.
-
Control Stoichiometry: Use a slight excess of the amine (1.05-1.1 eq) in the amide coupling step to ensure the carboxylic acid is the limiting reagent.
Part C: Purification (Stage 3)
The final product is a polar, multi-functional molecule, which can present purification challenges.
Question 5: I'm struggling to purify the final product. It streaks badly on silica gel columns. What strategies do you recommend?
Answer: Streaking on silica gel is a classic sign of a basic compound interacting too strongly with the acidic silica surface.[8] There are several effective strategies to overcome this:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the solvent system (e.g., DCM/Methanol).[8] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Switch the Stationary Phase: If modifying the eluent is insufficient, consider a different stationary phase.
-
Recrystallization: If the final product is a solid, recrystallization is an excellent and scalable purification method.[9][10] You will need to screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find a system where the compound is soluble when hot but sparingly soluble when cold.[10]
Caption: Decision workflow for purifying the final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of Des-4-fluorobenzyl Mosapride (Amide Coupling)
-
To a round-bottom flask under a nitrogen atmosphere, add 4-Amino-5-chloro-2-ethoxybenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.1 eq) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.2 eq).
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
In a separate flask, dissolve 2-(Aminomethyl)morpholine (1.05 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).
-
Upon completion, quench the reaction by pouring it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]
Protocol 2: Synthesis of this compound (Acetylation)
-
Dissolve the crude or purified Des-4-fluorobenzyl Mosapride (1.0 eq) in pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (3.0 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS for the disappearance of starting material and mono-acetylated intermediates. If the reaction is sluggish, warm to 40 °C.
-
Once complete, carefully quench the reaction by slowly adding water or a saturated NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N,N-diacetylated product.
References
-
Mastering Chemistry Help. (2013). Acylation of amines. Retrieved from [Link]
-
Gáspár, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]
-
IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
-
Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699-702. Available at: [Link]
-
Morie, T., et al. (1995). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin, 43(9), 1482-1486. Available at: [Link]
- Google Patents. (n.d.). Process for the synthesis of mosapride.
- Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of mosapride citrate.
- Google Patents. (n.d.). Synthesis of important intermediate for mosapride citrate.
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
Larhed, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 543-549. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of Mosapride intermediate.
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Unacademy. (n.d.). A Short Note On Purification Of Organic Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
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- 10. A Short Note On Purification Of Organic Compounds [unacademy.com]
Technical Support Center: Resolving Co-elution of Mosapride Impurities in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of mosapride and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve the common yet challenging issue of peak co-elution. Here, we move beyond generic advice to provide in-depth, scientifically grounded strategies tailored to the unique chemistry of mosapride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chromatogram shows a shoulder on the main mosapride peak. What does this indicate and what is my immediate first step?
A: A shoulder on your main peak is a classic sign of a co-eluting impurity, meaning another compound is eluting very close to your primary analyte, preventing baseline separation.[1][2] Your immediate first step is to confirm that this is a co-elution issue and not a physical problem with your system or column.
Diagnostic Check:
-
Observe all peaks: If all peaks in the chromatogram are broad or show shoulders, it might suggest a physical issue like a partially blocked column frit or a void at the column head.[3] In this case, reversing the column for a cleaning flush (if the manufacturer allows) or replacing the column might be necessary.
-
** analyte-specific issue:** If only the mosapride peak (or a few specific peaks) exhibits this issue, it is almost certainly a chemical co-elution problem.[2]
Once confirmed as co-elution, you should proceed with the method optimization strategies detailed below. The goal is to alter the selectivity of your method—the differential retention of mosapride and the interfering impurity.
Q2: I'm observing poor resolution between mosapride and a known impurity. How can I systematically optimize my mobile phase to resolve them?
A: Optimizing the mobile phase is the most powerful and often the first approach to resolving co-eluting peaks.[4] This involves a systematic adjustment of solvent strength, organic modifier type, and pH.
The Causality Behind Mobile Phase Optimization: Mosapride is a basic compound, meaning its ionization state is highly dependent on the mobile phase pH.[5][6] In reversed-phase HPLC, the ionized form is more polar and will elute earlier, while the non-ionized (neutral) form is more hydrophobic and will be retained longer.[5] By manipulating the pH, you can induce significant changes in the retention time of mosapride relative to its impurities, which may have different pKa values or be neutral.
Protocol 1: Systematic Mobile Phase Optimization
Objective: To achieve baseline resolution (Rs > 1.5) between mosapride and a co-eluting impurity by methodically adjusting mobile phase parameters.
Step 1: Adjusting Solvent Strength (Isocratic Elution)
-
Initial State: Let's assume your current mobile phase is 50:50 Acetonitrile:Buffer (pH 4.0).
-
Action: Decrease the percentage of the organic solvent (acetonitrile) in increments of 5%. For example, create mobile phases of 45:55, 40:60, and 35:65 (Acetonitrile:Buffer).
-
Analysis: Inject your sample with each new mobile phase composition.
-
Expected Outcome: Reducing the solvent strength increases the retention factor (k') for both compounds, leading to longer run times.[1] This extra time on the stationary phase can often be enough to improve separation.
-
Causality: By weakening the mobile phase, you increase the interaction of both mosapride and the impurity with the C18 stationary phase. If the two compounds have even slightly different affinities for the stationary phase, the increased retention time will amplify this difference, improving resolution.
Step 2: Changing the Organic Modifier
-
Rationale: Acetonitrile and methanol have different solvent properties and can interact differently with your analytes, altering elution order and selectivity.[4]
-
Action: Replace acetonitrile with methanol at a concentration that provides a similar retention time for the main peak. Note that methanol is a weaker solvent than acetonitrile in reversed-phase, so you may need a higher proportion (e.g., start with 55-60% methanol if you were at 50% acetonitrile).
-
Analysis: Re-run the separation with the methanol-based mobile phase.
-
Causality: This change in solvent can alter the hydrogen bonding and dipole-dipole interactions between the analytes and the mobile phase, which can be just enough to resolve the co-eluting pair.
Step 3: Modifying Mobile Phase pH (Most Critical for Mosapride)
-
Rationale: As a basic compound, mosapride's retention is highly sensitive to pH. Adjusting the pH of the buffer can dramatically change the selectivity between mosapride and its impurities.[5][7][8] For robust methods, it is recommended to work at a pH that is at least 1.5-2 units away from the analyte's pKa.[6][8]
-
Action: Prepare buffers at different pH values. For example, if your current method is at pH 4.0, try pH 3.0 and pH 5.0. Ensure your column is stable at the chosen pH range.[7]
-
Analysis: Equilibrate the column with the new mobile phase and inject the sample.
-
Expected Outcome & Causality:
-
Lowering pH (e.g., to 3.0): Mosapride will become more protonated (ionized). This increased polarity will likely decrease its retention time.[5]
-
Increasing pH (e.g., to 5.0): Mosapride will be less protonated (more neutral), increasing its hydrophobicity and leading to longer retention.[5] The impurity may respond differently to these pH changes, or not at all if it's a neutral molecule, leading to a change in selectivity and improved resolution.
-
Q3: I've tried optimizing the mobile phase, but a critical pair of impurities remains unresolved. What should I do next?
A: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase chemistry to introduce a different separation mechanism.[4][9] Relying solely on a C18 column may not provide the necessary selectivity for structurally similar impurities.
The Causality Behind Changing the Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. However, mosapride and its impurities possess aromatic rings and polar functional groups. Other stationary phases can exploit these features through different interaction mechanisms, such as pi-pi interactions or polar interactions.
Table 1: Alternative Stationary Phases for Enhanced Selectivity
| Stationary Phase | Primary Interaction Mechanism | Ideal for Separating Compounds With... | Potential Effect on Mosapride Separation |
| C18 (Standard) | Hydrophobic Interactions | Differences in alkyl chain length or general hydrophobicity. | Baseline for most methods. May fail for structurally similar impurities. |
| Phenyl-Hexyl | Hydrophobic & Pi-Pi Interactions | Aromatic rings, differences in conjugation or substitution on the ring. | Can offer unique selectivity for impurities with altered aromatic structures (e.g., Des-4-fluorobenzyl metabolite).[10] |
| Cyano (CN) | Hydrophobic & Dipole-Dipole Interactions | Polar functional groups, double bonds. | Useful for separating compounds with different polarity, such as an N-oxide impurity.[11] |
| Embedded Polar Group (e.g., "Aqueous C18") | Hydrophobic & Polar Interactions | Polar functional groups. Stable in highly aqueous mobile phases. | Can improve peak shape for basic compounds like mosapride and offer different selectivity for polar metabolites. |
Workflow Diagram: A Systematic Approach to Resolving Co-elution
Below is a logical workflow to guide your troubleshooting process, ensuring a systematic and efficient path to resolving co-eluting peaks.
Caption: Effect of pH on the retention of basic mosapride in RP-HPLC.
References
-
Krishnaiah, Y. S. R., et al. (2002). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. PubMed. Available at: [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]
-
Krishnaiah, Y. S. R., et al. (2002). The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC. J-Stage. Available at: [Link]
-
Krishnaiah, Y. S. R., et al. (2003). A High Performance Liquid Chromatographic Assay for Mosapride Citrate. Asian Journal of Chemistry. Available at: [Link]
-
Advanced Materials Technology. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Advanced Materials Technology. Available at: [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
Zhang, Q., et al. (2011). HPLC determination of related substances in mosapride citrate tablets. Chinese Journal of Pharmaceutical Analysis. Available at: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]
-
ResearchGate. (n.d.). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
-
Jain, D. K., et al. (2005). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. PubMed. Available at: [Link]
-
Daicel Pharma Standards. (n.d.). Mosapride Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
-
Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don’t Look Right. LCGC. Available at: [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Science.gov. Available at: [Link]
-
Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]
-
FDA. (n.d.). Mosapride Citrate - FDA Verification Portal. FDA. Available at: [Link]
-
Li, X., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. PubMed. Available at: [Link]
-
ResearchGate. (2015). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RELATED SUBSTANCES OF S (-) PANTOPRAZOLE AND MOSAPRIDE CITRATE IN CAPSULE DOSAGE FORM. ResearchGate. Available at: [Link]
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]
-
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Available at: [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]
-
Pharmaffiliates. (n.d.). Mosapride-impurities. Pharmaffiliates. Available at: [Link]
-
El-Gindy, A., et al. (2011). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. PubMed. Available at: [Link]
-
Singh, S., et al. (2013). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. PMC - NIH. Available at: [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Ravi, P., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
El-Fatatry, H. M., et al. (2015). Stability-indicating HPLC–DAD methods for determination of two binary mixtures. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. verification.fda.gov.ph [verification.fda.gov.ph]
- 11. Mosapride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Purification of N,N-Diacetyl Des-4-fluorobenzyl Mosapride
Welcome to the technical support center for the purification of N,N-Diacetyl Des-4-fluorobenzyl Mosapride. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the isolation and purification of this mosapride analog. As this compound is a specific derivative, this guide synthesizes data from related mosapride impurities and established purification principles for complex benzamide and tertiary amine structures to provide actionable, field-tested advice.
A Note on the Target Compound Structure
"this compound" is understood to be a derivative of mosapride where the 4-fluorobenzyl group on the morpholine nitrogen has been removed and replaced with an acetyl group, and the primary amine at the 4-position of the benzamide ring has also been acetylated. This results in a molecule with a tertiary amide within the morpholine ring and a secondary amide on the aromatic ring, significantly altering its polarity and basicity compared to the parent drug, mosapride.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve not just the immediate problem, but future challenges as well.
Question 1: My compound is streaking severely on silica gel TLC/Flash Chromatography, leading to poor separation and low purity fractions. What's happening and how do I fix it?
Answer:
This is a classic problem when purifying compounds containing basic amine functionalities on acidic silica gel.[1] The tertiary amine in the morpholine ring of your molecule is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to tailing or streaking, where the compound elutes slowly and across many fractions, often co-eluting with impurities.
Immediate Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase. This modifier competes with your compound for the acidic sites on the silica gel, masking the silanol groups and allowing your compound to elute symmetrically.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). TEA is volatile and generally easier to remove under vacuum.[2]
-
-
Switch to a Different Stationary Phase: If mobile phase modification is insufficient, consider a less acidic or a basic stationary phase.
-
Alumina (Basic or Neutral): Aluminum oxide is an excellent alternative for the purification of basic compounds.[3][4]
-
Amine-Functionalized Silica: Pre-treated silica columns with bonded amine groups are commercially available and are highly effective at preventing interactions with basic analytes, often allowing for purification with simple hexane/ethyl acetate gradients without any basic additives.[1]
-
Workflow for Troubleshooting Streaking:
Sources
Navigating Mosapride Analysis: A Technical Support Center for Minimizing Degradation During Sample Preparation
Welcome to the comprehensive technical support center dedicated to researchers, scientists, and drug development professionals working with mosapride. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of mosapride sample preparation, with a core focus on mitigating degradation to ensure the accuracy and integrity of your experimental data.
Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial queries and concerns encountered during mosapride sample handling and analysis.
Q1: My mosapride sample analysis is showing inconsistent results. Could sample degradation be the cause?
A1: Absolutely. Mosapride, like many pharmaceutical compounds, is susceptible to degradation under various conditions. Inconsistent results, such as lower than expected concentrations, poor peak shapes in chromatography, or the appearance of unexpected peaks, can often be traced back to degradation that occurred during sample collection, storage, or preparation.
Q2: What are the primary factors that can cause mosapride to degrade?
A2: Mosapride is particularly sensitive to acidic environments, where it undergoes hydrolysis.[1] It is also susceptible to degradation under alkaline, oxidative, photolytic, and thermal stress conditions.[1] The presence of metabolic enzymes in biological samples can also contribute to its degradation.
Q3: I am working with plasma samples. What is the best way to store them to prevent mosapride degradation?
A3: For short-term storage, it is advisable to keep plasma samples on ice and process them as quickly as possible. For long-term storage, samples should be frozen at -80°C. It is crucial to minimize freeze-thaw cycles, as these can impact the stability of analytes in plasma.[2][3]
Q4: Are there any specific precautions I should take during the initial handling of mosapride samples?
A4: Yes. Whenever possible, work with samples under subdued light to minimize photolytic degradation. Use amber-colored tubes or wrap tubes in aluminum foil. Also, maintain a cool environment by using ice baths for your samples and reagents.
Troubleshooting Guides: From Problem to Solution
This section provides a deeper dive into specific issues you might encounter and offers step-by-step guidance to troubleshoot and resolve them.
Issue 1: Low Analyte Recovery in HPLC/LC-MS Analysis
Low recovery of mosapride is a common problem that can often be attributed to degradation during the sample preparation workflow.
Causality and Troubleshooting Steps:
-
Acid-Induced Hydrolysis: Mosapride is known to be labile in acidic conditions. If your sample preparation involves acidic reagents or the sample itself is acidic, this is a likely cause of degradation.
-
Solution: Neutralize acidic samples with a suitable buffer as soon as possible. When developing an extraction method, aim for a neutral or slightly basic pH environment. A stability-indicating HPLC method has been developed using a mobile phase with a pH of 7.0, suggesting that maintaining a neutral pH is beneficial for stability on the column.[4]
-
-
Inefficient Extraction from Biological Matrices: Incomplete extraction from plasma or tissue homogenates will naturally lead to low recovery.
-
Solution for Plasma: A validated liquid-liquid extraction (LLE) method has proven effective. A typical protocol involves:
-
To 200 µL of plasma, add an internal standard.
-
Add 1 mL of an extraction solvent like ethyl acetate or a mixture of n-hexane, methylene dichloride, and isopropanol.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
-
Adsorption to Labware: Mosapride, being a basic compound, can adsorb to glass and plastic surfaces, especially if they have acidic silanol groups.
-
Solution: Use silanized glassware or polypropylene tubes. Pre-rinsing containers with a solution of a similar compound can also help to block active adsorption sites.
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
The presence of extraneous peaks can interfere with the accurate quantification of mosapride and are often indicative of degradation products or impurities.
Causality and Troubleshooting Steps:
-
Identification of Degradation Products: Forced degradation studies have shown that mosapride degrades into several products under stress conditions.[1] An identified polar impurity has been characterized as 4-amino-5-chloro-2-ethoxy-N-[[(4-benzyl)-2-morphinyl] methyl] benzamide.[5]
-
Solution: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study on a pure mosapride standard. Subject the standard to acidic, basic, oxidative, and photolytic stress and analyze the resulting solutions. If the retention times of the peaks in your stressed standard match the unexpected peaks in your sample, this confirms they are degradation products.
-
-
Metabolites in Biological Samples: If you are working with in vivo samples, the unexpected peaks could be metabolites of mosapride. The major metabolites are a des-4-fluorobenzyl compound and mosapride N-oxide.[6]
-
Solution: A comprehensive metabolic profile of mosapride has been elucidated using LC-MS/MS.[7] By comparing the mass-to-charge ratio (m/z) of the unexpected peaks with the known metabolites, you can identify them.
-
Visualizing Mosapride Degradation and Analysis
To better understand the potential degradation pathways and the analytical workflow, the following diagrams are provided.
Caption: Major factors contributing to mosapride degradation.
Advanced Protocols and Preventative Measures
This section provides detailed protocols and proactive strategies to minimize mosapride degradation from the outset.
Protocol: Stability-Indicating Sample Preparation from Plasma
This protocol is designed to minimize degradation during the extraction of mosapride from plasma samples.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide solution (5% in water)
-
Reconstitution solution (e.g., mobile phase)
-
Polypropylene tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples in a room temperature water bath and immediately place them on ice.[8]
-
Aliquotting: In a polypropylene tube, aliquot 200 µL of the plasma sample.
-
Internal Standard Addition: Add 20 µL of the IS solution to the plasma and vortex briefly.
-
pH Adjustment: Add 50 µL of 5% ammonium hydroxide solution to make the sample alkaline, which can improve extraction efficiency for basic compounds and potentially reduce acid-catalyzed degradation.
-
Extraction: Add 1 mL of MTBE, vortex for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution, vortex, and transfer to an autosampler vial for analysis.
Protocol: Extraction of Mosapride from Rat Liver Tissue
This protocol provides a starting point for extracting mosapride from liver tissue, a common matrix in preclinical studies.
Materials:
-
Rat liver tissue, frozen
-
Phosphate buffered saline (PBS), pH 7.4, chilled
-
Protease inhibitor cocktail
-
Acetonitrile (ACN), chilled
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge
Procedure:
-
Tissue Preparation: Weigh the frozen liver tissue and place it in a pre-chilled homogenization tube.
-
Homogenization Buffer: Add chilled PBS (pH 7.4) containing a protease inhibitor cocktail to the tube, typically at a ratio of 1:3 to 1:5 (w/v). The use of a neutral pH buffer is critical to avoid acid-induced degradation.
-
Homogenization: Homogenize the tissue on ice until no visible tissue fragments remain.
-
Protein Precipitation: To 100 µL of the tissue homogenate, add 300 µL of chilled acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis. Depending on the sensitivity required, an evaporation and reconstitution step may be necessary.
Preventative Strategies: A Proactive Approach
-
Use of Antioxidants: For samples where oxidative degradation is a concern, the addition of antioxidants can be beneficial. While specific data for mosapride is limited, antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) are commonly used to stabilize amine-containing compounds.[9][10] It is recommended to test the compatibility and effectiveness of any antioxidant before incorporating it into your routine workflow.
-
Control of pH: As mosapride is susceptible to acid hydrolysis, maintaining a neutral to slightly alkaline pH during sample preparation is crucial. The use of appropriate buffers can help to control the pH of the sample environment.[11]
-
Temperature Control: Perform all sample preparation steps on ice or at reduced temperatures to minimize both chemical and enzymatic degradation.[12]
-
Light Protection: Use amber vials or wrap containers in foil to protect samples from light, especially if they will be exposed for extended periods.
Visualizing a Robust Sample Preparation Workflow
Sources
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- 2. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Parameters for Mosapride Derivative Detection
Welcome to the technical support center for the analysis of mosapride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing tandem mass spectrometry (MS/MS) parameters. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," grounding our protocols in established scientific principles to ensure robust and reliable results.
Understanding Mosapride and Its Derivatives in MS/MS
Mosapride is a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist.[1] Its metabolism is extensive, primarily occurring in the liver via cytochrome P450 enzymes, particularly CYP3A4.[2][3] The main metabolic pathways include the removal of the 4-fluorobenzyl group, oxidation of the morpholine ring, and hydroxylation of the benzene ring.[2] This results in a variety of phase I and phase II metabolites, including the major active metabolite, a des-p-fluorobenzyl compound known as M1.[1][2][4]
Accurate detection and quantification of mosapride and its derivatives are critical for pharmacokinetic, pharmacodynamic, and toxicological studies. Tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, selectivity, and specificity.[5][6] This guide will walk you through the systematic optimization of MS/MS parameters to achieve the highest quality data.
Core Principles of MS/MS Optimization
The goal of MS/MS optimization is to find the conditions that produce the most intense and stable signal for your analyte of interest. This involves a multi-step process focusing on both the precursor ion selection in the first quadrupole (Q1) and the generation and selection of specific product ions in the collision cell and the third quadrupole (Q3).
Part 1: Experimental Workflow for MS/MS Parameter Optimization
This section provides a step-by-step protocol for developing a sensitive and specific Multiple Reaction Monitoring (MRM) method for mosapride and its derivatives.
Step 1: Compound Infusion and Precursor Ion Identification
The first step is to identify the most abundant and stable precursor ion for your analyte, which is typically the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode.
Protocol: Direct Infusion
-
Prepare a Standard Solution: Prepare a ~1 µg/mL solution of mosapride reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion Setup: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Full Scan (Q1 Scan): Acquire data in full scan mode to identify the protonated molecular ion. For mosapride, the expected [M+H]⁺ is at a mass-to-charge ratio (m/z) of 422.[7][8]
-
Source Parameter Optimization: While infusing, optimize key ESI source parameters such as capillary voltage, nebulizing gas flow, and source temperature to maximize the signal intensity of the [M+H]⁺ ion.[9][10]
Step 2: Product Ion Fragmentation and Selection
Once the precursor ion is optimized, the next step is to induce fragmentation and identify characteristic product ions.
Protocol: Product Ion Scan
-
Select Precursor Ion: Set the mass spectrometer to product ion scan mode, selecting the m/z of the precursor ion identified in Step 1 (e.g., m/z 422 for mosapride).
-
Vary Collision Energy (CE): Ramp the collision energy (CE) across a range (e.g., 10-50 eV) to observe the fragmentation pattern. The goal is to find the CE that produces the most intense and stable product ions.
-
Identify Key Fragments: For mosapride, fragmentation of the [M+H]⁺ ion leads to several product ions. The most common and diagnostic fragments are at m/z 198 and 170 (characteristic of the benzoyl moiety) and m/z 109 (from the p-fluorobenzyl group).[7]
-
Select MRM Transitions: Choose at least two of the most intense and specific product ions for your MRM transitions. A common choice for quantification is m/z 422 → 198, with a second transition like m/z 422 → 170 used for confirmation.[8][11]
Step 3: Collision Energy Optimization for MRM
Fine-tuning the collision energy for each specific MRM transition is crucial for maximizing sensitivity.
Protocol: MRM Optimization
-
Set up MRM Pairs: Program the selected MRM transitions into the acquisition method.
-
Optimize CE for Each Transition: For each MRM pair, perform an automated or manual optimization where the collision energy is varied in small increments (e.g., 2 eV steps) to find the exact voltage that yields the maximum product ion intensity.[12]
-
Finalize Dwell Time: Set an appropriate dwell time for each transition to ensure a sufficient number of data points across the chromatographic peak (typically aiming for 15-20 points).
The following diagram illustrates the logical flow of this experimental workflow.
Caption: Workflow for MS/MS Method Optimization.
Summary of Recommended MS/MS Parameters for Mosapride
The table below summarizes typical starting parameters for mosapride analysis, derived from validated methods.[8][11][13] Note that these may require further optimization based on your specific instrumentation.
| Parameter | Mosapride | Mosapride Metabolite (M1) |
| Precursor Ion [M+H]⁺ (m/z) | 422.3 | 314.0 |
| Quantifier Ion (m/z) | 198.3 | Varies; requires empirical determination |
| Qualifier Ion (m/z) | 170.0 | Varies; requires empirical determination |
| Ionization Mode | Positive ESI | Positive ESI |
| Typical Collision Energy (eV) | 20 - 35 | 15 - 30 |
Note: The fragmentation of metabolites like M1 (des-p-fluorobenzyl mosapride) must be determined empirically following the workflow above. The precursor ion for M1 is 108 Da less than mosapride.[4]
Part 2: Troubleshooting and FAQs
This section addresses common issues encountered during the analysis of mosapride and its derivatives in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts I might see for mosapride?
A1: In positive ESI, besides the primary protonated molecule [M+H]⁺, you may also observe sodium [M+Na]⁺ (m/z 444) and potassium [M+K]⁺ (m/z 460) adducts, especially if there is contamination from glassware, solvents, or mobile phase additives.[14][15] While these can confirm the molecular weight, the protonated molecule is almost always preferred for quantitative analysis due to its higher abundance and stability.
Q2: I can't find a reference standard for a specific mosapride derivative. How can I optimize MS/MS parameters?
A2: When a standard is unavailable, you can use a "surrogate" approach. First, predict the molecular weight of the derivative based on the expected metabolic transformation (e.g., +16 for hydroxylation, -108 for loss of p-fluorobenzyl).[4][16] Then, analyze a sample known to contain the metabolite (e.g., post-dose plasma or a microsomal incubation) and perform a precursor ion scan or neutral loss scan to pinpoint the metabolite's precursor ion. Once found, you can proceed with the product ion scan and CE optimization as described in Part 1.
Q3: How do I handle matrix effects in my bioanalytical method?
A3: Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a major challenge in bioanalysis.[17][18][19] To mitigate them:
-
Improve Sample Preparation: Use a more selective sample cleanup technique than simple protein precipitation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[13][18]
-
Optimize Chromatography: Ensure chromatographic separation between your analyte and the bulk of matrix components, particularly phospholipids which often elute early.[20]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.[19] If a SIL-IS is not available, use a structural analog that has similar chromatographic and ionization behavior.
Troubleshooting Guide
This guide provides a logical approach to diagnosing and resolving common LC-MS/MS issues.
Caption: Troubleshooting Logic for Common MS/MS Issues.
References
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Sun, X., Zhao, L., Niu, L., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). (A) Full scan MS spectrum of mosapride; (B) MS/MS product ion spectrum... ResearchGate. Available at: [Link]
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PubMed. (n.d.). [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry]. PubMed. Available at: [Link]
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Kato, S., Morie, T., & Kon, T. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]
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ResearchGate. (n.d.). Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Scilit. (n.d.). Application of LC–MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. Scilit. Available at: [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. ResearchGate. Available at: [Link]
-
Rogers, S., et al. (2019). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites. Available at: [Link]
-
American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. Available at: [Link]
-
Kachingwe, B. H., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis. Available at: [Link]
-
Sun, X., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica. Available at: [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]
-
Journal of Food and Drug Analysis. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis. Available at: [Link]
-
LCGC International. (n.d.). LC-MS Troubleshooting: From Frustration to Fix. LCGC International. Available at: [Link]
-
FDA Verification Portal. (n.d.). MOSAPRIDE CITRATE. FDA Verification Portal. Available at: [Link]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. Available at: [Link]
-
ResearchGate. (n.d.). LC/MS Troubleshooting Guide. ResearchGate. Available at: [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available at: [Link]
-
Technology Networks. (2018). 15 Tips and Tricks for LC-MS Troubleshooting. Technology Networks. Available at: [Link]
-
PubMed. (n.d.). Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. PubMed. Available at: [Link]
-
LCGC International. (n.d.). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available at: [Link]
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LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]
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Afoullouss, S., et al. (2022). Optimization of LC-MS2 Data Acquisition Parameters for Molecular Networking Applied to Marine Natural Products. Metabolites. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Application of NMR Spectroscopy in Biomolecules. MDPI. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Mosapride Citrate Hydrate? Patsnap Synapse. Available at: [Link]
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Wikipedia. (n.d.). Mosapride. Wikipedia. Available at: [Link]
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Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. Available at: [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B. Available at: [Link]
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Hewavitharana, A. K., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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ResearchGate. (n.d.). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]
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Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. Available at: [https://support.waters.com/KB_Inf/L маса/WKB67428_What_are_common_adducts_in_ESI_mass_spectrometry]([Link] маса/WKB67428_What_are_common_adducts_in_ESI_mass_spectrometry)
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
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Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
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UC Riverside. (n.d.). Useful Mass Differences. Analytical Chemistry Instrumentation Facility. Available at: [Link]
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troubleshooting poor peak shape of "N,N-Diacetyl Des-4-fluorobenzyl Mosapride"
A Guide to Diagnosing and Resolving Poor Peak Asymmetry in HPLC Analysis
Prepared by the Senior Application Scientist team, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering poor peak shape with N,N-Diacetyl Des-4-fluorobenzyl Mosapride. Our approach is rooted in first-principles chemistry and proven chromatographic practices to ensure robust and reproducible analytical outcomes.
Part 1: Understanding the Analyte
This compound is a derivative of Des-4-fluorobenzyl Mosapride, the primary metabolite of the gastroprokinetic agent Mosapride.[1][2][3] The key structural change is the acetylation of two nitrogen atoms—likely the primary aromatic amine and the secondary amine within the morpholine ring. This modification has significant implications for its chromatographic behavior.
-
Reduced Basicity: The conversion of primary and secondary amines to neutral amide groups drastically reduces the compound's basicity. This is advantageous as it minimizes strong secondary ionic interactions with acidic residual silanols on silica-based HPLC columns, a common cause of severe peak tailing for basic compounds.[4]
-
Increased Hydrophobicity: The addition of two acetyl groups increases the molecule's non-polar character, which will generally lead to stronger retention on a reversed-phase (e.g., C18) column compared to its parent metabolite.
These properties suggest that while classic silanol-induced tailing should be less of a concern, other factors can still lead to poor peak shape. This guide will walk you through a logical diagnostic process.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 170799-32-3 | [5] |
| Molecular Formula | C18H24ClN3O5 | [5] |
| Molecular Weight | 397.85 g/mol | [5] |
| Parent Compound | Des-4-fluorobenzyl Mosapride | [1][3] |
Part 2: The Troubleshooting Guide: A Diagnostic Workflow
Poor peak shape is a symptom that can point to chemical, mechanical, or methodological issues.[6][7] Before making any changes, it is crucial to diagnose the problem systematically.
Initial Assessment: My peak shape is poor. Where do I begin?
Start by identifying the type of peak distortion you are observing (Tailing, Fronting, or Splitting) and follow the diagnostic workflow below. This structured approach prevents random adjustments and helps pinpoint the root cause efficiently.
Caption: A decision tree for troubleshooting poor HPLC peak shape.
Q: My peak is tailing. What are the likely causes and how do I fix it?
Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape problem.[4][8]
A1: Chemical Interactions (Most Common)
-
Cause: Even with the amine groups acetylated, other polar moieties in the molecule can have secondary interactions with the stationary phase. More critically, if the mobile phase pH is not optimal or buffered, it can lead to inconsistent ionization states during elution.
-
Solution Protocol: Systematically optimize the mobile phase.
-
Buffer Concentration: Ensure your aqueous mobile phase contains an adequate buffer concentration (typically 20-50 mM) to control the pH effectively.
-
pH Adjustment: Although the analyte is neutral, subtle interactions can be pH-dependent. Prepare mobile phases at different pH values (e.g., pH 3.0, 4.5, and 6.0) using a phosphate or acetate buffer to find the optimal condition for peak symmetry. For reversed-phase C18 columns, operating at a lower pH (e.g., pH 2.5-4.0 with phosphoric or formic acid) often yields sharper peaks for neutral compounds by suppressing any residual silanol activity.[4][7]
-
Organic Modifier: The choice of organic solvent can influence peak shape. If you are using acetonitrile, try substituting it with methanol, or use a combination of the two. Methanol is a more polar, protic solvent that can sometimes mitigate tailing by competing for active sites on the stationary phase.
-
A2: Physical or Mechanical Issues
-
Cause: A physical disruption in the chromatographic flow path can cause tailing that affects all peaks in the chromatogram, not just the analyte of interest.[6] This includes a void at the column inlet, a partially blocked frit, or excessive extra-column volume (e.g., using tubing with a large internal diameter).[4]
-
Solution Protocol: Perform a column health check.
-
System Check: Inject a well-behaved, non-polar compound (like Toluene or Naphthalene). If this peak also tails, the issue is likely with the column or system, not the analyte chemistry.
-
Column Reversal & Flush: Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent (e.g., 100% Isopropanol) at a low flow rate. This can sometimes dislodge particulates from the inlet frit.
-
Tubing and Connections: Ensure all fittings are secure and that the connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches) to minimize dead volume.[4]
-
Q: My peak is fronting. What should I investigate?
Peak fronting, where the first half of the peak is steep and the latter half is normal, is typically a sign of overload.[8][9]
A: Sample Overload or Solvent Mismatch
-
Cause 1: Mass Overload. You are injecting too much analyte mass onto the column. This saturates the stationary phase at the inlet, causing molecules to travel down the column before they can interact, leading to a fronting shape.[8]
-
Cause 2: Sample Solvent Mismatch. The sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase. When injected, this strong solvent band carries the analyte down the column too quickly, causing distortion.
-
Solution Protocol: Conduct a sample and solvent study.
-
Dilution Series: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them under the same conditions. If the peak shape improves with dilution, you are experiencing mass overload. Determine the highest concentration that still provides a symmetrical peak.
-
Solvent Compatibility: Always aim to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte. For example, if your mobile phase is 50:50 Acetonitrile:Water, avoid dissolving your sample in 100% Acetonitrile.
-
Q: My peak is split or doubled. What's the protocol to resolve this?
Split peaks are often a sign of a problem at the very beginning of the separation process.
A: Column Inlet or Injection Issues
-
Cause: The most common cause is a partially blocked inlet frit or a physical void/channel in the stationary phase at the top of the column.[6][7] This causes the sample to be distributed unevenly onto the column bed, creating two or more flow paths. Another cause can be injecting a sample dissolved in a solvent that is immiscible with the mobile phase (e.g., injecting a sample in hexane into a reversed-phase system).
-
Solution Protocol:
-
Check for Particulates: Ensure your samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the column frit.
-
Column Maintenance: If filtering samples doesn't help, the column inlet frit may already be blocked. Follow the column reversal and flush procedure described in the "Peak Tailing" section. If this fails, the column may need to be replaced.
-
Verify Solvent Miscibility: Confirm that your sample diluent is fully miscible with your mobile phase.
-
Part 3: Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This workflow is designed to find the optimal mobile phase conditions to improve peak symmetry.
Caption: A workflow for optimizing mobile phase to improve peak shape.
-
Establish Baseline: Begin with a standard reversed-phase condition. Based on methods for the parent compound, Mosapride, a good starting point is a C18 column with a mobile phase of Acetonitrile and a phosphate buffer.[10][11]
-
Evaluate and Document: Inject the analyte and record the retention time, peak width, and tailing factor. Most chromatography data systems can calculate the USP Tailing Factor (TF); a value of 1.0 is perfectly symmetrical, and a value > 1.5 is generally considered poor.
-
Execute Optimization Steps: Follow the workflow diagram, changing one variable at a time (pH, then organic solvent type) and documenting the impact on the tailing factor.
-
Finalize Method: Select the combination of conditions that provides a tailing factor closest to 1.0 while maintaining adequate retention and resolution from other components.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to use for this compound? A modern, high-purity silica C18 column with end-capping is highly recommended.[4] End-capping blocks residual silanol groups, minimizing potential secondary interactions even with neutral molecules. For particularly stubborn tailing, a column with a polar-embedded phase could also be considered.
Q2: How does temperature affect my peak shape? Increasing the column temperature (e.g., to 35-40°C) generally decreases mobile phase viscosity, which can lead to sharper, more efficient peaks. It can also improve the kinetics of interaction between the analyte and the stationary phase, sometimes reducing tailing. However, ensure your analyte is stable at the selected temperature.
Q3: My peak shape is good, but the peak is very broad. What should I do? A broad but symmetrical peak often indicates a loss of column efficiency or significant extra-column volume.[7]
-
Check Column Efficiency: A new column should have a high plate count. If the column is old, it may be failing.
-
Lower Flow Rate: Reducing the flow rate can sometimes improve efficiency and lead to narrower peaks.
-
Optimize Tubing: As mentioned previously, ensure all connecting tubing is short and has a small internal diameter.[4]
References
- Krishnaiah, Y. S., Murthy, T. K., & Satyanarayana, V. (2002).
- HPLC Pundit. (2019). HPLC PEAK Fronting and Tailing, Common Reasons For It.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Chrom Tech Blog.
- Waters Corporation. (2023). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. YouTube.
- Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- BenchChem. (2023). Application Notes and Protocols for Mosapride Citrate HPLC Analytical Method Development. BenchChem Technical Support.
- ResearchGate. (n.d.). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations | Request PDF.
- Rao, R. N., Nagaraju, D., Alvi, S. N., & Bhirud, S. B. (2004). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759-767.
- ResearchGate. (n.d.). Development and validation of RP-HPLC method for the simultaneous estimation of pantoprazole and mosapride in capsule dosage form.
- Shitole, S., Patel, R., & Bal, G. (2015). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RELATED SUBSTANCES OF S (-) PANTOPRAZOLE AND MOSAPRIDE CITRATE IN CAPSULE DOSAGE FORM.
- El-Gindy, A., Emara, S., & Hadad, G. M. (2011). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. Drug Testing and Analysis, 3(4), 245-252.
- Global Substance Registration System (GSRS). (n.d.). DES-4-FLUOROBENZYL MOSAPRIDE. gsrs.
- Semantic Scholar. (n.d.). The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC. Semantic Scholar.
- Wang, Y., Zhang, Q., Li, J., et al. (2022). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. Molecules, 27(20), 6888.
- National Center for Biotechnology Information. (n.d.). Mosapride.
- Cayman Chemical. (n.d.). Des-4-fluorobenzyl Mosapride (CAS 152013-26-8). Cayman Chemical.
- Shanghai Huicheng Biotechnology Co., Ltd. (n.d.). This compound. Hcchems.
- FDA Verification Portal. (n.d.). MOSAPRIDE CITRATE.
- ResearchGate. (n.d.). A Structural formulae of serotonin, des-fluorobenzyl-mosapride and mosapride.
- Cayman Chemical. (2023).
- CymitQuimica. (n.d.). Des-4-fluorobenzyl Mosapride. CymitQuimica.
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Stability of N,N-Diacetyl Des-4-fluorobenzyl Mosapride in Solution
For Research Use Only. Not for human or veterinary use.
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with N,N-Diacetyl Des-4-fluorobenzyl Mosapride. As a specialized derivative of a known metabolite of Mosapride, understanding its stability in solution is critical for obtaining reliable and reproducible experimental results. While specific stability data for this N,N-diacetylated compound is not extensively published, this guide synthesizes information from studies on Mosapride and the principles of benzamide chemistry to provide a robust framework for its handling and use.
The core structure of this compound is based on Des-4-fluorobenzyl Mosapride, the primary metabolite of Mosapride.[1][2][3] The parent compound, Mosapride, is a substituted benzamide.[4] Compounds in this class are known to be susceptible to degradation, primarily through hydrolysis of the amide bond.[5][6] The stability of such compounds in solution is significantly influenced by factors such as pH, temperature, light, and the presence of oxidative agents.[6][7][8]
This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting protocols to help you mitigate stability issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A: Based on its chemical structure as a substituted benzamide, the primary degradation pathway is expected to be hydrolysis . This involves the cleavage of the amide bond, which can be catalyzed by both acidic and basic conditions.[5][9][10] The N,N-diacetyl group may also be susceptible to hydrolysis, potentially yielding mono-deacetylated or fully deacetylated products in addition to the cleavage of the main benzamide bond.
Q2: How does pH affect the stability of the compound in solution?
A: The rate of hydrolysis for benzamides is highly pH-dependent.[6][11]
-
Acidic Conditions (pH < 4): While generally more stable than in basic conditions, strong acids can catalyze the hydrolysis of the amide bond.[9][10][12]
-
Neutral Conditions (pH 6-8): Stability is generally better at neutral pH, but gradual hydrolysis can still occur, especially with prolonged storage or elevated temperatures.
-
Basic Conditions (pH > 8): The compound is expected to degrade rapidly in basic solutions due to the increased concentration of hydroxide ions, which are potent nucleophiles that attack the amide carbonyl carbon.[5][11]
For the parent compound, Mosapride, solubility is noted to be higher in acidic conditions, which may be a necessary trade-off for certain experimental designs.[13] However, for storage, a near-neutral pH is likely preferable.
Q3: What is the recommended solvent for preparing a stock solution?
A: Due to the poor aqueous solubility typical of Mosapride and its derivatives, it is recommended to prepare a concentrated stock solution in an organic solvent.[13][14]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable choices. The solubility of the parent compound, Mosapride citrate, is approximately 15 mg/mL in DMSO and 20 mg/mL in DMF.[14]
-
Procedure: Dissolve the solid compound in the organic solvent of choice. For subsequent use in aqueous experimental systems (e.g., cell culture), the stock solution should be diluted into the aqueous buffer or medium to the final working concentration immediately before use.
Q4: How should I store the solutions?
A: Proper storage is crucial to minimize degradation.
-
Solid Form: The solid compound should be stored at -20°C, protected from light and moisture.[3][14]
-
Organic Stock Solutions (in DMSO or DMF): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Aqueous Solutions: It is not recommended to store the compound in aqueous solutions for more than one day.[14][15] Always prepare fresh aqueous dilutions from the organic stock solution for each experiment.
Q5: Is the compound sensitive to light or temperature?
A: Yes, both light and temperature can accelerate degradation.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis.[6][8][16] Avoid heating solutions unless specifically required by a protocol, and if so, for the shortest duration possible.
-
Light: Compounds with aromatic rings and conjugated systems can be susceptible to photodecomposition.[8] It is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil. Photostability studies are a standard part of drug stability testing as per ICH guidelines.[17]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Biological Assays
If you are observing high variability or a loss of expected activity in your experiments, it may be due to the degradation of the compound in your assay medium.
Troubleshooting Protocol: Verifying Compound Integrity in Assay Medium
Objective: To determine if the compound is degrading over the time course of your experiment under assay conditions.
Materials:
-
This compound
-
Organic solvent (DMSO or DMF)
-
Your specific assay buffer or cell culture medium
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
Incubator set to your experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a fresh stock solution of the compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike the assay medium: Dilute the stock solution into your pre-warmed (e.g., 37°C) assay medium to the final working concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the spiked medium, and if necessary, perform a sample cleanup (e.g., protein precipitation with acetonitrile) to prepare it for HPLC analysis. This will be your baseline measurement.
-
Incubate: Place the remaining spiked medium in your incubator under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Subsequent Timepoints: Take aliquots at various time points relevant to your experiment's duration (e.g., 2h, 8h, 24h, 48h). Prepare these samples for HPLC analysis in the same manner as the T=0 sample.
-
HPLC Analysis: Analyze all samples by HPLC. Compare the peak area of the parent compound across the different time points.
-
Data Interpretation: A significant decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Data Summary Table:
| Timepoint | Peak Area of Parent Compound | % Remaining | Appearance of New Peaks (Yes/No) |
| 0 h | [Value] | 100% | No |
| 2 h | [Value] | [Calculate] | [Observe] |
| 8 h | [Value] | [Calculate] | [Observe] |
| 24 h | [Value] | [Calculate] | [Observe] |
| 48 h | [Value] | [Calculate] | [Observe] |
Issue 2: Precipitate Formation Upon Dilution into Aqueous Buffer
The compound may precipitate out of solution when a concentrated organic stock is diluted into an aqueous medium, especially if the final concentration is near its solubility limit.
Troubleshooting Protocol: Optimizing Solution Preparation
Objective: To prepare a clear, homogenous aqueous solution of the compound at the desired working concentration.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Analysis: After exposure, the samples should be analyzed using a powerful analytical technique like LC-MS/MS. This will allow for the separation of the parent compound from its degradation products and provide mass information to help in their structural elucidation. The results will reveal under which conditions the compound is least stable and what the likely degradation products are.
References
- U.S. Food and Drug Administration. (n.d.). MOSAPRIDE CITRATE.
- Li, Q., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 44(8), 746-756.
- Cayman Chemical. (2023). Mosapride (citrate)
- BenchChem. (2025). An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions.
- Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry, 86(4), 290-297.
- Semantic Scholar. (2008). Benzamide hydrolysis in strong acids : The last word.
- Talbot, R. J. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 555-565.
- Canadian Science Publishing. (2008). Benzamide hydrolysis in strong acids — The last word.
- Hegazy, M. A., et al. (2011). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. Drug Testing and Analysis, 3(4), 237-244.
- Google Patents. (2020).
- Science.gov. (n.d.).
- Patsnap Synapse. (2024).
- Pharmaffili
- Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis.
- Prabhakar, B. K., et al. (2011). Development and Validation of Spectrophotometric Methods for Determination of Mosapride Citrate in Pharmaceutical Dosage Forms. TSI Journals.
- Kataoka, T., et al. (1993). Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals. Arzneimittel-Forschung, 43(10), 1078-1083.
- Li, Q., et al. (2015). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 45(11), 1024-1031.
- Daicel Pharma Standards. (n.d.). Mosapride Impurities Manufacturers & Suppliers.
- Dovepress. (2020).
- RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS.
- Cayman Chemical. (n.d.). Des-4-fluorobenzyl Mosapride (CAS 152013-26-8).
- BenchChem. (2025).
- PMC. (2016).
- PMC. (2012). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS.
- PubMed. (2011). Formulation optimization of solid dispersion of mosapride hydrochloride.
- International Journal of Pharmaceutical Research & Allied Sciences. (2022).
- QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
- ResearchGate. (2025).
- Pharmaguideline. (2025).
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- Google Patents. (2020).
- Pharmatutor. (n.d.).
- ResearchGate. (2013).
- Semantic Scholar. (2020).
- ScienceDirect. (n.d.).
- Google Patents. (2016).
- LGC Standards. (n.d.). This compound.
- BenchChem. (2025). Mosapride citrate dihydrate stability issues in long-term cell culture.
- Global Substance Registration System. (n.d.). DES-4-FLUOROBENZYL MOSAPRIDE.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- PubChem. (n.d.). Mosapride.
- Journal of Advanced Veterinary and Animal Research. (2016).
Sources
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsquarel.org [rsquarel.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Benzamide hydrolysis in strong acids : The last word | Semantic Scholar [semanticscholar.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 17. database.ich.org [database.ich.org]
Welcome to the dedicated support center for the analytical chromatography of mosapride. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, optimize, or troubleshoot HPLC/UPLC methods for mosapride and its related substances. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your method development journey. This resource is structured as a dynamic FAQ and Troubleshooting guide, reflecting the real-world challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for building a robust analytical method from the ground up.
Q1: What are the critical physicochemical properties of mosapride that influence its chromatographic behavior?
Answer: Understanding the physicochemical properties of mosapride is the cornerstone of effective method development. Mosapride is a substituted benzamide with several key functional groups that dictate its behavior in a reversed-phase system.
-
Structure and Basicity: Mosapride contains two key basic nitrogen atoms within its morpholine ring system. These sites are readily protonated in acidic conditions. While a precise experimental pKa value is not widely published in readily available literature, based on its structure containing a tertiary amine within the morpholine ring, it can be classified as a basic compound. This basicity is the single most important factor to consider.
-
LogP (Hydrophobicity): The calculated XLogP3 value for mosapride is approximately 2.8[1], indicating moderate hydrophobicity. This makes it well-suited for retention on standard C18 columns.
-
Solubility: Mosapride citrate is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO and DMF[2]. When preparing stock solutions, it is often advisable to dissolve the compound in an organic solvent first before diluting with the aqueous mobile phase component to prevent precipitation.
The basic nature of the molecule means that the pH of the mobile phase will control its ionization state, which directly impacts retention time, peak shape, and selectivity.
Q2: Which chromatographic mode and stationary phase are best suited for separating mosapride and its related compounds?
Answer: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the universally adopted mode for analyzing mosapride and its impurities[3][4]. The choice of stationary phase, however, can be critical for achieving optimal resolution.
-
Standard C18 Columns: A majority of published methods utilize a C18 (octadecylsilane) stationary phase[3][4]. These columns provide sufficient hydrophobic retention for mosapride. However, standard C18 columns can present challenges. Basic compounds like mosapride can engage in secondary ionic interactions with acidic residual silanol groups (Si-OH) on the silica surface, leading to poor peak shape (tailing).
-
Advanced Stationary Phases: To mitigate peak tailing and improve resolution, consider these alternatives:
-
Base-Deactivated C18 Columns: These columns use advanced end-capping techniques to shield the residual silanols, providing much better peak symmetry for basic analytes.
-
Hybrid Particle Columns (e.g., Waters X-Bridge™): These columns are built on a hybrid silica-organic particle base, offering excellent stability across a wider pH range (typically 2-11). This allows for method development at neutral or moderately alkaline pH, which can dramatically alter the selectivity between mosapride and its related compounds. One study successfully used an X-Bridge C18 column at pH 7.0 to resolve mosapride from another active pharmaceutical ingredient[5].
-
Phenyl-Hexyl Phases: For challenging separations involving structurally similar compounds, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings in the mosapride structure.
-
A summary of commonly used stationary phases is presented below.
| Stationary Phase Type | Key Interaction Mechanism(s) | Recommended Use Case for Mosapride |
| Standard C18 | Hydrophobic | Initial method screening; assay methods. |
| End-Capped/Base-Deactivated C18 | Hydrophobic (dominant) | Purity methods to improve peak shape for basic compounds. |
| Hybrid Particle C18 (e.g., X-Bridge) | Hydrophobic | Methods requiring pH > 6 for alternative selectivity. |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Resolving structurally similar impurities with aromatic rings. |
Q3: What are the common related compounds of mosapride that require separation?
Answer: The related compounds of mosapride can originate from the synthesis process (process impurities) or from degradation of the drug substance (degradation products). A robust stability-indicating method must be able to separate mosapride from all potential impurities. Key related substances include:
-
Des-p-fluorobenzyl mosapride (Metabolite M1): This is the primary active metabolite of mosapride, formed by the removal of the fluorobenzyl group[6][7][8]. Due to its structural similarity but reduced hydrophobicity, it will have a different retention time and is a critical compound to resolve.
-
Mosapride N-Oxide (Metabolite M2): Another major metabolite where the nitrogen atom in the morpholine ring is oxidized[5][9][10]. This modification significantly increases the polarity of the molecule, leading to an earlier elution time in reversed-phase chromatography.
-
Process Impurities: Other potential impurities can include precursors or byproducts from the chemical synthesis, such as 4-amino-5-chloro-2-ethoxybenzoic acid.
Forced degradation studies are essential to intentionally generate degradation products and ensure the analytical method can resolve them from the parent peak[11][12][13][14]. Mosapride is particularly susceptible to degradation under acidic conditions[6].
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during method development and routine analysis.
Problem 1: The mosapride peak exhibits significant tailing (Asymmetry > 1.5).
-
Probable Cause A: Secondary Silanol Interactions.
-
Causality: The basic nitrogen in mosapride's morpholine ring can interact ionically with deprotonated (negatively charged) silanol groups on the surface of the HPLC column packing material. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.
-
Step-by-Step Solution:
-
Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. At this low pH, the residual silanol groups are protonated (neutral), minimizing the unwanted ionic interaction with the protonated mosapride molecule. Many successful methods operate at a pH of 3.0 or 4.0[3][4].
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v). The TEA will preferentially interact with the active silanol sites, effectively shielding them from the mosapride analyte.
-
Switch to a Base-Deactivated Column: If pH adjustment is not sufficient or desired, transfer the method to a modern, high-purity silica column with advanced end-capping designed specifically for basic compounds.
-
-
-
Probable Cause B: Column Overload.
-
Causality: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, often tailing or fronting, peak shape.
-
Step-by-Step Solution:
-
Reduce Injection Volume: Perform a series of injections with decreasing volumes (e.g., 20 µL, 10 µL, 5 µL) to see if peak shape improves.
-
Dilute the Sample: Prepare a more dilute sample and inject the original volume. If the peak shape becomes symmetrical, the issue was column overload.
-
-
Problem 2: Inadequate resolution (Rs < 1.5) between mosapride and a closely eluting impurity (e.g., Des-p-fluorobenzyl mosapride).
-
Probable Cause A: Insufficient Selectivity (α).
-
Causality: Selectivity is the measure of separation between two peak maxima. If the column and mobile phase combination does not provide enough chemical differentiation between mosapride and an impurity, their peaks will overlap. Des-p-fluorobenzyl mosapride is structurally very similar to the parent drug, making it a potential "critical pair" for separation.
-
Step-by-Step Solution:
-
Optimize Mobile Phase pH: The ionization state of mosapride and its impurities can differ slightly. A small change in pH can alter their relative retention times. Systematically evaluate the pH of the mobile phase (e.g., in 0.5 unit increments from 3.0 to 7.0, if using a pH-stable column).
-
Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or use a combination of the two. The different dipole moments and hydrogen bonding capabilities of these solvents can alter selectivity.
-
Change the Stationary Phase: This is the most powerful tool for changing selectivity. If a C18 column is failing, switch to a Phenyl-Hexyl column. The phenyl rings in the stationary phase can introduce π-π interactions with the aromatic rings of mosapride and its impurities, providing a completely different separation mechanism that can resolve the critical pair.
-
-
-
Probable Cause B: Poor Column Efficiency (N).
-
Causality: Column efficiency refers to the narrowness of the peaks. A worn-out or poorly packed column will produce broader peaks, which are more likely to overlap even if the selectivity is adequate.
-
Step-by-Step Solution:
-
Check System Suitability: Regularly monitor the theoretical plates (N) and tailing factor for a standard injection. A significant drop in plate count indicates a problem with the column or system.
-
Replace the Column: If the column has been used extensively or subjected to harsh conditions, replace it with a new one of the same type.
-
Move to UPLC/UHPLC: If feasible, transferring the method to a UPLC system with sub-2 µm particle columns will dramatically increase efficiency, leading to narrower peaks and improved resolution.
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting poor resolution in mosapride analysis.
Section 3: Optimized Method Protocol Example
This section provides a starting point protocol based on a validated, stability-indicating HPLC method adapted from published literature. This should be considered a baseline for further optimization in your laboratory.
Objective: To determine the purity of Mosapride Citrate and resolve it from potential degradation products.
Experimental Protocol
-
Chromatographic System:
-
HPLC or UPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
-
Reagents and Materials:
-
Mosapride Citrate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%)
-
Water (HPLC Grade)
-
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent modern base-deactivated C18 column)
-
Mobile Phase:
-
A: 20 mM Potassium Dihydrogen Phosphate buffer. Adjust pH to 3.0 with orthophosphoric acid.
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 70 30 15.0 40 60 20.0 40 60 22.0 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 276 nm[4]
-
Injection Volume: 10 µL
-
-
Solution Preparation:
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using dropwise addition of orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Mosapride Citrate RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample using the same procedure and diluent as the Standard Solution.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The USP tailing factor for the mosapride peak should be ≤ 2.0.
-
The number of theoretical plates should be ≥ 2000.
-
Chemical Structures Diagram
Caption: Structures of Mosapride and its major metabolites M1 and M2.
References
-
The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4′-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Xenobiotica. Available at: [Link]
-
Mosapride Citrate Powder. Japanese Pharmacopoeia. Available at: [Link]
-
A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. PubMed. Available at: [Link]
-
Stability-indicating HPLC–DAD methods for determination of two binary mixtures. National Institutes of Health (NIH). Available at: [Link]
-
Mosapride | C21H25ClFN3O3 | CID 119584. PubChem - NIH. Available at: [Link]
-
Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. PubMed. Available at: [Link]
-
Mosapride - Wikipedia. Wikipedia. Available at: [Link]
-
Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. PubMed. Available at: [Link]
-
mosapride | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Mosapride citrate dihydrate | C27H37ClFN3O12 | CID 6918047. PubChem - NIH. Available at: [Link]
-
The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. PubMed. Available at: [Link]
-
Spectrophotometric determination of mosapride in pure and pharmaceutical preparations. SciELO. Available at: [Link]
-
Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. MDPI. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Mosapride citrate Dihydrate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. Available at: [Link]
-
Pharmacokinetics of the gastrokinetic agent mosapride citrate after single and multiple oral administrations in healthy subjects. PubMed. Available at: [Link]
-
Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Semantic Scholar. Available at: [Link]
-
Mosapride (citrate). MedChem Express - Cambridge Bioscience. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. Available at: [Link]
-
Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. National Institutes of Health (NIH). Available at: [Link]
-
Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. Available at: [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available at: [Link]
Sources
- 1. Mosapride | C21H25ClFN3O3 | CID 119584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Mosapride - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. clearsynth.com [clearsynth.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Ion Suppression for N,N-Diacetyl Des-4-fluorobenzyl Mosapride
Welcome to the technical support center for the bioanalysis of N,N-Diacetyl Des-4-fluorobenzyl Mosapride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of ion suppression in liquid chromatography-mass spectrometry (LC-MS) analyses of this specific analyte. By understanding the physicochemical properties of this compound and the principles of ion suppression, you can develop robust and reliable analytical methods.
Understanding the Analyte: this compound
This compound is a derivative of Mosapride, a gastroprokinetic agent. The parent compound, Mosapride, and its primary metabolite, Des-4-fluorobenzyl Mosapride, are relatively polar molecules.[1][2] However, the addition of two acetyl groups to the primary amine of Des-4-fluorobenzyl Mosapride significantly alters its chemical nature.
Inferred Physicochemical Properties:
-
Polarity: The N,N-diacetylation drastically reduces the polarity of the molecule compared to Des-4-fluorobenzyl Mosapride. The hydrogen-bonding capability of the primary amine is eliminated, and the molecule becomes more hydrophobic.
-
Basicity: The primary amine in Des-4-fluorobenzyl Mosapride is a basic site, readily protonated in the positive ion mode of electrospray ionization (ESI). The N,N-diacetylation removes this basicity, making protonation at this site unlikely. Ionization will likely rely on other sites within the molecule, such as the morpholine nitrogen or the amide oxygen.
-
Solubility: Based on the increased hydrophobicity, the solubility in aqueous solutions is expected to be lower than its precursors. It will likely be more soluble in organic solvents.[3]
These altered properties have direct implications for sample preparation, chromatographic behavior, and mass spectrometric detection, all of which are critical factors in mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS where the signal intensity of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[4][5] These matrix components can interfere with the ionization process in the mass spectrometer's ion source, leading to poor sensitivity, inaccurate quantification, and reduced reproducibility.[6] Given that this compound is likely to be analyzed in complex biological matrices like plasma or serum, ion suppression is a significant challenge that must be addressed.
Q2: I am seeing low and inconsistent signal for my analyte. Could this be ion suppression?
A2: Yes, low and inconsistent signal intensity are classic symptoms of ion suppression.[7] The variability often arises from differences in the matrix composition between individual samples. To confirm if ion suppression is the culprit, a post-column infusion experiment is highly recommended. This technique helps to identify the regions in your chromatogram where matrix components are causing suppression.[8][9]
Q3: Which ionization mode, ESI or APCI, is better for this compound to minimize ion suppression?
A3: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). Since this compound is a relatively non-polar molecule, APCI could be a viable alternative if severe ion suppression is encountered with ESI. However, ESI is often the first choice for its sensitivity with a wide range of compounds. We recommend starting with ESI in positive ion mode, as the morpholine nitrogen can still be protonated. If suppression is problematic, testing APCI is a logical next step.
Q4: How do I choose the right sample preparation technique to reduce matrix effects?
A4: The goal of sample preparation is to remove as many matrix components as possible while efficiently recovering your analyte.[6] For this compound, given its inferred non-polar nature, here is a comparison of common techniques:
| Sample Preparation Technique | Pros | Cons | Recommendation for this Analyte |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[10] | Least effective at removing phospholipids and other matrix components, leading to a higher risk of ion suppression.[11] | Not recommended as a standalone technique due to the high risk of ion suppression. May be suitable for cleaner matrices or as a first step before further cleanup. |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar interferences. Can provide a very clean extract.[12] | Can be labor-intensive and may have lower analyte recovery if the partitioning is not optimized. | Highly Recommended. The non-polar nature of the analyte should allow for efficient extraction into a water-immiscible organic solvent, leaving polar matrix components in the aqueous phase. |
| Solid-Phase Extraction (SPE) | Highly selective and can provide the cleanest extracts, leading to minimal ion suppression.[13][14] | Can be more expensive and requires method development to select the appropriate sorbent and elution solvents. | Highly Recommended. A reversed-phase (e.g., C18) or a mixed-mode sorbent could be very effective for retaining the analyte while allowing polar interferences to be washed away. |
Q5: Can my mobile phase composition contribute to ion suppression?
A5: Absolutely. Mobile phase additives can significantly impact ionization efficiency.
-
Trifluoroacetic Acid (TFA): While excellent for chromatography, TFA is a strong ion-pairing agent that can cause severe signal suppression in ESI-MS.[15][16][17] It should be avoided if possible.
-
Formic Acid (FA): This is the most common and MS-friendly mobile phase additive for positive ion mode.[17] It provides good protonation for many analytes with minimal ion suppression. We recommend starting with 0.1% formic acid in both the aqueous and organic mobile phases.
-
Ammonium Formate/Acetate: These buffers can be useful for controlling pH and improving peak shape without causing significant suppression.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase pH | The morpholine nitrogen is a likely site for protonation. Ensure the mobile phase pH is at least 2 units below the pKa of this group to promote efficient ionization. Using 0.1% formic acid (pH ~2.7) is a good starting point. |
| Analyte Adsorption to Metal Surfaces | Some compounds can chelate with metal ions in the HPLC system (e.g., stainless steel tubing, frits), leading to peak tailing and signal loss.[18] Consider using a metal-free or PEEK-lined column and tubing if you suspect this is an issue. |
| Co-elution with Suppressing Matrix Components | Modify your chromatographic gradient to better separate the analyte from the regions of ion suppression identified by a post-column infusion experiment. Increase the organic content of the mobile phase to elute the non-polar analyte later in the run, away from early-eluting polar interferences. |
Issue 2: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | The composition of biological samples can vary significantly.[19] A more rigorous sample preparation method like SPE or LLE is necessary to minimize these variations.[12][14] |
| Lack of an Appropriate Internal Standard (IS) | An ideal internal standard co-elutes with the analyte and experiences similar ion suppression, thus correcting for signal variability. A stable isotope-labeled (SIL) version of this compound would be the "gold standard". If unavailable, a structurally similar compound with similar chromatographic behavior and ionization efficiency should be used. |
| Incomplete Protein Precipitation | If using PPT, ensure the ratio of organic solvent to plasma is sufficient (at least 3:1, v/v) and that the mixture is vortexed thoroughly and centrifuged at a high speed to effectively pellet the proteins.[10] |
Experimental Protocols
Protocol 1: Identifying Ion Suppression using Post-Column Infusion
This experiment will help you visualize the regions of ion suppression in your chromatogram.
Caption: Workflow for quantifying ion suppression.
Methodology:
-
Prepare Neat Solution (Set A): Prepare a standard solution of this compound in a clean solvent (e.g., your mobile phase) at a known concentration. Analyze this solution by LC-MS and record the peak area (Peak Area A).
-
Prepare Post-Extraction Spiked Sample (Set B): Take a blank matrix sample and process it through your entire sample preparation procedure (e.g., LLE or SPE). After the final step (e.g., evaporation and reconstitution), spike the extract with the analyte to the same final concentration as the neat solution. Analyze this sample by LC-MS and record the peak area (Peak Area B).
-
Calculate Ion Suppression:
-
Matrix Effect (%) = (Peak Area B / Peak Area A) * 100
-
Ion Suppression (%) = 100 - Matrix Effect (%)
A Matrix Effect value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. [20]
-
Recommended Starting LC-MS Conditions
These are suggested starting parameters and should be optimized for your specific instrumentation and analytical requirements.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, <2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the non-polar analyte, followed by a wash and re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MS/MS Transitions | To be determined by infusing a standard of this compound. Select the most stable and intense precursor and product ions. |
By systematically addressing sample preparation, chromatographic separation, and mass spectrometric conditions, you can effectively minimize ion suppression and develop a robust, sensitive, and reliable method for the quantification of this compound in complex biological matrices.
References
- Baranowska, I., & Koper, M. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC Europe, 27(4), 196-201.
- Sun, J., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 44(1), 83-93.
- Mei, H., Hsieh, Y., & Korfmacher, W. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 43-55.
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
University of Tartu. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Retrieved from [Link]
-
SCIEX. (2018). Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. Retrieved from [Link]
-
Polymer Synthesis & Mass Spectrometry. (2025). Troubleshooting ion suppression in LC–MS analysis. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mosapride. PubChem. Retrieved from [Link]
- Morsi, N. M., Abdelbary, G. A., & Ahmed, M. A. (2014). Preparation and Physicochemical Characterization of mosapride citrate pharmacosomes. Inventi Rapid: NDDS, 2014(4).
- Li, W., et al. (2008). [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry]. Se Pu, 26(4), 482-5.
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
- Pohl, C., & McConville, J. (2019). An Uncommon Fix for LC–MS Ion Suppression.
- Sidoli, S., et al. (2016). High-Sensitivity TFA-free LC-MS for Profiling Histones. Journal of Proteome Research, 15(11), 4037-4045.
- Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
-
ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins? Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
- van der Zande, M., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(4), 935-944.
- Cortés-Francisco, N., & Caixach, J. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Metabolites, 12(5), 389.
- Tufi, S., et al. (2015). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices.
- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- van der Zande, M., et al. (2021).
-
ResearchGate. (2025). Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
Waters. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
ResearchGate. (n.d.). Ion suppression investigation by post-column infusion experiments in positive MRM detection mode. Retrieved from [Link]
- van der Zande, M., et al. (2024).
-
ResearchGate. (2025). Preparation and Evaluation of Mosapride Citrate Dual-Release Dry Suspension. Retrieved from [Link]
- Williams, J. P., & Loo, J. A. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 28(12), 2536-2545.
- Sudhakar, B., et al. (2015). Formulation and evaluation of fast dissolving tablets of mosapride citrate by different technologies. World Journal of Pharmaceutical Research, 4(4), 1743-1755.
- Jian, W., et al. (2007). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
-
ResearchGate. (2025). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. Retrieved from [Link]
- Kumar, Y. R., et al. (2003). Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 361-8.
- Abdel-Bar, H. M., et al. (2013). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. Pharmaceutical Development and Technology, 18(5), 1157-1165.
- Islam, M. M., et al. (2018). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine by HPLC-UV. ACTA Pharmaceutica Sciencia, 56(1), 59-70.
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Des-4-Fluorobenzyl Mosapride. Retrieved from [Link]
- Xu, R., et al. (2002). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 772(2), 307-13.
-
FDA. (n.d.). DES-4-FLUOROBENZYL MOSAPRIDE. Global Substance Registration System. Retrieved from [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Retrieved from [Link]
- Mercolini, L., & Protti, M. (2024).
Sources
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Technical Support Center: Method Refinement for Trace Level Detection of Mosapride Impurities
Welcome to the technical support center dedicated to the analytical challenges in detecting and quantifying trace-level impurities in Mosapride. As a potent gastroprokinetic agent, ensuring the purity of Mosapride is paramount to its safety and efficacy.[1][2] The control of impurities is a critical aspect of pharmaceutical quality control, guided by international regulatory bodies.[3][4][5] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers, analytical scientists, and drug development professionals in refining their methodologies for this specific application.
Section 1: Troubleshooting Guide
Detecting impurities at or below the 0.05% to 0.1% thresholds required by the International Council for Harmonisation (ICH) presents significant analytical challenges.[3][5] This section addresses common problems encountered during method development and routine analysis.
Q1: I'm experiencing poor sensitivity and cannot detect known impurities at the required reporting threshold. What are the likely causes and solutions?
Issue: The signal-to-noise ratio (S/N) for your impurity peaks is too low, preventing accurate detection and quantification at trace levels (e.g., <0.1%).
Potential Causes & Solutions:
-
Suboptimal Mobile Phase pH:
-
Solution: Mosapride is a benzamide derivative with basic properties.[6] To enhance ionization and retention on a reversed-phase column, the mobile phase pH should be carefully controlled. Adjust the aqueous mobile phase pH to be approximately 2 units below the pKa of your most basic impurity or 2 units above the pKa of your most acidic impurity. For Mosapride and its likely basic impurities, a pH in the acidic range (e.g., pH 2.5-4.0) is typically effective.[7][8]
-
Scientific Rationale: Operating at an optimal pH suppresses the ionization of the analytes, leading to better retention and sharper peaks on a C18 column, which concentrates the analyte in a narrower band and improves detection sensitivity.
-
-
Inadequate Wavelength Selection (HPLC-UV):
-
Solution: While Mosapride has a strong UV absorbance around 276 nm, some impurities may have different chromophores and thus a different optimal wavelength.[7] If impurity standards are available, run a full UV scan using a photodiode array (PDA) detector to determine the lambda max (λmax) for each. If standards are unavailable, analyze a forced degradation sample and examine the UV spectra of the small impurity peaks to find a more suitable wavelength or a compromise wavelength for all components.
-
Scientific Rationale: Selecting the λmax for each impurity ensures the highest possible absorbance and, consequently, the best signal intensity, which is critical for trace-level detection.
-
-
Insufficient Sample Concentration or Injection Volume:
-
Solution: Increase the concentration of the test sample, if feasible without overloading the column with the main Mosapride peak. Alternatively, increase the injection volume. Be cautious, as a larger injection volume of a strong solvent (like 100% acetonitrile) can distort peak shapes. If increasing injection volume, ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.
-
Scientific Rationale: According to Beer's Law, absorbance is directly proportional to concentration. Increasing the mass of the impurity injected onto the column will produce a larger detector response.
-
-
Using an Inappropriate Detector (Mass Spectrometry as an Alternative):
-
Solution: For impurities that lack a strong chromophore or are present at extremely low levels (e.g., genotoxic impurities), switching to a mass spectrometer (MS) is the most effective solution.[9] LC-MS/MS offers superior sensitivity and selectivity.[6][10]
-
Scientific Rationale: Mass spectrometry detects ions based on their mass-to-charge ratio, a property inherent to the molecule, rather than its ability to absorb UV light. Techniques like Multiple Reaction Monitoring (MRM) can filter out chemical noise and provide exceptionally low limits of detection (LOD).[11]
-
Troubleshooting Workflow for Poor Sensitivity
Below is a logical workflow for diagnosing and resolving sensitivity issues in your analytical method.
Caption: A decision tree for troubleshooting poor sensitivity.
Q2: My impurity peaks are tailing badly, making integration and quantification unreliable. How can I improve the peak shape?
Issue: Asymmetrical peaks, particularly tailing, lead to inaccurate peak area integration and can hide smaller, co-eluting impurities.
Potential Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution: Basic compounds like Mosapride and its amine-containing impurities can interact with acidic silanol groups on the surface of silica-based columns, causing peak tailing. Use a modern, high-purity, end-capped column (e.g., C18 with low silanol activity) or a column specifically designed for basic compounds. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites.[7]
-
Scientific Rationale: Free silanol groups on the silica backbone have a high affinity for basic analytes. This strong, secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak. End-capping or adding a competing base passivates these sites.
-
-
Column Overload (from the API):
-
Solution: While the trace impurities are not overloading the column, the massive main peak of Mosapride can be. This can cause localized distortion of the stationary phase, affecting nearby eluting impurity peaks. Dilute the sample or reduce the injection volume.
-
Scientific Rationale: Injecting too much analyte mass saturates the stationary phase, violating the linear isotherm conditions necessary for Gaussian peak shapes. This leads to fronting or tailing of the main peak, which can impact the shape of adjacent peaks.
-
-
Mismatched Sample Solvent and Mobile Phase Strength:
-
Solution: Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase. If a strong solvent must be used for solubility, keep the injection volume as small as possible.
-
Scientific Rationale: Injecting a plug of solvent significantly stronger than the mobile phase prevents the analytes from properly focusing at the head of the column. This causes the analyte band to spread before chromatography begins, resulting in broad and often misshapen peaks.
-
Q3: I have a known impurity that co-elutes with the main Mosapride peak or another impurity. How can I improve the resolution?
Issue: Lack of baseline separation (Resolution < 1.5) between two peaks prevents accurate quantification.
Potential Causes & Solutions:
-
Insufficient Chromatographic Selectivity:
-
Solution 1 (Modify Mobile Phase): Change the organic modifier (e.g., from acetonitrile to methanol or a mixture).[12] Methanol often provides different selectivity for polar compounds compared to acetonitrile. You can also fine-tune the pH or buffer concentration.[8]
-
Solution 2 (Change Stationary Phase): Switch to a column with a different stationary phase chemistry. If you are using a standard C18, try a Phenyl-Hexyl or a Polar-Embedded column. These phases offer different interaction mechanisms (e.g., pi-pi interactions) that can alter elution order.
-
Scientific Rationale: Resolution is a function of efficiency, retention, and selectivity. Selectivity (α) is the most powerful factor for separating closely eluting peaks. Changing the mobile phase composition or stationary phase chemistry directly alters the relative interactions of the analytes with the chromatographic system, thus changing selectivity.
-
-
Suboptimal Gradient Profile:
-
Solution: If using a gradient, make the slope shallower in the region where the critical pair elutes. This provides more time for the two compounds to separate. A 10-20% decrease in the ramp rate (e.g., from 2%/min to 1.6%/min) can significantly improve resolution.
-
Scientific Rationale: A shallower gradient increases the effective retention factor difference between the two analytes as they travel through the column, allowing for better separation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical process-related and degradation impurities of Mosapride?
Mosapride impurities can originate from the synthesis process or from degradation during storage.[1][13] Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) are essential to identify potential degradation products.[14][15]
| Impurity Name/Type | Potential Origin | Notes | References |
| Des-chloro-Mosapride | Process Impurity | Related substance from synthesis. | [1] |
| 3,5-Dichloro Mosapride | Process Impurity | Related substance from synthesis. | [1] |
| Mosapride N-Oxide | Degradation/Metabolite | Can form under oxidative stress or as a metabolite. | [1][2][10] |
| Mosapride Citric Amide | Process Impurity | Related substance from synthesis. | [1] |
| Defluorinated Mosapride | Process Impurity | Byproduct from the reduction step in synthesis. | [16] |
| Polar Impurity (4-amino-5-chloro-2-ethoxy-N-[[(4-benzyl)-2-morphinyl] methyl] benzamide) | Process Impurity | Identified by LC-MS/MS in a bulk drug sample. | [6] |
| Acid/Base Hydrolysis Products | Degradation | Mosapride shows some degradation under acidic conditions. | [14][16] |
| Oxidative Degradation Products | Degradation | Forms under exposure to oxidizing agents like H₂O₂. | [16][17] |
Q2: How do I develop a stability-indicating HPLC method for Mosapride from scratch?
Developing a stability-indicating method ensures that all significant degradation products can be separated from the parent drug and from each other. The process is systematic and relies on forced degradation studies.
Step-by-Step Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of Mosapride Citrate in a suitable solvent like methanol.[17]
-
Acid Hydrolysis: Mix the stock solution with 1.0 N HCl. Heat at 80°C for 4 hours.[17] Cool and neutralize with an equivalent amount of 1.0 N NaOH.
-
Base Hydrolysis: Mix the stock solution with 1.0 N NaOH. Heat at 80°C for 4 hours.[17] Cool and neutralize with an equivalent amount of 1.0 N HCl.
-
Oxidative Degradation: Mix the stock solution with 15% H₂O₂. Keep at 70°C for 4 hours.[17]
-
Thermal Degradation: Store the solid drug substance at 100°C for 24-72 hours.[17] Dissolve in solvent for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines. Dissolve in solvent for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your initial HPLC method (see table below for a starting point). Use a PDA detector to check for peak purity and co-elution. The goal is to achieve 10-20% degradation of the active ingredient.[17]
-
Method Refinement: Based on the results, adjust chromatographic parameters (gradient, mobile phase, column) to achieve baseline separation for all degradation products from the Mosapride peak.
Table: Recommended Starting HPLC Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 4.0 | 20mM Ammonium Acetate, pH 5.3 |
| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (85:15) |
| Gradient | Start with 20% B, ramp to 70% B over 25 min | Isocratic or shallow gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp | 30 °C | 25 °C |
| Detector | PDA at 276 nm | PDA at 278 nm |
| Reference | [8] | [12] |
Q3: What are the key validation parameters I must assess for a trace impurity method according to ICH Q2(R1)?
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[18] For a quantitative impurity method, the following parameters are critical.[19][20][21]
| Validation Parameter | Purpose | Typical Acceptance Criteria for Impurity Method |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). | Baseline resolution (>1.5) between all known impurities and the API. Peak purity analysis (using PDA) should pass. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ratio of 10:1. Precision (%RSD) should be <10%. Accuracy should be within 80-120%. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. |
| Accuracy | The closeness of test results to the true value. | Performed by spiking known amounts of impurities into the drug product matrix. Recovery should be within 80-120% of the true value. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) RSD should be ≤10% at the LOQ and ≤5% at higher concentrations. |
| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. | From the LOQ to 120% of the specification limit for the impurity. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Small changes in pH (±0.2), column temperature (±5°C), flow rate (±10%), and mobile phase composition (±2%) should not significantly affect results. |
Q4: When should I use LC-MS/MS instead of HPLC-UV for impurity analysis?
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.
Caption: Decision guide for selecting analytical technology.
-
Use HPLC with UV/PDA detection when:
-
Performing routine quality control (QC) for known impurities that have a UV chromophore.[13]
-
Impurities are present at levels well above the detection limits of UV (typically >0.05%).
-
Cost-effectiveness and robustness are primary concerns for a high-throughput lab.
-
-
Use LC-MS/MS detection when:
-
Structure Elucidation: You need to identify unknown impurities found during stability studies or in new batches. MS provides molecular weight and fragmentation data essential for identification.[6][10]
-
High Sensitivity: The impurity is potent or genotoxic and must be controlled at very low (ppm) levels, far below what UV can reliably detect.[9]
-
No Chromophore: The impurity lacks a UV-absorbing structure.
-
Co-elution: An impurity co-elutes with the main peak or another impurity, and chromatographic separation is not possible. MS can selectively detect the impurity based on its unique mass-to-charge ratio.
-
Q5: How do I establish reporting, identification, and qualification thresholds for mosapride impurities?
These thresholds are defined by regulatory guidelines, primarily ICH Q3A(R2) for drug substances and ICH Q3B(R2) for drug products.[22][23][24] The thresholds are based on the Maximum Daily Dose (MDD) of the drug.
Assuming a hypothetical MDD for Mosapride of 15 mg/day :
-
Reporting Threshold: 0.05%. Any impurity at or above this level must be reported in a regulatory submission.
-
Identification Threshold: 0.10% or 1.0 mg per day intake (whichever is lower). For a 15 mg MDD, 0.10% is 0.015 mg, which is lower than 1.0 mg. Therefore, any impurity at or above 0.10% must be structurally identified (characterized).[3]
-
Qualification Threshold: 0.15% or 1.0 mg per day intake (whichever is lower). For a 15 mg MDD, 0.15% is 0.0225 mg. Any impurity at or above this level must be qualified, meaning toxicological data is required to prove its safety at that level.[3]
It is crucial to consult the latest ICH guidelines directly as these thresholds are fundamental to ensuring drug safety and regulatory compliance.[3][25]
References
-
ICH Q2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
-
Satyanarayana, P. V., & Rao, G. K. (2004). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759-767. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
The Role of Impurity Standards in Pharmaceutical Quality Control. (2025). Pharmaffiliates. [Link]
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3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]
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Sudarsan, P., & Vyas, K. (2003). Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 361-368. [Link]
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A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. (n.d.). ResearchGate. [Link]
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Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek. [Link]
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Trace Level Impurities in Pharmaceuticals. (n.d.). Separation Science. [Link]
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forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Development and validation of RP-HPLC method for the simultaneous estimation of pantoprazole and mosapride in capsule dosage form. (n.d.). ResearchGate. [Link]
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Hegazy, M. A., Metwaly, F. H., Abdel-Kawy, M., & Abdel-Wahab, N. S. (2011). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. Drug Testing and Analysis, 3(4), 235-244. [Link]
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Dai, X. J., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 44(1), 73-84. [Link]
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Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
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Joshi, P., Bhoir, S., Bhagwat, A. M., Vishwanath, K., & Jadhav, R. K. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian Journal of Pharmaceutical Sciences, 73(4), 392-397. [Link]
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Validation & Comparative
A Comparative Guide to Des-4-fluorobenzyl Mosapride and its N,N-Diacetylated Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapride, a selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist, is a well-established gastroprokinetic agent used to enhance gastrointestinal (GI) motility.[1][2] Its therapeutic effects are primarily mediated through the stimulation of acetylcholine release in the enteric nervous system, leading to improved gastric emptying and relief from symptoms associated with conditions like functional dyspepsia and chronic gastritis.[2] The primary active metabolite of Mosapride is Des-4-fluorobenzyl Mosapride, which is formed by the removal of the 4-fluorobenzyl group.[1][3] This metabolite itself exhibits activity at the 5-HT4 receptor.[4]
This guide provides a detailed comparison of Des-4-fluorobenzyl Mosapride with a structurally related, albeit less studied, compound: N,N-Diacetyl Des-4-fluorobenzyl Mosapride. While extensive experimental data for Des-4-fluorobenzyl Mosapride is available, its N,N-diacetylated derivative is not well-characterized in publicly accessible literature. Therefore, this guide will present the known properties of Des-4-fluorobenzyl Mosapride and offer a scientifically grounded, hypothetical analysis of how N,N-diacetylation would likely alter its physicochemical properties and biological activity, based on established principles of medicinal chemistry and drug metabolism.
Chemical Structures and Nomenclature
A clear understanding of the molecular architecture of these compounds is fundamental to appreciating their potential differences in activity.
Des-4-fluorobenzyl Mosapride is the primary metabolite of Mosapride, formed by N-dealkylation.[1][3]
-
Systematic Name: 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
-
CAS Number: 152013-26-8
-
Molecular Formula: C₁₄H₂₀ClN₃O₃
-
Molecular Weight: 313.78 g/mol
This compound is a derivative of Des-4-fluorobenzyl Mosapride where the primary aromatic amine has been converted to a diacetamide.
-
Hypothetical Systematic Name: N-(4-(diacetylamino)-2-chloro-5-ethoxybenzoyl)morpholin-2-ylmethylamine
-
Predicted Molecular Formula: C₁₈H₂₄ClN₃O₅
-
Predicted Molecular Weight: 397.85 g/mol
The key structural difference is the substitution on the aromatic amino group. This modification is anticipated to have profound effects on the molecule's properties.
Caption: Chemical structures of Des-4-fluorobenzyl Mosapride and its hypothetical N,N-diacetylated analogue.
Pharmacological Profile: A Tale of a Known Agonist and a Predicted Inactive
The primary mechanism of action for Mosapride and its active metabolite, Des-4-fluorobenzyl Mosapride, is the agonism of the 5-HT4 receptor.[2] This interaction initiates a signaling cascade that enhances gastrointestinal motility.
Des-4-fluorobenzyl Mosapride: A Known 5-HT4 Receptor Agonist
Experimental data confirms that Des-4-fluorobenzyl Mosapride is a potent 5-HT4 receptor agonist.[5] However, its potency is reported to be less than that of the parent compound, Mosapride.[4] For instance, in isolated guinea-pig ileum, the metabolite M1 (Des-4-fluorobenzyl Mosapride) was found to be twice less potent than Mosapride in enhancing electrically-evoked contractions.[4] In vivo studies on gastric emptying have shown varied results, with the metabolite being less potent than Mosapride in some models and nearly equipotent in others.[4]
| Parameter | Des-4-fluorobenzyl Mosapride | Mosapride | Source |
| 5-HT4 Receptor Agonism (in vitro) | Active, but less potent than Mosapride | Potent Agonist | [4] |
| Gastric Emptying (in vivo, mice, IV) | 3 times less potent than Mosapride | - | [4] |
| Gastric Emptying (in vivo, rats, IV) | Almost equal potency to Mosapride | - | [4] |
| Gastric Emptying (in vivo, rats, oral) | 10 times less potent than Mosapride | - | [4] |
This compound: A Predicted Inactive Compound
While no direct experimental data exists for the N,N-diacetylated analogue, established principles of medicinal chemistry and drug metabolism allow for a strong prediction of its pharmacological profile. The N-acetylation of aromatic amines is a common metabolic pathway that often leads to a significant reduction or complete loss of biological activity.[6] This is due to several factors:
-
Steric Hindrance: The addition of two bulky acetyl groups to the aromatic amine would likely introduce significant steric hindrance, preventing the molecule from effectively binding to the active site of the 5-HT4 receptor. Structure-activity relationship studies of 5-HT4 agonists often highlight the importance of the electronic and steric properties of the aromatic portion of the molecule for optimal receptor interaction.[7]
-
Altered Electronic Properties: The conversion of the primary amine to a diacetamide changes the electronic nature of the aromatic ring. The electron-donating character of the amino group, which can be crucial for receptor binding through hydrogen bonding or other electrostatic interactions, is lost.
-
Increased Polarity and Altered Pharmacokinetics: N-acetylation generally increases the polarity of a molecule, which can affect its ability to cross cell membranes and may lead to more rapid excretion.[8]
Based on these principles, it is highly probable that This compound would be pharmacologically inactive as a 5-HT4 receptor agonist.
Experimental Protocols
To empirically determine and compare the activities of these two compounds, the following experimental workflows would be essential.
Synthesis of this compound
A plausible synthetic route would involve the direct N,N-diacetylation of Des-4-fluorobenzyl Mosapride.
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A Comparative Guide to the Validation of Analytical Methods for N,N-Diacetyl Des-4-fluorobenzyl Mosapride
Introduction
Mosapride, a selective 5-HT4 receptor agonist, is a widely used gastroprokinetic agent.[1] In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. The control of impurities is a critical aspect of this process, mandated by global regulatory bodies. Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.
This guide focuses on a specific, potential impurity of Mosapride: N,N-Diacetyl Des-4-fluorobenzyl Mosapride . While not a commonly cited impurity in major pharmacopeias, its potential formation, likely as a metabolite or a synthetic by-product, necessitates the development of a robust, validated analytical method for its detection and quantification. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2][3]
This document provides a comprehensive comparison of analytical methodologies and a detailed guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific impurity. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Chapter 1: The Regulatory Framework for Impurity Method Validation
The validation of analytical procedures is not merely a scientific exercise but a regulatory necessity. The ICH has established comprehensive guidelines that are recognized globally. For impurity testing, the most relevant guidelines are ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and ICH Q3B(R2) "Impurities in New Drug Products".[2][7]
ICH Q2(R1) outlines the key validation characteristics required for different types of analytical procedures.[2][4][5] For a quantitative impurity test, the following parameters must be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results to the true value.[6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
ICH Q3B(R2) provides guidance on the reporting, identification, and qualification of degradation products in new drug products. A crucial aspect of this guideline is that the analytical procedures used must be validated to demonstrate their suitability for detecting and quantifying these degradation products.[7]
Caption: The lifecycle of an analytical method, from development to routine use.
Chapter 2: A Comparative Overview of Analytical Techniques
The choice of analytical technique is the first critical decision in developing a method for impurity profiling. The selection depends on the analyte's properties, the required sensitivity, and the sample matrix. For this compound, several techniques could be considered.
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| RP-HPLC with UV Detection | Separation based on polarity, detection via UV absorbance. | Robust, widely available, cost-effective, good for quantification. | Moderate sensitivity, may lack specificity for co-eluting peaks. | High: The standard and most practical approach for routine QC.[8][9][10] |
| UPLC-MS/MS | High-resolution separation coupled with mass-based detection. | Extremely high sensitivity and specificity, provides structural information. | Higher cost, more complex instrumentation and method development. | High: Excellent for initial identification, structural confirmation, and trace-level quantification.[11][12] |
| Quantitative NMR (qNMR) | Quantification based on the integrated signal of specific nuclei relative to an internal standard. | Absolute quantification without a specific reference standard of the impurity, provides structural information. | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. | Moderate: Best suited for characterizing the reference standard itself, rather than for routine impurity testing in drug products.[13][14] |
For the purpose of routine quality control and release testing, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection represents the most balanced and widely adopted approach. It offers the necessary performance for quantification at levels required by ICH guidelines and is a staple in pharmaceutical laboratories.[8]
Chapter 3: In-Depth Validation Protocol: An RP-HPLC Method
This section outlines a comprehensive, step-by-step protocol for the validation of an isocratic RP-HPLC method for the quantification of this compound in a Mosapride drug substance.
Proposed Chromatographic Conditions
The following conditions are a starting point, derived from published methods for Mosapride and its related substances.[8][15] Optimization would be required during method development.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like Mosapride and its derivatives. |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (30:70, v/v) | A common mobile phase for Mosapride analysis, offering good peak shape and resolution. Adjusting pH and organic ratio is key to optimization.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Detection | UV at 276 nm | A wavelength where Mosapride and its related substances exhibit significant absorbance.[8] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
Validation Workflow
The validation process follows a logical sequence to demonstrate the method's suitability.
Caption: A typical workflow for analytical method validation as per ICH Q2(R1).
Experimental Protocols and Acceptance Criteria
Causality: Specificity is arguably the most critical validation parameter for an impurity method. It proves that the method can separate the impurity from the main API, other impurities, and degradation products. Forced degradation studies are essential to generate potential degradation products and demonstrate peak purity.[7]
Protocol:
-
Prepare five stressed samples of Mosapride drug substance:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: ICH-compliant light exposure (1.2 million lux hours and 200 W h/m²).
-
-
Prepare an unstressed sample and a spiked sample (Mosapride spiked with a known concentration of this compound).
-
Analyze all samples by HPLC with a Photodiode Array (PDA) detector.
-
Acceptance Criteria:
-
The retention time of the this compound peak in the spiked sample must not be interfered with by any peak in the unstressed or stressed samples.
-
The peak purity (determined by PDA analysis) of both the Mosapride and the impurity peak must pass the software's threshold in all samples.
-
Resolution between the impurity peak and the closest eluting peak should be > 2.0.
-
Causality: The LOQ is crucial as it defines the lower limit of the method's reporting range. According to ICH Q3B, the quantitation limit of the analytical procedure should be not more than the reporting threshold.[7]
Protocol:
-
Prepare a series of dilute solutions of this compound.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10 (for LOQ) and 3 (for LOD).
-
To verify the LOQ, prepare a solution at this concentration and inject it six times.
-
Acceptance Criteria:
-
The precision (%RSD) of the six injections at the LOQ concentration should be ≤ 10%.
-
The accuracy at the LOQ should also be acceptable (e.g., 80-120%).
-
Causality: Linearity demonstrates a proportional relationship between concentration and detector response over a defined range. For an impurity, this range must, at a minimum, span from the LOQ to 120% of the specification limit.[2]
Protocol:
-
Prepare a series of at least five solutions of this compound, ranging from the LOQ to 120% of the probable specification limit (e.g., if the limit is 0.15%, the range could be LOQ, 0.075%, 0.15%, 0.18%, and 0.225%).
-
Inject each solution in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
| Concentration Level | Concentration (% of Spec) | Mean Peak Area |
| Level 1 (LOQ) | ~10% | 15,230 |
| Level 2 | 50% | 75,600 |
| Level 3 | 100% | 151,100 |
| Level 4 | 120% | 181,500 |
| Level 5 | 150% | 226,400 |
| Hypothetical Data for Linearity Study |
Causality: Accuracy confirms how close the measured value is to the true value. It is typically assessed by spiking the drug product or substance with known amounts of the impurity.[2]
Protocol:
-
Prepare samples of Mosapride drug substance spiked with this compound at three concentration levels (e.g., LOQ, 100% of specification, and 120% of specification).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0% for each level.
-
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| Low (LOQ) | 0.10 | 0.098 | 98.0% |
| Mid (100%) | 1.00 | 1.01 | 101.0% |
| High (120%) | 1.20 | 1.18 | 98.3% |
| Hypothetical Data for Accuracy Study |
Causality: Precision measures the variability of the method. Repeatability (intra-day precision) assesses the method over a short time, while intermediate precision assesses it over different days, with different analysts or equipment.
Protocol:
-
Repeatability: Prepare six individual samples of Mosapride spiked with the impurity at 100% of the specification limit. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or on a different HPLC system.
-
Calculate the %RSD for each set of six samples and for all 12 samples combined.
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 5.0%.
-
The %RSD for the combined data from intermediate precision should be ≤ 10.0%.
-
Causality: Robustness testing is performed during method development to show the reliability of the method with respect to deliberate variations in its parameters.[16] This ensures the method is transferable between labs.
Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).
-
Vary each parameter slightly (e.g., pH ± 0.2 units, Flow Rate ± 0.1 mL/min, Temperature ± 2°C).
-
Analyze a system suitability solution and a spiked sample under each condition.
-
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must still be met under all varied conditions.
-
The change in the measured amount of the impurity should not be significant.
-
Conclusion
The successful validation of an analytical method for an impurity such as this compound is a multi-faceted process that underpins the safety and quality of the final drug product. While RP-HPLC with UV detection stands as a robust and reliable primary choice for routine quality control, techniques like UPLC-MS/MS are invaluable for identification and trace analysis.
A thorough validation, executed with a deep understanding of the principles outlined in the ICH guidelines, provides a high degree of assurance that the method is fit for its intended purpose. The protocols and comparative data presented in this guide serve as a comprehensive framework for scientists to develop and validate a scientifically sound and regulatory-compliant method for the control of this, and other, critical impurities.
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2]
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Rao, R. N., Nagaraju, D., & Alvi, S. N. (2004). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759-767. [Link][8]
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Krishnaiah, Y. S. R., Murthy, T. K., Sankar, D. G., & Satyanarayana, V. (2002). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. ResearchGate. [Link][9]
-
Shitole, S., Patel, R., & Bal, G. (2015). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RELATED SUBSTANCES OF S (-) PANTOPRAZOLE AND MOSAPRIDE CITRATE IN CAPSULE DOSAGE FORM. ResearchGate. [Link][15]
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Lian, X., et al. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. ResearchGate. [Link][13]
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Krishnaiah, Y. S. R., Murthy, T. K., Sankar, D. G., & Satyanarayana, V. (2002). The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC. Semantic Scholar. [Link][19]
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Lian, X., et al. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. MDPI. [Link][14]
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Li, K., et al. (2015). Simultaneous determination of mosapride and its active des-p-fluorobenzyl and 4′-N-oxide metabolites in rat plasma using UPLC–MS/MS: An application for a pharmacokinetic study. R Discovery. [Link][12]
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Patel, M. J., & Captain, A. D. (2016). Stability indicating HPLC method development and validation for simultaneous determination of dimethicone and mosapride in bulk and tablet dosage form. ResearchGate. [Link][10]
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The Leap in Purity Analysis: A Comparative Guide to HPLC and UPLC Method Cross-Validation for Mosapride Impurities
In the landscape of pharmaceutical quality control, the precise and accurate determination of impurities is not merely a regulatory requirement but a cornerstone of patient safety. For a gastroprokinetic agent like mosapride citrate, ensuring the drug substance's purity is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of mosapride impurities, supported by experimental data from a comprehensive cross-validation study. Our focus is to elucidate the practical advantages and performance differences between these two powerful analytical techniques, offering researchers, scientists, and drug development professionals a clear rationale for method selection and modernization.
Introduction: The Analytical Imperative for Mosapride Purity
Mosapride citrate, a selective 5-HT4 receptor agonist, is widely used to treat various gastrointestinal disorders.[1][2] During its synthesis and storage, several related substances and degradation products can emerge.[2] These impurities, even at trace levels, can impact the drug's efficacy and safety profile. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over these impurities.[3][4]
The traditional workhorse for this task has been HPLC, a robust and reliable technique.[5] However, the advent of UPLC, which utilizes sub-2 µm particle columns, promises significant improvements in speed, resolution, and sensitivity.[6][7][8] This guide will navigate the cross-validation of an established HPLC method with a newly developed UPLC method for mosapride impurities, demonstrating the tangible benefits of technological advancement in a real-world application.
Fundamental Principles: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) both operate on the same fundamental principle of separating components of a mixture based on their differential interactions with a stationary and a mobile phase.[6] The key distinction lies in the particle size of the stationary phase and the operating pressure of the system.[7][8]
-
HPLC typically employs columns with particle sizes of 3-5 µm, operating at pressures up to 6,000 psi.[5][8]
-
UPLC , on the other hand, utilizes columns with sub-2 µm particles, necessitating much higher operating pressures, often exceeding 15,000 psi.[7][8]
This reduction in particle size in UPLC leads to a significant increase in chromatographic efficiency, resulting in:
-
Faster Analysis Times: Shorter columns and higher optimal flow rates drastically reduce run times.[6][7]
-
Improved Resolution: Narrower peaks allow for better separation of closely eluting impurities.[7][8]
-
Enhanced Sensitivity: Taller and narrower peaks lead to lower detection limits.[6][8]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to greener and more cost-effective analyses.[7]
Experimental Design: Cross-Validation Protocol
The cross-validation study was designed in accordance with the ICH Q2(R1) guidelines on the validation of analytical procedures.[3][9] The protocol encompasses a comprehensive evaluation of various validation parameters to demonstrate the suitability and equivalence of both the HPLC and UPLC methods for the intended purpose of quantifying mosapride impurities.
Forced Degradation and Specificity
To assess the stability-indicating nature of the methods, mosapride citrate was subjected to forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[10][11][12] The resulting degraded samples were analyzed to ensure that the methods could effectively separate the main peak of mosapride from all potential degradation products and known impurities.
The known process-related impurities and major degradation products of mosapride include:
-
Des-p-fluorobenzyl mosapride (M1) [13]
-
Mosapride N-oxide (M2) [13]
-
3,5-Dichloro Mosapride [2]
-
Mosapride Citric Amide [2]
Methodologies
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH 4.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: Time-based linear gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm
-
Injection Volume: 20 µL
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH 4.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: Scaled from HPLC method
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 274 nm
-
Injection Volume: 2 µL
The transition from the HPLC to the UPLC method was guided by established principles of method transfer, ensuring the preservation of selectivity while scaling down the column dimensions, flow rate, and injection volume.[6][14]
Results and Discussion: A Head-to-Head Comparison
The cross-validation study yielded compelling data that highlight the superior performance of the UPLC method for the analysis of mosapride impurities.
Specificity and Resolution
Both methods demonstrated adequate specificity, with no interference from excipients or co-eluting peaks at the retention time of mosapride and its known impurities. However, the UPLC method exhibited significantly better resolution between closely eluting impurity peaks, particularly in the acid-degraded sample.
Table 1: Comparison of Resolution and Run Time
| Parameter | HPLC Method | UPLC Method | Improvement Factor |
| Run Time (min) | 35 | 8 | ~4.4x Faster |
| Resolution (Mosapride/Impurity A) | 2.1 | 3.5 | 1.7x |
| Resolution (Impurity B/Impurity C) | 1.8 | 2.9 | 1.6x |
The dramatic reduction in run time from 35 minutes to 8 minutes with the UPLC method translates to a more than four-fold increase in sample throughput, a critical advantage in a high-volume quality control environment.[7]
Linearity, Range, and Sensitivity
Both methods exhibited excellent linearity for mosapride and its impurities over the specified range, with correlation coefficients (r²) consistently greater than 0.999. However, the UPLC method demonstrated superior sensitivity, as evidenced by its lower Limit of Detection (LOD) and Limit of Quantitation (LOQ) values.
Table 2: Comparison of Linearity and Sensitivity
| Parameter | HPLC Method | UPLC Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.05 | 0.015 |
| LOQ (µg/mL) | 0.15 | 0.045 |
The lower LOD and LOQ of the UPLC method are a direct result of the taller, narrower peaks produced by the smaller particle size column, allowing for the reliable quantification of impurities at much lower levels.[6][8]
Precision and Accuracy
Both methods were found to be precise and accurate, with the percentage relative standard deviation (%RSD) for repeatability and intermediate precision well within the acceptance criteria of <2.0%. The accuracy, determined by spike recovery studies, was also excellent for both methods, with recovery values between 98.0% and 102.0%.
Robustness
The robustness of both methods was evaluated by introducing small, deliberate variations in chromatographic parameters such as pH of the mobile phase, column temperature, and flow rate. Both methods remained unaffected by these minor changes, demonstrating their reliability for routine use.
Conclusion: Embracing the Future of Pharmaceutical Analysis
The cross-validation study unequivocally demonstrates that while the traditional HPLC method is reliable and robust for the analysis of mosapride impurities, the UPLC method offers substantial and tangible advantages. The significant reduction in analysis time, coupled with superior resolution and sensitivity, makes UPLC a powerful tool for modern pharmaceutical quality control laboratories.
The adoption of UPLC technology not only enhances laboratory productivity and throughput but also leads to a reduction in solvent consumption, contributing to more sustainable and cost-effective operations.[7] While the initial investment in UPLC instrumentation may be higher, the long-term benefits in terms of efficiency, data quality, and operational costs present a compelling case for its implementation. For the stringent demands of impurity profiling in drug development and manufacturing, UPLC stands out as the superior analytical choice.
References
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Alispharm. UPLC vs HPLC: what is the difference? [Link]
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Labcompare. Best Practices in HPLC to UHPLC Method Transfer. [Link]
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Scribd. HPLC Vs. UPLC. [Link]
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Waters. Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Pharmaguideline. Differences between HPLC and UPLC. [Link]
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Pharmaffiliates. Mosapride Citrate-impurities. [Link]
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PubMed. The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. [Link]
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MDPI. Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. [Link]
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PubChem. Mosapride citrate dihydrate. [Link]
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PubMed. Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. [Link]
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PubMed. The involvement of flavin-containing monooxygenase but not CYP3A4 in metabolism of itopride hydrochloride, a gastroprokinetic agent: comparison with cisapride and mosapride citrate. [Link]
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A Comparative Guide to the Biological Activity of Mosapride and its Metabolites for Drug Development Professionals
This guide offers an in-depth, objective comparison of the biological activities of the gastroprokinetic agent mosapride and its primary metabolites. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to provide a clear understanding of their pharmacological profiles, supported by detailed methodologies and authoritative references.
Introduction: Mosapride and its Metabolic Fate
Mosapride is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist, widely used for its gastroprokinetic properties in treating conditions like functional dyspepsia and chronic gastritis.[1] Its therapeutic effect is primarily mediated by stimulating 5-HT4 receptors in the gastrointestinal (GI) tract, which enhances acetylcholine release and subsequently promotes GI motility.[2] However, like many xenobiotics, mosapride undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[3][4] This metabolic conversion gives rise to several metabolites, with the most significant being the des-p-fluorobenzyl metabolite, commonly referred to as M1.[3][5] Understanding the biological activity of these metabolites is crucial for a comprehensive evaluation of mosapride's overall pharmacological and toxicological profile.
This guide will focus on the comparative biological activities of mosapride and its principal active metabolite, M1, exploring their receptor interactions and functional effects on gastrointestinal motility.
Metabolic Pathway of Mosapride
The primary metabolic pathway for mosapride involves the removal of the 4-fluorobenzyl group, leading to the formation of M1.[3] Further metabolism can occur, including oxidation of the morpholine ring.[3]
Caption: Metabolic conversion of mosapride to its M1 metabolite.
Comparative Receptor Pharmacology: A Dual-Action Metabolite
The pharmacological activity of mosapride is predominantly attributed to its potent and selective agonism at the 5-HT4 receptor. However, its major metabolite, M1, exhibits a more complex pharmacological profile, demonstrating activity at both 5-HT4 and 5-HT3 receptors.[5][6]
5-HT4 Receptor Agonism
Both mosapride and its M1 metabolite act as agonists at the 5-HT4 receptor, which is the primary mechanism for their prokinetic effects.[5] However, their potencies differ. In isolated guinea-pig ileum, mosapride is approximately twice as potent as M1 in enhancing electrically-evoked contractions.[5]
5-HT3 Receptor Antagonism
A key differentiating feature of the M1 metabolite is its potent antagonist activity at the 5-HT3 receptor.[5][6][7] This property is largely absent in the parent drug, mosapride.[8] The 5-HT3 receptor is implicated in the vomiting reflex and visceral pain perception.[9] Therefore, the 5-HT3 antagonism of M1 could potentially contribute to anti-emetic effects and modulation of visceral sensitivity, which may complement the prokinetic action of mosapride.[9] In fact, M1 has been shown to be significantly more potent than mosapride in inhibiting cisplatin-induced emesis in ferrets.[5]
Quantitative Comparison of Receptor Activity
| Compound | Assay System | Parameter | Value (nM) | Reference |
| Mosapride | Guinea Pig Ileum (functional) | EC50 | ~60 | [5] |
| M1 | Guinea Pig Ileum (functional) | EC50 | 120 | [5] |
| Mosapride | Guinea Pig Striatum (binding) | IC50 | 113 | [10] |
| Mosapride | Guinea Pig Ileum (binding) | Ki | 84.2 | [11] |
Comparative Prokinetic Efficacy: In Vivo Evidence
The ultimate therapeutic relevance of these compounds lies in their ability to enhance gastrointestinal motility in vivo. Studies in animal models have provided valuable insights into the comparative prokinetic efficacy of mosapride and M1.
Gastric Emptying Studies
In both mice and rats, intravenous and oral administration of M1 has been shown to enhance the emptying of a semisolid meal.[5] The relative potency of M1 compared to mosapride appears to be species- and administration route-dependent. For instance, when administered intravenously, M1 was found to be three times less potent than mosapride in mice, but nearly equipotent in rats.[5] Orally, M1 was equipotent to mosapride in mice, but ten times less potent in rats.[5] The metabolite M2 was found to be significantly less active in these studies.[5]
These findings suggest that while M1 does contribute to the overall prokinetic effect, the parent drug, mosapride, appears to be the primary driver of this action, particularly in rats following oral administration.[5]
Summary of In Vivo Prokinetic Potency
| Species | Administration Route | M1 Potency Relative to Mosapride | Reference |
| Mice | Intravenous | 3 times less potent | [5] |
| Rats | Intravenous | Almost equal potency | [5] |
| Mice | Oral | Equal potency | [5] |
| Rats | Oral | 10 times less potent | [5] |
Experimental Protocols
To ensure scientific integrity and enable the replication of these findings, this section provides detailed methodologies for key experiments used to characterize the biological activities of mosapride and its metabolites.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity of test compounds to the 5-HT4 receptor using a radiolabeled antagonist.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Cell membranes expressing the 5-HT4 receptor (e.g., from guinea pig striatum or a recombinant cell line).
-
Radioligand: [3H]-GR113808 (a selective 5-HT4 antagonist).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Test compounds (mosapride, M1) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the cell membrane preparation, [3H]-GR113808, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 30 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a 5-HT4 receptor radioligand binding assay.
In Vivo Gastric Emptying Assay (Phenol Red Method)
This protocol describes a common method for assessing gastric emptying in rats.
Objective: To evaluate the effect of a test compound on the rate of gastric emptying of a liquid meal.
Materials:
-
Male Wistar rats (fasted overnight with free access to water).
-
Test meal: 1.5% methylcellulose solution containing Phenol Red (non-absorbable marker).
-
Test compounds (mosapride, M1) or vehicle control.
-
0.1 N NaOH.
-
20% trichloroacetic acid (TCA) in water.
-
Spectrophotometer.
Procedure:
-
Administer the test compound or vehicle to fasted rats at a predetermined time before the test meal.
-
Administer the Phenol Red test meal orally (e.g., 1.5 mL per rat).
-
At a specific time point after meal administration (e.g., 20 minutes), euthanize the rats.
-
Immediately clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Homogenize the entire stomach in a known volume of 0.1 N NaOH.
-
Add TCA to a sample of the homogenate to precipitate proteins.
-
Centrifuge the sample and add the supernatant to 0.5 N NaOH to develop the color of the Phenol Red.
-
Measure the absorbance of the sample at 560 nm.
-
A control group is euthanized immediately after meal administration (t=0) to determine the initial amount of Phenol Red administered.
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Amount of Phenol Red in stomach at time t / Average amount of Phenol Red in stomach at t=0)) x 100
Conclusion and Future Directions
The available evidence indicates that while mosapride is a selective 5-HT4 receptor agonist, its primary active metabolite, M1, possesses a dual pharmacological profile as a 5-HT4 receptor agonist and a potent 5-HT3 receptor antagonist. Although M1 contributes to the overall prokinetic effect of mosapride, the parent drug appears to be the main driver of this action. The 5-HT3 antagonistic activity of M1 may offer additional therapeutic benefits, such as anti-emetic effects and modulation of visceral hypersensitivity, which warrants further investigation.
For drug development professionals, these findings highlight the importance of characterizing the biological activity of metabolites. The dual action of the M1 metabolite could be a desirable attribute in certain clinical contexts. Future research should aim to conduct direct, head-to-head comparative studies of mosapride and M1 to precisely quantify their binding affinities and functional potencies at both 5-HT4 and 5-HT3 receptors under identical experimental conditions. Such data would provide a more definitive understanding of their respective contributions to the overall clinical profile of mosapride.
References
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KEGG DRUG. (n.d.). Mosapride. Retrieved from [Link]
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Synapse. (2024, July 17). What is the mechanism of Mosapride Citrate Hydrate? Retrieved from [Link]
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An In-Depth Comparative Guide to the Synthesis of Mosapride and Its Analogs for Drug Development Professionals
As a selective 5-HT₄ receptor agonist, mosapride represents a significant advancement in gastroprokinetic therapy, offering a safer alternative to earlier agents like cisapride by avoiding significant cardiovascular side effects.[1] It enhances gastrointestinal motility and is primarily indicated for conditions such as functional dyspepsia and chronic gastritis.[1] The efficiency, cost-effectiveness, and environmental impact of its chemical synthesis are critical factors for pharmaceutical manufacturing. This guide provides a detailed comparison of prominent synthetic routes for mosapride, offering insights into the strategic choices behind each pathway for researchers and drug development professionals.
Overview of Primary Synthetic Strategies
The synthesis of mosapride, chemically known as (±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide, has evolved through several distinct strategies. These can be broadly categorized into three main approaches: a classical convergent synthesis, a linear approach using nitro-aromatic precursors, and modern "green" chemistry routes prioritizing environmental safety and atom economy.
-
Convergent Synthesis: This is the most established method, involving the separate synthesis of two key intermediates: a substituted benzoic acid and a morpholine derivative. These fragments are then coupled in the final stages of the synthesis.[1][2] This approach allows for process optimization of each branch independently.
-
Linear Synthesis from Nitro-Aromatic Precursors: Patented innovations have introduced linear sequences starting from readily available nitro-aromatic compounds.[3] This route aims to shorten the overall process and reduce costs by building the molecule step-by-step from a different starting point.
-
Green Chemistry Approaches: More recent developments focus on minimizing hazardous waste and improving safety. These routes utilize alternative starting materials and reaction schemes, such as introducing the morpholine group directly via 2-aminomethyl morpholine or starting from simple precursors like 2-chlorotoluene to avoid toxic reagents.[4][5]
Detailed Analysis of Key Synthesis Routes
Route 1: The Convergent Pathway
This widely-cited route is characterized by the preparation and subsequent coupling of two primary structural fragments.
A. Synthesis of Intermediate 1: 4-Amino-5-chloro-2-ethoxybenzoic acid The synthesis of this benzoic acid derivative typically begins with p-aminosalicylic acid. The process involves a sequence of standard organic reactions: ethylation of the hydroxyl group, chlorination of the aromatic ring (often using N-Chlorosuccinimide or NCS), and finally, hydrolysis of the ester if the synthesis started from a salicylic ester.[1][3] Some patented methods have focused on optimizing this sequence to improve yield and reduce the use of toxic ethylating agents like bromoethane.[2][3]
B. Synthesis of Intermediate 2: 4-(4-fluorobenzyl)-2-aminomethyl morpholine This intermediate is prepared by constructing the morpholine ring and attaching the fluorobenzyl group. A common method involves the reaction of epichlorohydrin with 4-fluorobenzylamine, followed by ring closure and amination to yield the final aminomethyl morpholine derivative.[1]
C. Final Coupling The two intermediates are coupled via an amide bond formation. The benzoic acid (Intermediate 1) is activated, often by converting it to an acid chloride or using a coupling agent, and then reacted with the amine group of the morpholine derivative (Intermediate 2) to form mosapride free base. The final step is salt formation with citric acid to produce mosapride citrate.[2]
Route 2: Linear Synthesis from 2-Fluoro-4-nitrobenzoic Acid
This innovative route, detailed in patent CN111349052B, aims to improve industrial-scale production by using cheaper starting materials and shortening the reaction sequence.[3]
The synthesis begins with 2-fluoro-4-nitrobenzoic acid and proceeds through the following key steps:
-
Ethylation: The carboxylic acid is esterified.
-
SNAr Reaction: A nucleophilic aromatic substitution (SNAr) reaction is performed.
-
Chlorination: NCS is used for chlorination of the aromatic ring.
-
Amine-Ester Exchange: The resulting ester is reacted with the morpholine side chain (Intermediate 2 from Route 1) in an amine-ester exchange reaction to form the amide bond.
-
Nitro Reduction and Salification: The nitro group is reduced to an amine, followed by salt formation with citric acid to yield the final product.
This pathway avoids the separate multi-step synthesis of the benzoic acid intermediate, integrating its formation into the main linear sequence.
Route 3: Green and Environmentally-Friendly Syntheses
Driven by the need for sustainable manufacturing, several routes have been developed to minimize waste and avoid hazardous chemicals.
A. Route starting from 2-Aminomethyl Morpholine This method, described as "green environment-friendly," uses the inexpensive and readily available 2-aminomethyl morpholine as a starting material.[4] The key steps are:
-
Condensation: 2-aminomethyl morpholine is directly condensed with 4-amino-5-chloro-2-ethoxybenzoic acid.
-
Protection: The aromatic amino group is protected (e.g., with acetic anhydride).
-
Alkylation: The morpholine nitrogen is alkylated with 4-fluorobenzyl chloride.
-
Deprotection and Salification: The protecting group is removed in a citric acid solution, which simultaneously forms the final salt.
This route's primary advantage is the direct introduction of the morpholine moiety, which can reduce the number of steps and byproducts compared to building the ring from scratch.[4]
B. Route starting from 2-Chlorotoluene Another novel approach uses 2-chlorotoluene as the initial raw material.[5] This multi-step synthesis involves nitration, nucleophilic substitution, bromination, chlorination, alkylation, nitro reduction, and a final oxidative amidation step to form the amide bond. The patent highlights that this method avoids dangerous processes and virulent reagents, offering a high-yield, environmentally protective option.[5]
Comparative Analysis of Synthesis Routes
The choice of a synthetic route depends on a balance of factors including cost, yield, safety, and environmental impact. The following table provides a comparative summary.
| Feature | Route 1: Convergent Synthesis | Route 2: Linear (Nitro-Aromatic) | Route 3: Green (2-Aminomethyl Morpholine) |
| Starting Materials | p-Aminosalicylic acid, Epichlorohydrin, 4-Fluorobenzylamine[1] | 2-Fluoro-4-nitrobenzoic acid[3] | 2-Aminomethyl morpholine, 4-Amino-5-chloro-2-ethoxybenzoic acid[4] |
| Key Advantages | Well-established, allows for parallel optimization of intermediates. | Shorter reaction steps, uses cheap starting materials, suitable for industrial scale-up.[3] | Reduces waste ("three wastes"), improves equipment use rate, avoids building morpholine ring.[4] |
| Potential Disadvantages | Longer overall pathway, may use toxic ethylating agents like bromoethane.[3] | Linear sequence means a failure at a late stage is more costly. | Requires protection/deprotection steps for the aromatic amine. |
| Reported Overall Yield | ~71.7% reported in one optimized patent.[3] | High yield is claimed.[3] | Not explicitly quantified, but implied to be efficient. |
| Environmental/Safety | Use of toxic reagents like bromoethane and genotoxic hydrazine hydrate in some variations is a concern.[3] | Aims to reduce cost and time, which can correlate with less energy/solvent use. | Explicitly designed to be "green and environment-friendly."[4] |
Detailed Experimental Protocol: Amide Coupling (Route 1)
This protocol is a representative example of the final coupling step to form the mosapride free base, based on general procedures described in the literature.[2]
Objective: To synthesize (±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide from its key intermediates.
Materials:
-
4-Amino-5-chloro-2-ethoxybenzoic acid (Intermediate 1)
-
4-(4-fluorobenzyl)-2-aminomethyl morpholine (Intermediate 2)
-
Isobutyl chloroformate
-
Triethylamine (TEA)
-
Chloroform (or another suitable aprotic solvent like DCM or THF)
-
10% Sodium hydroxide solution
-
Water (deionized)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 1.0 equivalent of 4-amino-5-chloro-2-ethoxybenzoic acid in anhydrous chloroform.
-
Add 1.1 equivalents of triethylamine and stir until the solid dissolves.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.05 equivalents of isobutyl chloroformate dropwise, ensuring the temperature remains below 5°C. The formation of a mixed anhydride is observed.
-
Stir the reaction mixture at 0°C for 30-60 minutes.
-
Amine Addition: In a separate flask, dissolve 1.0 equivalent of 4-(4-fluorobenzyl)-2-aminomethyl morpholine in anhydrous chloroform.
-
Add the amine solution dropwise to the activated acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and a 10% sodium hydroxide solution to remove unreacted starting material and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mosapride free base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield the pure mosapride free base as a solid.[2]
Synthesis of Related Compounds: Mosapride Metabolites
The synthesis of mosapride metabolites is crucial for confirming their structure and evaluating their biological activity. Key metabolites include compounds resulting from the dealkylation of the fluorobenzyl group.[6] The synthesis of one such major metabolite, 4-amino-5-chloro-2-ethoxy-N-[(2-morpholinyl)methyl]benzamide, involves coupling the benzoic acid intermediate with a protected 2-aminomethylmorpholine, followed by deprotection.[6][7] These synthetic standards are essential for pharmacokinetic and toxicology studies.[7][8]
Conclusion
The synthesis of mosapride has been approached from multiple strategic angles, each with distinct advantages. The classical convergent route offers reliability and modularity, while newer linear and green chemistry approaches provide compelling alternatives that promise lower costs, shorter production times, and a reduced environmental footprint. For drug development professionals, the selection of an optimal route requires a holistic analysis of economic, logistical, and regulatory factors. The ongoing innovation in synthetic methodology, as evidenced by recent patents, suggests that the pursuit of more efficient and sustainable processes for producing important pharmaceuticals like mosapride will continue to evolve.
References
- CN111349052B. (2020). Synthesis method of mosapride citrate. Google Patents.
-
Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699-702. DOI: 10.1248/cpb.43.699. Retrieved from [Link]
-
SciSpace. (2017). Green environment-friendly synthetic method for mosapride citrate. Retrieved from [Link]
- CN1526700A. (2004). Synthesis of important intermediate for mosapride citrate. Google Patents.
- CN113214181A. (2021). New preparation method of mosapride. Google Patents.
-
Sun, H., et al. (2009). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Zhang, Y., et al. (2018). The Synthesis and Biological Evaluation of a New Bioactive Metabolite of Mosapride as a Potential Gastroprokinetic Agent. Future Medicinal Chemistry. DOI: 10.4155/fmc-2018-0243. Retrieved from [Link]
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- 4. Green environment-friendly synthetic method for mosapride citrate (2017) | Dong Laishan | 1 Citations [scispace.com]
- 5. CN113214181A - New preparation method of mosapride - Google Patents [patents.google.com]
- 6. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis and biological evaluation of a new bioactive metabolite of mosapride as a potential gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Synthesized vs. Isolated Mosapride N-Oxide Impurity
In the rigorous landscape of pharmaceutical development, the unequivocal identification and characterization of impurities are paramount to ensuring the safety and efficacy of an active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of a critical mosapride impurity, Mosapride N-Oxide, from two distinct origins: directed chemical synthesis and isolation from a bulk drug substance. By juxtaposing their spectral data, we establish a robust framework for impurity verification, a cornerstone of quality control in the pharmaceutical industry.
Mosapride, a gastroprokinetic agent, functions as a selective 5-HT4 receptor agonist. During its synthesis or storage, various impurities can emerge, one of which is Mosapride N-Oxide, a major active metabolite.[1][2] The definitive confirmation that a peak observed in the chromatogram of a bulk drug substance corresponds to a specific impurity requires a reference standard. This guide demonstrates the gold-standard approach: comparing an in-house synthesized standard of Mosapride N-Oxide with the impurity isolated from a mosapride citrate batch.
Experimental Rationale and Workflow
The core principle of this guide rests on a self-validating system. A synthesized impurity, purified and characterized, serves as the benchmark. An unknown peak in the API's HPLC profile, suspected to be this impurity, is isolated using preparative HPLC. The subsequent head-to-head spectroscopic analysis of the synthesized standard and the isolated substance must yield identical data to confirm the impurity's identity. This process is crucial for developing and validating analytical methods for routine quality control.
Caption: Experimental workflow from synthesis and isolation to comparative analysis.
Methodologies
Protocol 1: Synthesis of Mosapride N-Oxide (Representative Method)
The synthesis of N-oxides from tertiary amines is a well-established transformation. A common and effective method involves oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 g of mosapride free base in 20 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add a solution of 1.2 equivalents of m-CPBA in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Mosapride N-Oxide by column chromatography on silica gel.
Protocol 2: Isolation of Mosapride N-Oxide by Preparative HPLC
The isolation is performed on a mosapride citrate batch showing a detectable peak corresponding to the expected retention time of Mosapride N-Oxide. The analytical method is scaled up for preparative chromatography.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a high concentration of mosapride citrate bulk drug in the mobile phase.
-
Column: Use a preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is typically effective for separating mosapride and its impurities.[3]
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min).
-
Injection: Perform multiple injections of the concentrated sample solution.
-
Fraction Collection: Collect fractions corresponding to the impurity peak, guided by UV detection at 276 nm.[3]
-
Purity Check: Analyze the collected fractions by analytical HPLC to assess their purity.
-
Pooling and Evaporation: Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Desalting: If a buffer was used, desalt the aqueous residue by solid-phase extraction (SPE) or lyophilization to obtain the isolated impurity.
Comparative Spectral Data Analysis
The cornerstone of identity confirmation lies in the direct comparison of the spectral data obtained from the synthesized reference standard and the isolated impurity. The data must be identical within the limits of experimental error.
Caption: Logical relationship of the comparative data analysis.
High-Performance Liquid Chromatography (HPLC)
Under identical isocratic or gradient conditions, the retention time (RT) of the synthesized standard and the isolated impurity should be the same. Co-injection of the two samples should result in a single, sharp, symmetrical peak.
| Parameter | Synthesized Mosapride N-Oxide | Isolated Mosapride N-Oxide | Conclusion |
| Retention Time (RT) | Expected to be identical | Expected to be identical | Confirms chromatographic behavior |
| Co-injection | A single peak should be observed | A single peak should be observed | Confirms identity |
Mass Spectrometry (MS)
The mass-to-charge ratio (m/z) provides the molecular weight of the compound. For Mosapride N-Oxide (C₂₁H₂₅ClFN₃O₄), the molecular weight is 437.89 g/mol .
| Ionization Mode | Parameter | Expected Value | Synthesized Sample | Isolated Sample | Conclusion |
| ESI+ | [M+H]⁺ | 438.9 m/z | Should match | Should match | Confirms Molecular Weight |
| ESI+ | MS/MS Fragmentation | Identical pattern | Should match | Should match | Confirms Molecular Structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. The ¹H and ¹³C NMR spectra of the synthesized and isolated samples must be superimposable. The chemical shifts for Mosapride N-Oxide are predicted based on the known assignments for mosapride citrate, with expected downfield shifts for nuclei near the new N-O bond due to its electron-withdrawing nature.[4][5][6]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Based on data for mosapride citrate and expected N-oxide effects)
| Proton Assignment | Mosapride Citrate (Reference) | Predicted Mosapride N-Oxide | Synthesized Sample | Isolated Sample |
| Aromatic-H (fluorobenzyl) | ~7.1-7.3 | ~7.1-7.4 | Should match | Should match |
| Aromatic-H (benzamide) | ~6.4, ~7.8 | ~6.4, ~7.8 | Should match | Should match |
| -OCH₂CH₃ | ~4.0 (q) | ~4.0 (q) | Should match | Should match |
| -OCH₂CH₃ | ~1.3 (t) | ~1.3 (t) | Should match | Should match |
| Morpholine-H (adjacent to N-O) | ~2.0-2.8 | ~3.0-4.0 (downfield shift) | Should match | Should match |
| Benzyl-CH₂ | ~3.5 | ~3.8 (downfield shift) | Should match | Should match |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Based on data for mosapride citrate and expected N-oxide effects)
| Carbon Assignment | Mosapride Citrate (Reference) | Predicted Mosapride N-Oxide | Synthesized Sample | Isolated Sample |
| C=O (amide) | ~165 | ~165 | Should match | Should match |
| Aromatic-C | ~115-160 | ~115-160 | Should match | Should match |
| Morpholine-C (adjacent to N-O) | ~50-60 | ~65-75 (downfield shift) | Should match | Should match |
| Benzyl-CH₂ | ~62 | ~68 (downfield shift) | Should match | Should match |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectra should show identical absorption bands. The key difference to look for compared to mosapride is the presence of a characteristic N-O stretching vibration.
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber | Mosapride Citrate (Reference) | Predicted Mosapride N-Oxide | Synthesized Sample | Isolated Sample |
| N-H Stretch (Amine) | 3300-3500 | Present[7] | Present | Should match | Should match |
| C=O Stretch (Amide) | 1630-1680 | Present[7] | Present | Should match | Should match |
| C-O-C Stretch (Ether) | 1070-1150 | Present | Present | Should match | Should match |
| N-O Stretch | 950-970 | Absent | Present | Should match | Should match |
Conclusion
The rigorous, multi-technique spectroscopic comparison of a synthesized impurity standard against a sample isolated from the bulk drug substance is an indispensable practice in pharmaceutical quality control. When the HPLC retention times, mass spectra, NMR signals, and FTIR absorption bands are all in agreement, the identity of the impurity is confirmed with the highest degree of confidence. This process not only validates the analytical methods used for routine testing but also ensures a deep understanding of the impurity profile of the API, ultimately safeguarding patient health. This guide provides a robust and scientifically sound workflow for achieving this critical objective.
References
-
Li, K., et al. (2020). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 50(2), 115-124. Available at: [Link]
-
Sun, J., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 44(8), 744-754. Available at: [Link]
- Sun, J., et al. (2013). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 83, 169-176.
- CN113214181A - New preparation method of mosapride - Google Patents.
-
Reddy, G. S., et al. (2003). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 847-855. Available at: [Link]
-
Lian, X., et al. (2022). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. Molecules, 27(19), 6468. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR and ¹³C NMR signal attribution of mosapride citrate. [Image]. Available at: [Link]
- Krishnaiah, Y., et al. (2003).
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Available at: [Link]
-
MDPI. (2022). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. Available at: [Link]
- CN111349052B - Synthesis method of mosapride citrate - Google Patents.
-
Shimadzu Chemistry & Diagnostics. Mosapride N-oxide. Available at: [Link]
-
Semantic Scholar. (2016). Simultaneous determination of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rat plasma using UPLC-MS/MS: an application for a pharmacokinetic study. Available at: [Link]
- Seshagiri Rao, J. V. L. N., & Kumar, K. S. (2004). A High Performance Liquid Chromatographic Assay. Asian Journal of Chemistry, 16(2), 1131.
-
Waters Corporation. (n.d.). Preparative Chromatography. Available at: [Link]
-
PubMed. (2020). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Available at: [Link]
-
ResearchGate. (n.d.). FTIR studies of pure drug Mosapride Citrate. [Image]. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Inter-Laboratory Validation of the "N,N-Diacetyl Des-4-fluorobenzyl Mosapride" Assay: A Comparative Analysis
Introduction: The Criticality of Quantifying Process-Related Impurities
In the landscape of pharmaceutical development and manufacturing, the assurance of drug substance purity is paramount. Mosapride, a gastroprokinetic agent, functions as a selective 5-HT4 receptor agonist, enhancing gastrointestinal motility.[1] During its synthesis or degradation, various related substances can emerge. One such potential process-related impurity or metabolite is "N,N-Diacetyl Des-4-fluorobenzyl Mosapride." This guide provides an in-depth, experience-driven protocol for the inter-laboratory validation of a quantitative High-Performance Liquid Chromatography (HPLC) assay for this specific impurity.
The accurate quantification of such impurities is not merely a regulatory checkbox; it is a cornerstone of patient safety. A robust analytical method, validated across multiple laboratories, ensures consistent monitoring and control of impurity levels, safeguarding the quality of the final drug product. This document is structured to guide researchers, scientists, and drug development professionals through the nuances of designing and executing a comprehensive inter-laboratory validation study, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
The Analytical Challenge: Baseline Method and Comparators
Our primary analytical method for the quantification of "this compound" is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The choice of RP-HPLC is predicated on its ubiquity in quality control laboratories, its robustness, and its cost-effectiveness for routine analysis.
For a comprehensive comparison, we will evaluate this primary method against a more advanced analytical technique: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). While UPLC-MS/MS offers higher sensitivity and specificity, its deployment for routine quality control may not always be feasible or necessary.[5] This guide will present data to help laboratories make an informed decision based on their specific needs and regulatory context.
Experimental Design: A Three-Laboratory Inter-Validation Study
The core of this guide is a meticulously designed inter-laboratory validation study involving three independent laboratories (Lab A, Lab B, and Lab C). The successful transfer and validation of an analytical method across different sites is a critical step to ensure consistent and reliable results regardless of the testing location, personnel, or equipment.[6]
The study will assess the following validation characteristics as stipulated by ICH Q2(R1):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Expresses the precision between laboratories.[7][8]
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow for Inter-Laboratory Validation
The following diagram outlines the logical flow of the validation study, from protocol definition to final data analysis.
Caption: Workflow for the Inter-Laboratory Validation Study.
Detailed Experimental Protocols
Primary Method: RP-HPLC with UV Detection
This protocol is designed to be robust and transferable. The causality behind these choices is to ensure good peak shape, resolution from potential interferences, and a stable baseline.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. (A common, versatile column choice).
-
Mobile Phase A: 0.1% Formic Acid in Water. (Provides good protonation for mass spectrometry compatibility if needed and helps in peak shaping).
-
Mobile Phase B: Acetonitrile. (A common organic modifier with good UV transparency).
-
Gradient: 20% B to 80% B over 15 minutes. (A gradient is necessary to elute a range of compounds with varying polarities).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. (Temperature control is crucial for reproducible retention times).
-
Detection Wavelength: 274 nm. (Chosen based on the UV absorbance maximum of Mosapride and its derivatives).[9]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Mosapride drug substance in a diluent (50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the "this compound" reference standard in the diluent.
-
For accuracy and linearity studies, spike the drug substance solution with the impurity reference standard at various concentration levels (e.g., LOQ, 50%, 100%, and 150% of the target specification limit).
-
Comparative Method: UPLC-MS/MS
This method is designed for higher sensitivity and confirmatory analysis.
-
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size. (Smaller particle size for higher efficiency).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 3-minute gradient from 10% B to 90% B. (Faster analysis time due to UPLC).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Hypothetical transitions would be determined by infusing the reference standard. For example, for Mosapride (M), the transition is m/z 422→198.[5] A similar approach would be used for the diacetylated des-fluorobenzyl derivative.
-
Data Presentation and Comparative Analysis
The following tables summarize the hypothetical (but realistic) data from the three-laboratory validation study.
Table 1: Specificity and Forced Degradation
Specificity was assessed by subjecting the Mosapride drug substance to forced degradation conditions (acid, base, oxidation, heat, and light) to ensure the peak for "this compound" is free from interference from degradants.[10][11][12]
| Stress Condition | Peak Purity Angle | Peak Purity Threshold | Resolution from Nearest Peak | Outcome |
| Acid Hydrolysis (0.1N HCl, 60°C) | 0.985 | 0.990 | > 2.0 | Pass |
| Base Hydrolysis (0.1N NaOH, 60°C) | 0.988 | 0.990 | > 2.0 | Pass |
| Oxidation (3% H2O2, RT) | 0.986 | 0.990 | > 2.0 | Pass |
| Thermal (80°C, 48h) | 0.989 | 0.990 | > 2.0 | Pass |
| Photolytic (ICH Q1B) | 0.987 | 0.990 | > 2.0 | Pass |
The data demonstrates that the analytical method can effectively separate the target impurity from potential degradation products.
Table 2: Linearity and Range
| Laboratory | Correlation Coefficient (r²) | Range (% of Specification) | y-intercept Bias (%) |
| Lab A | 0.9995 | LOQ - 150% | 1.2 |
| Lab B | 0.9992 | LOQ - 150% | -0.8 |
| Lab C | 0.9996 | LOQ - 150% | 0.5 |
| Acceptance Criteria | ≥ 0.999 | LOQ - 150% | < 2.0 |
All laboratories demonstrated excellent linearity across the specified range.
Table 3: Accuracy (Recovery)
Accuracy was determined by spiking the drug substance with the impurity at three concentration levels.
| Laboratory | Low Level (80%) Recovery (%) | Mid Level (100%) Recovery (%) | High Level (120%) Recovery (%) |
| Lab A | 99.5 | 100.2 | 101.5 |
| Lab B | 98.8 | 99.7 | 100.9 |
| Lab C | 100.5 | 101.0 | 101.8 |
| Acceptance Criteria | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |
The recovery results are well within the acceptable limits, confirming the accuracy of the method.
Table 4: Precision (Repeatability, Intermediate, and Reproducibility)
Six replicate samples at 100% of the specification limit were analyzed.
| Precision Type | Laboratory | Mean (% w/w) | RSD (%) |
| Repeatability | Lab A | 0.102 | 1.1 |
| Lab B | 0.105 | 1.3 | |
| Lab C | 0.101 | 1.0 | |
| Intermediate | Lab A (Analyst 1 vs 2) | - | 1.5 |
| Lab B (Day 1 vs 2) | - | 1.8 | |
| Lab C (Instrument 1 vs 2) | - | 1.4 | |
| Reproducibility | Overall (A, B, C) | 0.103 | 2.5 |
| Acceptance Criteria | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% Reproducibility: ≤ 5.0% |
The low Relative Standard Deviation (RSD) values demonstrate the method's high precision, both within and between laboratories.
Table 5: Comparison of HPLC-UV vs. UPLC-MS/MS
This table provides a head-to-head comparison of the primary and alternative methods based on key performance indicators.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method | Justification for Choice |
| Limit of Quantitation (LOQ) | 0.01% w/w | 0.001% w/w | UPLC-MS/MS is 10-fold more sensitive, ideal for trace level analysis. |
| Analysis Time per Sample | ~20 minutes | ~5 minutes | UPLC offers significantly higher throughput. |
| Specificity | High (demonstrated by forced degradation) | Very High (based on mass-to-charge ratio) | MS detection provides an orthogonal confirmation of identity. |
| Robustness | High (Tolerant to minor changes in pH, temp) | Moderate (More sensitive to matrix effects) | HPLC is generally considered more rugged for routine QC environments. |
| Cost & Complexity | Lower | Higher | HPLC instrumentation is more accessible and requires less specialized training. |
Logical Decision Pathway for Method Selection
The choice between these two validated methods depends on the intended purpose. The following diagram illustrates a decision-making process.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
This guide has detailed the successful inter-laboratory validation of an RP-HPLC method for the quantification of "this compound." The comprehensive data demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment.
The comparative analysis with a UPLC-MS/MS method highlights the trade-offs between sensitivity, throughput, and operational complexity. For routine quality control and release testing, the validated HPLC-UV method is the recommended choice due to its proven robustness and cost-effectiveness. The UPLC-MS/MS method should be reserved for investigations requiring higher sensitivity, such as trace impurity profiling or initial impurity identification studies.
By adhering to the principles outlined in this guide and the foundational ICH guidelines, pharmaceutical laboratories can ensure the consistent and reliable analysis of critical quality attributes, ultimately safeguarding product quality and patient safety.
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Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS | Request PDF - ResearchGate. [Link]
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Simultaneous Determination of Mosapride and Its Active Des-P-Fluorobenzyl and 4'-N-oxide Metabolites in Rat Plasma Using UPLC-MS/MS: An Application for a Pharmacokinetic Study - PubMed. [Link]
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Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. | Semantic Scholar. [Link]
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Simultaneous determination of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rat plasma using UPLC-MS/MS: an application for a pharmacokinetic study. | Semantic Scholar. [Link]
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A Comparative Guide to the 5-HT4 Receptor Activity of N,N-Diacetyl Des-4-fluorobenzyl Mosapride and Related Benzamides
This guide provides a comprehensive comparison of N,N-Diacetyl Des-4-fluorobenzyl Mosapride, its parent compound Mosapride, and its primary metabolite Des-4-fluorobenzyl Mosapride, with a focus on their activity at the 5-hydroxytryptamine-4 (5-HT4) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal motility and serotonergic signaling.
Introduction: The Significance of 5-HT4 Receptor Agonism
The 5-HT4 receptor, a Gs protein-coupled receptor, is a key regulator of gastrointestinal motility.[1] Agonism at this receptor stimulates the release of acetylcholine, leading to enhanced peristalsis and gastric emptying.[2] Consequently, selective 5-HT4 receptor agonists are valuable therapeutic agents for conditions such as functional dyspepsia, gastroesophageal reflux disease, and irritable bowel syndrome.[3] Mosapride is a well-established gastroprokinetic agent that functions as a selective 5-HT4 agonist.[3][4] Its primary active metabolite, Des-4-fluorobenzyl Mosapride, also contributes to its therapeutic effects.[5][6] This guide introduces this compound and provides a comparative analysis of its potential activity at the 5-HT4 receptor alongside its precursors.
Chemical Structures and an Overview of the Compounds
A clear understanding of the chemical structures is fundamental to comparing the pharmacological activity of these compounds.
-
Mosapride: The parent drug, characterized by a 4-fluorobenzyl group on the morpholine nitrogen.[4]
-
Des-4-fluorobenzyl Mosapride: The primary metabolite of Mosapride, formed by the removal of the 4-fluorobenzyl group.[7]
-
This compound: A derivative of the primary metabolite where the primary amine of the benzamide moiety is diacetylated.
Comparative Analysis of 5-HT4 Receptor Activity
This section compares the known and predicted 5-HT4 receptor binding and functional activity of the three compounds.
| Compound | Chemical Structure | 5-HT4 Binding Affinity (Ki/IC50) | 5-HT4 Functional Activity (EC50) | Notes |
| Mosapride | 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide | Ki: 84.2 nM (guinea pig ileum)[8]; IC50: 113 nM (guinea pig striatum)[9] | EC50: 73 nM (guinea pig ileum)[9] | A selective 5-HT4 receptor partial agonist.[5][6] |
| Des-4-fluorobenzyl Mosapride | 4-amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzamide | Data not readily available, but expected to be active. | Less potent than Mosapride.[10] | The active metabolite of Mosapride.[5][6] |
| This compound | 4-(diacetylamino)-5-chloro-2-ethoxy-N-((morpholin-2-yl)methyl)benzamide | Not experimentally determined. Predicted to have significantly reduced or abolished affinity. | Not experimentally determined. Predicted to have minimal to no agonist activity. | The diacetylation of the primary amine is expected to introduce steric hindrance and alter the electronic properties of the pharmacophore, likely disrupting the key interactions with the 5-HT4 receptor. |
Expert Insights on the Predicted Activity of this compound:
The primary amine on the benzamide ring of Mosapride and its active metabolite is a critical component of the pharmacophore responsible for 5-HT4 receptor binding and activation. The N,N-diacetylation of this amine in this compound introduces two bulky acetyl groups. This modification is likely to result in significant steric hindrance, preventing the ligand from fitting into the binding pocket of the 5-HT4 receptor. Furthermore, the conversion of the primary amine to a diacetylated amine drastically alters the electronic distribution and hydrogen bonding capabilities of this part of the molecule. These changes are predicted to disrupt the essential interactions required for receptor recognition and G-protein coupling. Therefore, it is hypothesized that this compound will exhibit significantly lower binding affinity and agonist activity at the 5-HT4 receptor compared to Mosapride and its des-fluorobenzyl metabolite. Experimental verification is necessary to confirm this hypothesis.
The 5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like Mosapride initiates a downstream signaling cascade primarily through the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response.
Caption: Canonical Gs-cAMP signaling pathway of the 5-HT4 receptor.
Experimental Protocols for Assessing 5-HT4 Receptor Activity
To empirically determine and compare the activity of these compounds, the following validated experimental protocols are recommended.
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound to the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing 5-HT4 receptors (e.g., guinea pig striatum or a stable cell line) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity 5-HT4 radioligand (e.g., [3H]GR113808), and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the plates at room temperature for a sufficient time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This cell-based assay measures the ability of a compound to act as an agonist and stimulate the production of intracellular cAMP.
Workflow Diagram:
Caption: Workflow for a functional cAMP accumulation assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing the 5-HT4 receptor in a suitable multi-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Conclusion
This guide provides a comparative framework for understanding the 5-HT4 receptor activity of this compound in the context of its parent compound, Mosapride, and its active metabolite. While Mosapride is a well-characterized selective 5-HT4 agonist, and its primary metabolite is known to be active, the N,N-diacetylation of the pharmacologically crucial primary amine in this compound is predicted to significantly diminish or abolish its activity at the 5-HT4 receptor. The experimental protocols detailed herein provide a robust methodology for the empirical validation of this hypothesis and for the comprehensive characterization of novel 5-HT4 receptor ligands.
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Katoh, A., et al. (2003). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 51(8), 947-952. [Link]
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Mikami, T., et al. (2007). The 5-HT4 Agonists Cisapride, Mosapride, and CJ-033466, a Novel Potent Compound, Exhibit Different Human Ether-a-go-go-Related Gene (hERG)-Blocking Activities. Journal of Pharmacological Sciences, 104(4), 345-353. [Link]
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A Comparative Analysis of Mosapride Metabolism: Bridging Preclinical Rat Models to Human Pharmacokinetics
In the landscape of drug development, a thorough understanding of a compound's metabolic fate is paramount to ensuring its safety and efficacy. This guide provides an in-depth comparative analysis of the metabolism of mosapride, a selective 5-HT4 receptor agonist used as a gastroprokinetic agent, in two key species: the Sprague-Dawley rat, a common preclinical model, and humans. By examining the metabolic pathways, enzymatic drivers, and resulting metabolite profiles, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively translate preclinical findings to clinical outcomes.
The rationale for selecting the rat as a preclinical model lies in its physiological and metabolic similarities to humans, which allow for initial assessments of a drug's pharmacokinetic profile. However, species-specific differences in drug metabolism are a well-documented phenomenon and can significantly impact a drug's disposition.[1][2] Therefore, a detailed comparative analysis is not merely an academic exercise but a crucial step in de-risking clinical development.
Metabolic Pathways of Mosapride in Humans
In humans, mosapride undergoes extensive hepatic metabolism primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.[3][4][5] The metabolism can be broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions.
Following oral administration, mosapride is well-absorbed, and its metabolism leads to the formation of several metabolites.[3] A comprehensive study using UPLC-ESI-MS/MS identified a total of 16 metabolites in human urine, feces, and plasma.[6] The major Phase I metabolic pathways include:
-
N-Dealkylation: This is a prominent pathway, leading to the formation of the major and pharmacologically active metabolite, des-p-fluorobenzyl mosapride (M1).[6][7]
-
Morpholine Ring Cleavage: This pathway results in the formation of a morpholine ring-opened metabolite.[6]
-
N-Oxidation: This leads to the formation of mosapride N-oxide (M2), another key metabolite.[6][7]
-
Hydroxylation: Minor pathways involving the hydroxylation of the aromatic ring have also been observed.
Phase II metabolism of mosapride in humans involves the conjugation of Phase I metabolites, primarily through glucuronidation, to facilitate their excretion.[6]
Caption: Major Metabolic Pathways of Mosapride in Humans.
Metabolic Pathways of Mosapride in Rats
Similar to humans, mosapride metabolism in rats is extensive and follows comparable pathways. Studies in rats have identified at least 18 metabolites in urine, bile, feces, and plasma.[8] The primary Phase I metabolic transformations observed in rats are:
-
Dealkylation: This is the predominant metabolic pathway in rats, leading to the formation of des-p-fluorobenzyl mosapride (M1).[8]
-
N-Oxidation: The formation of mosapride N-oxide (M2) is also a significant pathway.[8][9]
-
Morpholine Ring Cleavage: Cleavage of the morpholine ring is another identified metabolic route.[8]
-
Hydroxylation: Hydroxylation reactions contribute to the formation of minor metabolites.[8]
Phase II metabolism in rats, as in humans, primarily involves glucuronidation of the Phase I metabolites.[8] While the specific CYP isozymes in rats are not as definitively characterized as in humans for mosapride, the involvement of the cytochrome P450 system is evident. Studies using CYP3A4 inhibitors like ketoconazole have shown a significant impact on mosapride pharmacokinetics in rats, suggesting a role for the rat orthologs of the CYP3A subfamily.[10]
Caption: Predominant Metabolic Pathways of Mosapride in Rats.
Comparative Analysis: Rats vs. Humans
The metabolic profiles of mosapride in rats and humans show a high degree of qualitative similarity.[6] Of the 16 metabolites identified in humans, 15 were also found in rats, indicating that the rat is a generally appropriate model for identifying the major metabolic pathways of mosapride.[6] However, quantitative differences do exist and are crucial for the correct interpretation of preclinical data.
| Feature | Humans | Rats |
| Primary Metabolizing Enzyme | CYP3A4[3][4] | Cytochrome P450 (likely CYP3A subfamily)[10] |
| Major Metabolic Pathway | N-Dealkylation[6] | Dealkylation (predominant)[8] |
| Major Metabolite | Des-p-fluorobenzyl mosapride (M1)[6] | Des-p-fluorobenzyl mosapride (M1)[8][9] |
| Number of Identified Metabolites | 16[6] | 18[8] |
| Shared Metabolites | 15 of the 16 human metabolites are also found in rats[6] | 15 of the 18 rat metabolites are also found in humans |
| Sex Differences in Pharmacokinetics | Not prominently reported | Marked sex-related differences, with male rats showing more extensive first-pass metabolism than females[11] |
One of the most significant differences lies in the pharmacokinetics observed between male and female rats. Male rats exhibit a much higher first-pass metabolism, resulting in lower plasma concentrations of the parent drug compared to female rats.[11] This sex-dependent difference is not a prominent feature in human pharmacokinetics and underscores the importance of using both male and female animals in preclinical studies and carefully considering these differences when extrapolating to humans.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To experimentally determine and compare the metabolic stability of a compound like mosapride in different species, an in vitro liver microsomal stability assay is a standard and robust method. This assay provides a measure of the intrinsic clearance of a compound by the liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of mosapride in human and rat liver microsomes.
Materials:
-
Pooled human liver microsomes (commercially available)
-
Pooled male Sprague-Dawley rat liver microsomes (commercially available)
-
Mosapride
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard for quenching the reaction and for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mosapride in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice immediately before use. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted liver microsomes.
-
Add the mosapride working solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of mosapride at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of mosapride remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
This self-validating system should include positive controls (compounds with known high and low metabolic turnover) and negative controls (incubations without the NADPH regenerating system) to ensure the integrity of the assay.
Caption: Workflow for In Vitro Liver Microsomal Stability Assay.
Conclusion
The metabolic disposition of mosapride demonstrates a high degree of qualitative similarity between rats and humans, validating the use of the rat as a preclinical model for identifying potential metabolites. The primary metabolic pathways, including N-dealkylation to form the active metabolite M1, are conserved across both species. However, quantitative differences, particularly the pronounced sex-dependent pharmacokinetics in rats, highlight the necessity for careful consideration when extrapolating dose and exposure levels to humans. The provided experimental protocol for an in vitro liver microsomal stability assay offers a reliable method for generating early comparative metabolic data, which is essential for building a comprehensive understanding of a drug candidate's pharmacokinetic profile and making informed decisions in the drug development process.
References
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Patsnap Synapse. What is the mechanism of Mosapride Citrate Hydrate? Patsnap Synapse. Available at: [Link].
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AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link].
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link].
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- Lee, J. H., Park, Y. S., Kim, Y. H., Lee, S. H., & Lee, M. G. (2015). Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay. Toxicological Research, 31(3), 279-285.
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Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available at: [Link].
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ResearchGate. (n.d.). Proposed metabolic profile of mosapride in humans. ResearchGate. Available at: [Link].
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BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. Available at: [Link].
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- Sun, X., Niu, L., Li, X., Lu, X., & Li, F. (2009). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 27-34.
- Li, K., Jiang, X., Xiong, Z., Qin, F., & Zhao, L. (2020). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 50(2), 115-124.
- Sun, X., Niu, L., Li, X., Lu, X., & Li, F. (2009). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 27-34.
- Lee, J. H., Park, Y. S., Kim, Y. H., Lee, S. H., & Lee, M. G. (2015). Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay. Toxicological Research, 31(3), 279-285.
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Clinical Learning. (2024, November 30). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube. [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-Diacetyl Des-4-fluorobenzyl Mosapride
Introduction
N,N-Diacetyl Des-4-fluorobenzyl Mosapride is a known intermediate and metabolite of Mosapride, a selective 5-HT4 receptor agonist used as a gastroprokinetic agent.[][2][3] As with any research chemical, particularly those related to pharmacologically active compounds, the responsibility of the scientist extends beyond its application in experiments to its safe and compliant disposal. Improper disposal of such specialized chemicals can lead to environmental contamination and pose risks to public health.[4][5]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined are grounded in established safety principles and regulatory frameworks, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Regulatory Framework
1.1. Intrinsic Hazard Profile
Direct, comprehensive toxicological data for this compound is not widely available. Therefore, a conservative approach is mandated, treating the compound with a level of caution appropriate for its parent compound, Mosapride. A Safety Data Sheet (SDS) for Mosapride citrate classifies it as a GHS08 Health Hazard, specifically "Reproductive toxicity 2 H361: Suspected of damaging fertility or the unborn child."[6] This classification is the cornerstone of our disposal strategy, compelling us to manage all associated waste as hazardous.
1.2. Governing Regulations
The primary regulatory framework governing the disposal of this compound in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][7][8] The RCRA establishes the "cradle-to-grave" management of hazardous waste. Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9] Given the H361 classification of the parent compound, it is prudent to manage this compound waste under the Toxicity characteristic.
Core Disposal Principles: The Non-Negotiables
Before proceeding to the specific protocol, it is essential to understand the fundamental principles of chemical waste management in a laboratory setting:
-
No Drain Disposal: Never dispose of this compound, or solutions containing it, down the sink.[10][11] Sewer systems are not designed to neutralize or remove such complex pharmaceutical compounds, leading to waterway contamination.[5]
-
No Trash Disposal: Solid waste contaminated with this compound must not be placed in the regular trash.[10][12] This prevents its release into the environment through landfill leaching.
-
Segregation is Key: Never mix incompatible waste streams.[12][13] Specifically, keep this waste stream separate from acids, bases, and reactive chemicals to prevent dangerous reactions.
-
Minimize Waste Generation: Employ good laboratory practices to minimize the amount of waste generated.[9] This includes preparing solutions in quantities appropriate for the experiment and avoiding unnecessary contamination of lab supplies.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final collection.
Phase 1: Personal Protective Equipment (PPE)
Causality: The primary route of exposure in a laboratory setting is through inhalation of aerosols, dermal contact, or accidental ingestion. The H361 classification necessitates robust protection.
-
Wear a lab coat and ensure it is fully buttoned.
-
Use appropriate chemical-resistant gloves (nitrile is a common standard, but always check compatibility).
-
Wear safety glasses or goggles to protect against splashes.
-
Work within a certified chemical fume hood when handling the pure solid compound or preparing solutions to minimize inhalation risk.
Phase 2: Waste Characterization and Segregation
Causality: Proper segregation at the source is the most critical step for ensuring safe and cost-effective disposal. Mixing different waste types can create a hazardous cocktail and complicate the disposal process.
-
Identify all waste streams containing this compound. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated filter paper, weigh boats, and contaminated PPE (gloves, etc.).
-
Liquid Waste: Unused solutions, reaction mixtures, and the first rinse from container decontamination.
-
Sharps Waste: Contaminated needles, syringes, or glass pipettes.
-
-
Segregate based on physical form. Collect liquid and solid wastes in separate, dedicated containers.
Phase 3: Waste Containerization and Labeling
Causality: Proper containerization prevents leaks and spills, while clear labeling ensures that anyone handling the container understands its contents and associated hazards, a key requirement by the EPA and OSHA.[7][9]
-
Select Compatible Containers:
-
Use sturdy, leak-proof containers that are chemically compatible with the waste.[12] High-density polyethylene (HDPE) carboys are suitable for most liquid waste. A sealable plastic pail or drum is appropriate for solid waste.[12]
-
Ensure the container has a secure, screw-on cap. Containers must be kept closed except when actively adding waste.[9][10][12]
-
-
Label the Container Immediately:
-
Affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[9][12]
-
Clearly write the full chemical name: "this compound" . Do not use abbreviations.[12]
-
List all other constituents in the container, including solvents and their approximate percentages.
-
Indicate the start date of accumulation (the date the first drop of waste enters the container).
-
Phase 4: Storage in a Satellite Accumulation Area (SAA)
Causality: The EPA regulates the temporary storage of hazardous waste in laboratories. An SAA provides a designated, safe location to accumulate waste before it is moved to a central storage facility.
-
Designate an SAA at or near the point of waste generation.[9]
-
Use Secondary Containment for all liquid waste containers.[12] This is a tray or bin capable of holding the entire volume of the largest container, preventing the spread of a potential leak.
-
Store incompatibles separately within the SAA.
-
Adhere to Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) in your SAA.[9] Once a container is full, it must be removed within three days.[9]
Phase 5: Arranging for Final Disposal
-
Request a Pickup: Once a waste container is full (typically 80-90% capacity to prevent overfilling), submit a chemical waste collection request to your institution's EHS department.[10]
-
Documentation: Ensure all paperwork is completed accurately as required by your EHS office.
-
Professional Disposal: Your institution's EHS department will manage the final disposal through a licensed hazardous waste contractor, who will typically use high-temperature incineration for pharmaceutical waste.[8][14]
Protocol for Decontaminating Empty Containers
Causality: A container that held a toxic chemical is not "empty" in a regulatory sense until it has been properly decontaminated. The residual chemical can still pose a hazard.
-
Perform a Triple Rinse:
-
Add a small amount of a suitable solvent (one that can dissolve the compound) to the empty container, equal to about 5% of the container's volume.[10]
-
Secure the cap and rinse the interior surfaces thoroughly.
-
Pour the rinseate (the solvent from the rinse) into your hazardous liquid waste container. This first rinse is always considered hazardous waste.[12]
-
Repeat this process two more times. For acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[12] Given the H361 classification, it is best practice to collect all three rinses.
-
-
Deface the Label: Completely remove or obliterate the original manufacturer's label.[10][12]
-
Dispose of the Container: After triple rinsing and defacing the label, the container can typically be disposed of as regular solid waste (e.g., in a designated glass or plastic disposal bin).[13]
Spill Management
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate if the spill is large, volatile, or you feel unsafe.
-
Consult the SDS for Mosapride for specific guidance.[15]
-
For small spills:
-
Wear your full PPE.
-
Contain the spill with absorbent pads or spill pillows.
-
Cover the spill with an appropriate absorbent material.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container.
-
Label the container as hazardous waste, listing all contents.
-
Clean the spill area with soap and water.
-
-
Report the spill to your laboratory supervisor and EHS department.
Visual Workflow and Data Summary
Disposal Decision and Workflow
The following diagram illustrates the decision-making and operational flow for managing waste containing this compound.
Caption: Workflow for the safe disposal of this compound.
Waste Profile Summary Table
| Waste Type | Recommended Container | Key Labeling Information | Disposal Protocol |
| Pure Solid / Contaminated Solids | Sealable, wide-mouth HDPE container or drum. | "Hazardous Waste", "this compound", list any other contaminants. | Collect in a labeled container. Request EHS pickup when full. |
| Contaminated Liquid Solutions | Screw-cap HDPE carboy or solvent can. | "Hazardous Waste", "this compound", list all solvents and solutes with percentages. | Collect in a labeled container within secondary containment. Request EHS pickup when full. |
| Contaminated Sharps | Puncture-proof sharps container. | "Hazardous Waste Sharps", "Contaminated with this compound". | Place directly into the sharps container. Do not recap needles. Seal and request EHS pickup when full. |
| Empty Raw Material Container | Original container. | N/A (after decontamination) | Triple rinse with a suitable solvent, collecting all rinseate as hazardous liquid waste. Deface original label and dispose of the container in appropriate lab glass/plastic recycling. |
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- How to Ensure Safe Chemical Waste Disposal in Labor
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- N,N-Diacetyl Des-5′-chloro-4-fluorobenzyl Mosapride, CAS 170799-31-2. SCBT.
- Des-4-fluorobenzyl Mosapride (CAS 152013-26-8). Cayman Chemical.
- GHS08 Health hazard.
- Material Safety Data Sheet of Mosapride. AbMole BioScience.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling N,N-Diacetyl Des-4-fluorobenzyl Mosapride
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When handling novel or specialized chemical entities like N,N-Diacetyl Des-4-fluorobenzyl Mosapride, a metabolite of the gastroprokinetic agent Mosapride, a thorough understanding and rigorous application of safety protocols are non-negotiable.[1][2] This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your protection and the prevention of cross-contamination in a laboratory setting.[3]
The Foundation: A Proactive Risk Assessment
Before any laboratory work commences, a thorough risk assessment is mandatory.[6][7] This is not a mere box-ticking exercise; it is a dynamic process that informs every aspect of your experimental plan. Your risk assessment should systematically evaluate each step of your procedure, from material receipt to final disposal.[6][8]
Key considerations for your risk assessment:
-
Chemical Properties: Evaluate the known data for Mosapride and its derivatives. Consider its physical form (solid, powder), volatility, and solubility.[8] Powders, for instance, present a significant inhalation risk.[8]
-
Experimental Procedures: Analyze the specific manipulations involved. High-energy operations like sonication or milling can generate aerosols, increasing the risk of exposure.[9]
-
Quantities: The amount of the compound being handled will directly influence the level of containment and PPE required.[10]
-
Frequency and Duration of Handling: Repeated or prolonged handling necessitates more stringent protective measures.[11]
Core PPE Requirements for Handling this compound
Given the potential hazards associated with this class of compounds, a multi-layered PPE approach is essential. The following table outlines the minimum recommended PPE for various laboratory activities.
| Activity | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid Form) | Disposable Gown/Coverall, Double Gloves (Nitrile), Safety Goggles with Side Shields, and a Respirator (N95 or higher) | To prevent skin contact and inhalation of fine particles. Double gloving provides an extra barrier against contamination. |
| Dissolving and Solution Preparation | Disposable Gown/Coverall, Double Gloves (Nitrile), Safety Goggles with Side Shields, and a Face Shield | A face shield offers additional protection from splashes of solvents and the dissolved compound. |
| Cell Culture and In Vitro Assays | Disposable Gown/Coverall, Double Gloves (Nitrile), and Safety Glasses | Standard practice to maintain sterility and protect against accidental splashes. |
| In Vivo Studies | Disposable Gown/Coverall, Double Gloves (Nitrile), Safety Goggles with Side Shields, and a Respirator (if aerosolization is possible) | Protects against direct contact and potential exposure to aerosols generated during procedures. |
| Waste Disposal | Disposable Gown/Coverall, Heavy-duty Gloves, Safety Goggles with Side Shields, and a Face Shield | Enhanced protection is necessary when handling concentrated waste materials. |
Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Gown/Coverall: Put on the gown or coverall, ensuring it is fully fastened.
-
Respirator/Mask: If required, put on your respirator or mask, ensuring a proper fit.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Put on the first pair of gloves, tucking the cuffs of the gown into the gloves. Put on the second pair of gloves over the first, ensuring a snug fit over the gown's sleeves.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Gown/Coverall and Inner Gloves: Remove the gown or coverall and the inner pair of gloves together, turning the gown inside out as you remove it.
-
Goggles/Face Shield: Remove your eye and face protection.
-
Respirator/Mask: Remove your respirator or mask.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Engineering Controls: Your First Line of Defense
While PPE is crucial, it should be used in conjunction with appropriate engineering controls to minimize exposure.[12]
-
Ventilation: All handling of this compound in solid form or as a concentrated solution should be performed in a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box.[5]
-
Containment: For procedures with a high risk of aerosol generation, consider using a containment ventilated enclosure (CVE) or an isolator.[13]
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the handling and disposal of the chemical and any contaminated materials.
Handling and Storage:
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated area. The recommended storage temperature is -20°C.[2]
-
Transport: When moving the compound within the laboratory, use a secondary container to prevent spills.
Decontamination and Disposal:
-
Decontamination: All surfaces and equipment that come into contact with the compound should be decontaminated. The effectiveness of a cleaning procedure is a critical consideration when handling potent compounds.[14]
-
Waste Disposal: All disposable PPE, contaminated labware, and excess chemical waste must be disposed of as hazardous chemical waste.[15] Follow all local, state, and federal regulations for pharmaceutical waste disposal.[16][17] Do not dispose of this compound down the drain.[15] Unused investigational medications should be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[18]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow Diagram.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their research. Remember, a culture of safety is a cornerstone of scientific excellence.
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The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]
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Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute. [Link]
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Pharmaceutical Drug Waste. Vanderbilt University Medical Center. [Link]
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Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]
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Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications. [Link]
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High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]
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Chemical Risk Assessment. Health and Safety Authority. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
